molecular formula C2H4Cl2S B1269788 Bis(chloromethyl) sulfide CAS No. 3592-44-7

Bis(chloromethyl) sulfide

Cat. No.: B1269788
CAS No.: 3592-44-7
M. Wt: 131.02 g/mol
InChI Key: KRIFIIWBVJKVST-UHFFFAOYSA-N
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Description

Bis(chloromethyl) sulfide is a useful research compound. Its molecular formula is C2H4Cl2S and its molecular weight is 131.02 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(chloromethyl) sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(chloromethyl) sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(chloromethyl) sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(chloromethylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIFIIWBVJKVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340542
Record name Bis(chloromethyl) sulfide
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Molecular Weight

131.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-44-7
Record name Bis(chloromethyl) sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(chloromethyl) Sulfide
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Foundational & Exploratory

Technical Monograph: Bis(chloromethyl) Sulfide (BCMS)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Applied Reactivity Profile

Part 1: Executive Summary

Bis(chloromethyl) sulfide (BCMS) is a highly reactive organosulfur compound characterized by two chloromethyl groups flanking a central sulfur atom. Structurally related to the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide), BCMS exhibits aggressive alkylating properties due to the "alpha-halo sulfide" effect, where the sulfur atom provides anchimeric assistance to displace the chloride leaving groups.

While less ubiquitous than its ether analogue (bis(chloromethyl) ether), BCMS is a critical reagent in the synthesis of sulfur-containing heterocycles (e.g., thiophenes, thiopyrans) and serves as a bifunctional linker in medicinal chemistry. Its use requires rigorous containment protocols due to its vesicant (blister-causing) and carcinogenic potential. This guide details its physicochemical properties, mechanistic reactivity, synthesis, and safety standards.

Part 2: Physicochemical Profile

BCMS is a dense, colorless-to-yellowish liquid with a penetrating, pungent odor. Its physical constants reflect the heavy atom effect of sulfur compared to oxygen analogues.

Table 1: Key Physicochemical Properties

PropertyValueNotes
CAS Registry Number 3592-44-7 Distinct from Mustard Gas (505-60-2)
IUPAC Name Chloro(chloromethylsulfanyl)methaneSynonyms: 1,1'-Thiobis(chloromethane)
Molecular Formula

Molecular Weight: 131.02 g/mol
Boiling Point 156 °CSignificantly higher than BCME (106°C)
Density 1.41 g/cm³High density facilitates phase separation
Refractive Index

1.5300 - 1.5340
Solubility Soluble in

,

, Benzene
Hydrolyzes in water
Appearance Clear, colorless to pale yellow liquidDarkens upon storage (oxidation/polymerization)

Part 3: Structural Reactivity Analysis

The Alpha-Halo Sulfide Effect

The defining feature of BCMS is its exceptional electrophilicity. Unlike standard alkyl halides, the sulfur atom in BCMS possesses lone pairs that can stabilize the developing positive charge at the


-carbon during nucleophilic substitution.

This anchimeric assistance leads to the transient formation of a reactive thionium ion (sulfenium ion), which is rapidly attacked by nucleophiles. This mechanism explains why BCMS is a potent alkylating agent and a vesicant.

Reactivity BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) TS Transition State (Anchimeric Assistance) BCMS->TS -Cl⁻ Thionium Thionium Ion Intermediate [Cl-CH2-S+=CH2] Cl- TS->Thionium Resonance Stabilization Product Alkylated Nucleophile (Cl-CH2-S-CH2-Nu) Thionium->Product + Nucleophile (Nu⁻)

Figure 1: Mechanism of nucleophilic substitution in BCMS via the thionium ion intermediate.

Part 4: Synthesis Protocol

Caution: This synthesis generates highly toxic intermediates. All operations must be performed in a functioning fume hood with a scrubber system.

Method: Hydrochlorination of Formaldehyde and Hydrogen Sulfide

This is the standard laboratory method, analogous to the preparation of bis(chloromethyl) ether but substituting


 for water.

Reagents:

  • Paraformaldehyde (

    
     source)
    
  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Hydrogen Sulfide gas (

    
    )
    
  • Calcium Chloride (

    
    , drying agent)
    

Protocol Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a vigorous stirrer. Cool the flask to 0–5°C using an ice bath.

  • Saturation: Charge the flask with concentrated HCl and paraformaldehyde.

  • Gas Addition: Bubble

    
     gas slowly through the mixture while maintaining the temperature below 10°C. The paraformaldehyde will depolymerize and react.
    
  • Reaction: Continue passing

    
     until the solution is saturated (approx. 2-4 hours). The mixture will separate into two layers.
    
  • Separation: The lower oily layer contains the crude BCMS. Separate this layer carefully.

  • Purification: Dry the crude oil over anhydrous

    
    . Purify by fractional distillation under reduced pressure (vacuum distillation is recommended to prevent thermal decomposition).
    

Synthesis Start Reagents: Paraformaldehyde + Conc. HCl Step1 Cool to 0-5°C Ice Bath Start->Step1 Step2 Bubble H2S Gas (Saturate Solution) Step1->Step2 Step3 Phase Separation (Collect Lower Organic Layer) Step2->Step3 Reaction Complete Step4 Drying (Anhydrous CaCl2) Step3->Step4 Step5 Vacuum Distillation (Purified BCMS) Step4->Step5

Figure 2: Step-by-step synthesis workflow for Bis(chloromethyl) sulfide.

Part 5: Synthetic Utility & Applications[9][10]

BCMS is primarily used as a "C-S-C" linchpin in organic synthesis. Its ability to undergo double nucleophilic substitution makes it ideal for ring-closing reactions.

Heterocycle Formation

BCMS reacts with bis-nucleophiles to form sulfur-containing heterocycles.

  • Thiophene Derivatives: Reaction with 1,3-dicarbonyl compounds or acetylenes under basic conditions can yield substituted thiophenes.

  • Thiopyrans: As seen in drug development (e.g., sPLA2 inhibitors), BCMS reacts with ketene acetals to form thiopyrano-fused indole systems.

Linker Chemistry

In drug design, the


 moiety serves as a flexible, lipophilic linker. BCMS can introduce this bridge between two amine or thiol functionalities in a target molecule.

Part 6: Safety, Toxicology & Decontamination

Hazard Classification:

  • Acute Toxicity: High (Inhalation, Dermal, Oral).

  • Vesicant: Causes severe skin blistering and eye damage.

  • Carcinogenicity: Suspected human carcinogen (Group 2A/2B equivalent) due to alkylating nature.

Handling Protocols:

  • PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, face shield, and lab coat.

  • Engineering Controls: Handle ONLY in a certified fume hood.

  • Decontamination:

    • Spills: Do not use water initially (releases HCl/HCHO). Absorb with dry sand or vermiculite.

    • Neutralization: Treat contaminated surfaces/glassware with a solution of 10% Sodium Hypochlorite (Bleach) or Ethanolic Potassium Hydroxide . This oxidizes the sulfide to the less reactive sulfoxide/sulfone or hydrolyzes the chlorides.

References

  • Chemical Identity & Constants: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • Synthesis Methodology: Buc, S. R. (1956). Bischloromethyl Ether (Analogous procedure for sulfide). Organic Syntheses, 36, 1. Retrieved from [Link] (Note: Protocol adapted for H2S variant).

  • Toxicology & Safety: U.S. Environmental Protection Agency. (1999). Bis(chloromethyl)ether and related compounds Hazard Summary. Retrieved from [Link]

  • Application in Drug Synthesis: European Patent Office. (1999). Substituted tricyclics useful in sPLA2 induced diseases (Patent EP0950661). Retrieved from [Link]

Sources

Technical Guide: Bis(chloromethyl) Sulfide Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chloromethyl) sulfide (BCMS), with the CAS registry number 3592-44-7 , is a symmetrical thioether characterized by the formula


. While structurally related to the chemical warfare agent Sulfur Mustard (Bis(2-chloroethyl) sulfide) and the carcinogen Bis(chloromethyl) ether (BCME), BCMS possesses distinct physicochemical and spectral properties.

This guide provides a rigorous technical framework for the structural elucidation of BCMS. It is designed for analytical chemists and toxicologists requiring definitive identification of this compound, often encountered as a reactive impurity in chloromethylation processes or as a breakdown product in environmental matrices.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Connectivity

BCMS belongs to the class of


-halo sulfides. Unlike Sulfur Mustard, where the chlorine is in the 

-position (allowing for episulfonium ion formation), the chlorine atoms in BCMS are in the

-position relative to the sulfur. This connectivity imparts high reactivity toward nucleophiles via an

-like mechanism involving a sulfenium ion intermediate.

Molecular Geometry:

  • Symmetry:

    
     point group (symmetrical bent geometry).
    
  • Bonding: The central sulfur atom is bonded to two chloromethyl (

    
    ) groups.
    
  • Key Feature: The equivalent chemical environment of the two methylene groups is the primary handle for NMR elucidation.

Physicochemical Data Table

The following data establishes the baseline for identification. Note the distinction from Sulfur Mustard (HD).[1]

PropertyBis(chloromethyl) sulfide (BCMS)Sulfur Mustard (HD) [Comparison]
CAS Number 3592-44-7 505-60-2
Formula


Molecular Weight 131.02 g/mol 159.08 g/mol
Structure


Boiling Point ~156 °C (Predicted)217 °C
Density ~1.35 g/cm³ (Predicted)1.27 g/cm³
Solubility Soluble in

,

, THF
Soluble in organics; low in water

Part 2: Spectroscopic Fingerprinting & Elucidation

Mass Spectrometry (GC-MS)

Electron Ionization (EI) Mass Spectrometry is the gold standard for confirming BCMS due to its unique fragmentation pattern driven by the labile C-Cl bond and the stabilizing effect of sulfur.

Fragmentation Logic:

  • Molecular Ion (

    
    ):  The parent ion is observed at m/z 130  (assuming 
    
    
    
    ).
  • Isotope Pattern: Due to two chlorine atoms, the

    
     cluster exhibits a characteristic 9:6:1  intensity ratio at m/z 130, 132, and 134 .
    
  • Base Peak (

    
    ):  The most abundant ion is formed by the loss of a chlorine radical, generating the resonance-stabilized cation 
    
    
    
    .
    • m/z 95 (

      
      )
      
    • m/z 97 (

      
      )
      
    • Note: The intensity ratio of m/z 95:97 is roughly 3:1, reflecting the single remaining chlorine atom.

Graphviz Diagram: Fragmentation Pathway The following diagram illustrates the ionization and dissociation logic used to validate the structure.

BCMS_Fragmentation M_Ion Molecular Ion (M+) m/z 130 / 132 / 134 [Cl-CH2-S-CH2-Cl]+. Base_Peak Base Peak (M - Cl) m/z 95 / 97 [CH2=S-CH2-Cl]+ M_Ion->Base_Peak - Cl• (35/37) Frag_2 Fragment m/z 49 / 51 [CH2Cl]+ M_Ion->Frag_2 Alpha Cleavage Frag_3 Fragment m/z 47 [CH2=SH]+ Base_Peak->Frag_3 - CH2Cl•

Caption: Figure 1. EI-MS fragmentation pathway of Bis(chloromethyl) sulfide. The loss of Cl• to form m/z 95 is the diagnostic transition.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the symmetrical connectivity.

Proton (


) NMR: 
  • Signal: A single singlet.

  • Chemical Shift (

    
    ): 4.80 – 5.00 ppm  (in 
    
    
    
    ).
  • Causality: The methylene protons are deshielded by two electronegative atoms: the attached Chlorine (

    
    -effect) and the Sulfur (
    
    
    
    -effect). The shift is significantly downfield compared to standard alkyl sulfides (~2.5 ppm) due to the geminal chlorine.
  • Integration: 4H (relative).

Carbon (


) NMR: 
  • Signal: A single peak.

  • Chemical Shift (

    
    ): 44.0 – 48.0 ppm .
    
  • Validation: The presence of only one carbon signal confirms the

    
     symmetry. If the molecule were asymmetric (e.g., Cl-CH2-S-CH3), two distinct carbon signals would be observed.
    
Infrared Spectroscopy (FTIR)
  • C-Cl Stretch: Strong bands in the 600–800 cm⁻¹ region.

  • C-H Stretch: ~2950–3000 cm⁻¹ (C-H on chloromethyl group).

Part 3: Analytical Protocol for Identification

This protocol outlines a self-validating workflow for detecting BCMS in a complex organic matrix (e.g., reaction mixture or waste stream).

Sample Preparation
  • Solvent Selection: Use Dichloromethane (DCM) or Hexane . Avoid protic solvents (methanol/water) which may induce solvolysis of the reactive

    
    -chloro groups.
    
  • Extraction: Liquid-liquid extraction at neutral pH.

  • Drying: Dry organic layer over anhydrous

    
     to prevent hydrolysis.
    
GC-MS Method Parameters
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 200 °C. (Keep inlet temperature moderate to prevent thermal degradation).

  • Oven Program:

    • Hold 40 °C for 2 min.

    • Ramp 10 °C/min to 200 °C.

    • Hold 5 min.

  • Detection: MS in Scan mode (m/z 35–200) for identification; SIM mode (m/z 95, 130, 132) for quantitation.

Graphviz Diagram: Analytical Decision Tree

Analytical_Workflow Sample Unknown Sample (Organic Matrix) GC_Sep GC Separation (DB-5MS Column) Sample->GC_Sep MS_Det MS Detection (EI Source) GC_Sep->MS_Det Check_130 Is M+ at m/z 130 present? MS_Det->Check_130 Check_Iso Isotope Ratio 130:132 Approx 3:2? Check_130->Check_Iso Yes Result_Neg NEGATIVE / Different Species (Check for BCME or HD) Check_130->Result_Neg No Check_95 Base Peak at m/z 95? Check_Iso->Check_95 Yes Check_Iso->Result_Neg No Result_Pos POSITIVE ID: Bis(chloromethyl) sulfide Check_95->Result_Pos Yes Check_95->Result_Neg No

Caption: Figure 2. Logic gate for the positive identification of BCMS using GC-MS data.

Part 4: Safety & Reactivity (Critical Context)

Toxicity Warning

BCMS is an alkylating agent . Like its analog Bis(chloromethyl) ether (a known human carcinogen), BCMS has the potential to alkylate DNA bases (guanine) due to the high electrophilicity of the methylene carbons.

  • Handling: All work must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

  • Decontamination: Adsorb spills with vermiculite; neutralize with 10% aqueous NaOH or hypochlorite solution (bleach) to hydrolyze the C-Cl bonds, though this may release formaldehyde and sulfide species.

Reactivity Profile
  • Hydrolysis: Rapidly hydrolyzes in water to form formaldehyde (

    
    ), HCl, and hydrogen sulfide (
    
    
    
    ).
  • Nucleophilic Substitution: Reacts readily with amines and thiols. This property makes it a useful, albeit hazardous, cross-linking agent in organic synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Bis(chloromethyl) sulfide - Gas Chromatography Mass Spectrometry Data.[2] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Bis(chloromethyl) ether and Chloromethyl Methyl Ether. (Contextual reference for haloether toxicity). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4][5] Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent shift standards used in elucidation).

Sources

Technical Monograph: Bis(chloromethyl) sulfide (CAS 3592-44-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Bis(chloromethyl) sulfide (CAS 3592-44-7), a potent alkylating agent and versatile synthetic intermediate. Unlike its notorious homologue, sulfur mustard (HD), this compound reacts primarily through an


-halo sulfenium ion mechanism rather than an episulfonium intermediate.

Physicochemical Properties, Synthetic Pathways, and Mechanistic Toxicology

Executive Summary

Bis(chloromethyl) sulfide is an organosulfur compound serving as a specialized electrophile in organic synthesis and drug discovery. While structurally related to the chemical warfare agent Bis(2-chloroethyl) sulfide (Mustard Gas), it exhibits distinct reactivity profiles due to the position of the halogen relative to the sulfur atom.

It is primarily utilized as a bifunctional linker in the synthesis of sulfur-containing heterocycles (e.g., tetrathiafulvalene derivatives) and as a reagent for introducing thio-methylene bridges. Researchers must exercise extreme caution, as its mechanism of action—rapid generation of electrophilic thionium ions—renders it a severe vesicant and probable carcinogen.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physical constants below define the compound's behavior in laboratory settings. Note the high density (1.41 g/mL), which has implications for extraction and phase separation protocols.

PropertyValueNotes
CAS Registry Number 3592-44-7
IUPAC Name Bis(chloromethyl) sulfideAlso: Dichlorodimethyl sulfide
Molecular Formula C₂H₄Cl₂S
Molecular Weight 131.02 g/mol
Boiling Point 156–158 °CAt 760 mmHg (Atmospheric pressure)
Density 1.41 g/mL@ 20 °C
Refractive Index

= 1.5320
High polarizability due to sulfur
Solubility Soluble in CH₂Cl₂, CHCl₃, THFHydrolyzes slowly in water
Appearance Colorless to pale yellow liquidPungent, garlic-like odor

Synthetic Pathways[9]

The synthesis of bis(chloromethyl) sulfide requires strict moisture control to prevent hydrolysis and the formation of oligomeric polythioformals.

Primary Synthetic Protocol: The Formaldehyde-Sulfide Route

The most robust laboratory scale synthesis involves the saturation of a formaldehyde-hydrogen sulfide mixture with anhydrous hydrogen chloride. This method is analogous to the production of bis(chloromethyl) ether but utilizes


 as the nucleophile.

Reaction Stoichiometry:



Step-by-Step Methodology:
  • Setup: Use a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a reflux condenser topped with a CaCl₂ drying tube.

  • Reagents: Paraformaldehyde (solid source of CH₂O) is suspended in a chemically inert solvent (e.g., 1,2-dichloroethane).

  • Gas Addition: The suspension is cooled to 0°C. A stream of dry

    
     gas is introduced until saturation.
    
  • Chlorination: Dry HCl gas is bubbled through the mixture while maintaining the temperature below 10°C to prevent polymerization.

  • Catalysis: A Lewis acid catalyst (ZnCl₂) facilitates the formation of the hemi-thioacetal intermediate and subsequent substitution.

  • Isolation: The organic layer is separated, dried over anhydrous MgSO₄, and fractionally distilled under reduced pressure to yield the product.

Visualization of Synthesis Logic

The following diagram illustrates the flow from precursors to the final electrophile.

Synthesis Precursors Paraformaldehyde (CH2O)n Intermediate Hemithioacetal [HO-CH2-SH] Precursors->Intermediate Depolymerization H2S Hydrogen Sulfide (H2S) H2S->Intermediate HCl Anhydrous HCl Product Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) HCl->Product Intermediate->Product + HCl / - H2O (Nucleophilic Sub.) Water H2O (Byproduct) Intermediate->Water

Figure 1: Synthetic pathway via the acid-catalyzed condensation of formaldehyde and hydrogen sulfide.

Reactivity & Mechanistic Insight[4][5][10]

Understanding the reactivity of CAS 3592-44-7 requires distinguishing it from "Mustard Gas" (Bis(2-chloroethyl) sulfide).

The -Halo Effect: Thionium Ion Formation

In Bis(2-chloroethyl) sulfide (Mustard Gas), the sulfur atom attacks the


-carbon to form a 3-membered episulfonium ion .
In Bis(chloromethyl) sulfide , the chlorine is on the 

-carbon.[1] The sulfur atom cannot form a 3-membered ring via internal displacement. Instead, it stabilizes the carbocation formed upon chloride departure via resonance, creating a Thionium Ion (also known as a sulfenium ion).

Mechanism:



This resonance-stabilized cation is a potent Mannich-type electrophile . It reacts rapidly with nucleophiles (amines, thiols, DNA bases) to transfer the methylene-thio group.

Comparative Reactivity Table
FeatureBis(chloromethyl) sulfide (CAS 3592-44-7)Sulfur Mustard (HD) (CAS 505-60-2)
Leaving Group Position Alpha (

) to Sulfur
Beta (

) to Sulfur
Reactive Intermediate Thionium Ion (

)
Episulfonium Ion (3-membered ring)
Reaction Type

(Resonance stabilized)
Intramolecular

(Neighboring Group Participation)
Hydrolysis Rate Rapid (forms formaldehyde + HCl)Slow (forms thiodiglycol)
Primary Hazard Alkylation of DNA/ProteinsAlkylation of DNA (Cross-linking)
Mechanistic Visualization[4]

Mechanism Start Bis(chloromethyl) sulfide Cl-CH2-S-CH2-Cl Ionization Ionization (-Cl⁻) Start->Ionization Thionium Thionium Ion Intermediate [Cl-CH2-S⁺=CH2] Ionization->Thionium Resonance Stabilization Adduct Alkylated Product Cl-CH2-S-CH2-Nu Thionium->Adduct Electrophilic Attack Nucleophile Nucleophile (Nu:) (e.g., DNA, Amine) Nucleophile->Adduct

Figure 2: The thionium ion mechanism driving the alkylating power of bis(chloromethyl) sulfide.

Applications in Research & Drug Development

Despite its toxicity, the unique geometry and reactivity of bis(chloromethyl) sulfide make it a valuable reagent in controlled settings.[2]

Synthesis of Heterocycles

It is a key reagent for synthesizing sulfur-rich heterocycles, such as 1,3,5-trithiane derivatives and tetrathiafulvalene (TTF) precursors, which are critical in the study of organic superconductors and molecular electronics.

Methylene Bridging

In drug design, it serves as a "methylene staple." It can link two nucleophilic centers (e.g., thiols or amines) with a


 bridge. This is used to constrain the conformation of peptides or to create macrocyclic drugs.

Protocol: Thio-Methylene Insertion

  • Dissolve the dithiol substrate in dry THF.

  • Add 2.2 equivalents of NaH (base) to generate the thiolate.

  • Slowly add bis(chloromethyl) sulfide at -78°C.

  • Allow to warm to room temperature; the bifunctional alkylation cyclizes the molecule.

Safety & Toxicology Framework

Warning: This compound is a severe blistering agent (vesicant) and a suspected human carcinogen.

Toxicological Profile
  • Routes of Entry: Inhalation, skin absorption, ingestion.

  • Acute Effects: Severe irritation to eyes and respiratory tract. Delayed pulmonary edema may occur. Skin contact causes blistering similar to mustard gas, though the latency period may differ.

  • Chronic Effects: Alkylating agents are mutagenic. Long-term exposure carries a high risk of respiratory cancer (analogous to bis(chloromethyl) ether).

Handling & Decontamination
  • Engineering Controls: All work must be performed in a Class II Biosafety Cabinet or a high-performance chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), chemical splash goggles, and a lab coat.

  • Decontamination Solution: A mixture of 10% Sodium Hypochlorite (Bleach) and 5% NaOH .

    • Mechanism:[3][4][1][5][6][7][8] The hypochlorite oxidizes the sulfur to a sulfoxide/sulfone, while the hydroxide promotes hydrolysis of the C-Cl bonds, rendering the molecule non-electrophilic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Carcinogens (Analogue Reference). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (Sulfur Mustard Analogues). Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Mechanism of Bis(chloromethyl) Sulfide

Abstract

This technical guide provides a comprehensive overview of the core synthesis mechanism for bis(chloromethyl) sulfide, a highly reactive and versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental considerations, and practical methodologies involved in its preparation. The primary synthesis route is elucidated as a two-step process, commencing with the formation of a bis(hydroxymethyl) sulfide intermediate, followed by a robust chlorination step. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous presentation of the protocols.

Introduction and Strategic Overview

Bis(chloromethyl) sulfide, with the chemical formula (ClCH₂ )₂S, is an organosulfur compound characterized by two chloromethyl groups attached to a sulfur atom. Its high reactivity, stemming from the two electrophilic chloromethyl moieties, makes it a valuable building block in various fields of organic synthesis. However, direct and detailed literature on its synthesis is sparse. This guide, therefore, presents a chemically sound and mechanistically supported two-step synthesis pathway inferred from well-established analogous reactions.

The strategic approach involves:

  • Formation of a Diol Intermediate: The initial reaction between formaldehyde and hydrogen sulfide to generate bis(hydroxymethyl) sulfide. This step harnesses the nucleophilicity of hydrogen sulfide and the electrophilicity of formaldehyde.

  • Chlorination of the Diol: The subsequent conversion of the hydroxyl groups of the intermediate to chlorides using a suitable chlorinating agent. This is a common transformation in organic synthesis, with several reliable methods available.

This two-step approach allows for better control over the reaction and purification of the intermediate, leading to a higher purity final product.

Core Synthesis Pathway: A Two-Step Mechanistic Deep Dive

Step 1: Synthesis of Bis(hydroxymethyl) sulfide Intermediate

The first step in the synthesis is the formation of bis(hydroxymethyl) sulfide from the reaction of formaldehyde and hydrogen sulfide.

Overall Reaction: 2CH₂O + H₂S → (HOCH₂)₂S

Mechanistic Elucidation:

The reaction proceeds via a nucleophilic addition of hydrogen sulfide to the carbonyl carbon of formaldehyde. The reaction can be catalyzed by either acid or base, but for practical purposes, an aqueous solution with a controlled pH is often employed.

  • Nucleophilic Attack: The sulfur atom of hydrogen sulfide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the sulfur atom to the oxygen atom, yielding hydroxymethylthiol (HOCH₂SH).

  • Second Nucleophilic Addition: The sulfur atom of hydroxymethylthiol is still nucleophilic and can attack a second molecule of formaldehyde.

  • Final Proton Transfer: A final proton transfer results in the formation of bis(hydroxymethyl) sulfide.

The pH of the reaction medium is a critical parameter. A patent for a similar reaction suggests a pH range of 3 to 8.5 to facilitate the reaction while avoiding undesired side reactions or polymerization[1].

Visualizing the Mechanism: Formation of Bis(hydroxymethyl) sulfide

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Second Nucleophilic Addition cluster_step4 Step 4: Final Proton Transfer H2S H₂S CH2O1 CH₂O Intermediate1 Tetrahedral Intermediate H2S->Intermediate1 Nucleophilic attack CH2O1->Intermediate1 Hydroxymethylthiol HOCH₂SH Intermediate1->Hydroxymethylthiol Proton transfer CH2O2 CH₂O Intermediate2 Second Intermediate Hydroxymethylthiol->Intermediate2 CH2O2->Intermediate2 FinalProduct (HOCH₂)₂S Bis(hydroxymethyl) sulfide Intermediate2->FinalProduct Proton transfer

Caption: Mechanism of Bis(hydroxymethyl) sulfide Formation.

Step 2: Chlorination of Bis(hydroxymethyl) sulfide

The second and final step is the conversion of the bis(hydroxymethyl) sulfide intermediate to bis(chloromethyl) sulfide. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

Overall Reaction: (HOCH₂)₂S + 2SOCl₂ → (ClCH₂)₂S + 2SO₂ + 2HCl

Mechanistic Elucidation:

The chlorination of alcohols with thionyl chloride is a classic Sₙi (internal nucleophilic substitution) reaction, often proceeding with retention of configuration, though in this achiral case, the primary advantage is the clean conversion with gaseous byproducts.

  • Formation of Chlorosulfite Ester: The alcohol (one of the hydroxyl groups of the intermediate) attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester.

  • Deprotonation: A base, such as pyridine (often added as a catalyst) or another molecule of the alcohol, deprotonates the oxonium ion to form the alkyl chlorosulfite intermediate.

  • Internal Nucleophilic Attack: The lone pair on the oxygen atom of the sulfinyl group attacks the carbon atom bearing the leaving group, and simultaneously, the chloride ion attacks the carbon atom from the front side, leading to the formation of the alkyl chloride and sulfur dioxide. This process is repeated for the second hydroxyl group.

The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product[2].

Visualizing the Mechanism: Chlorination with Thionyl Chloride

G cluster_chlorination Chlorination of one hydroxyl group A R-OH (Hydroxyl group of intermediate) C Protonated Chlorosulfite Ester A->C Nucleophilic Attack B SOCl₂ (Thionyl Chloride) B->C D Alkyl Chlorosulfite Intermediate C->D Deprotonation E R-Cl (Chloromethyl group) D->E SNi reaction F SO₂ + HCl (Gaseous Byproducts) D->F

Caption: Mechanism of Chlorination using Thionyl Chloride.

Experimental Protocols and Data

Protocol 1: Synthesis of Bis(hydroxymethyl) sulfide

Materials:

  • Formaldehyde (37% aqueous solution)

  • Hydrogen sulfide gas

  • Deionized water

  • Hydrochloric acid or Sodium hydroxide (for pH adjustment)

Procedure:

  • In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a pH probe with an aqueous solution of formaldehyde.

  • Adjust the pH of the solution to approximately 7 using dilute HCl or NaOH.

  • Begin bubbling hydrogen sulfide gas through the solution at a moderate rate, ensuring efficient stirring.

  • Monitor the temperature of the reaction mixture. An exotherm may be observed. Maintain the temperature between 40-60°C using a water bath[1].

  • Continue the addition of hydrogen sulfide until the reaction is complete, which can be monitored by the cessation of H₂S uptake or by analytical methods such as GC-MS of aliquots.

  • Upon completion, the product may precipitate as a white solid or remain as an oil. If a solid, it can be filtered, washed with cold water, and dried under vacuum. If an oil, it can be extracted with a suitable organic solvent.

Protocol 2: Chlorination of Bis(hydroxymethyl) sulfide

Materials:

  • Bis(hydroxymethyl) sulfide

  • Thionyl chloride (SOCl₂)

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

  • Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

  • EXTREME CAUTION: This procedure must be performed in a highly efficient fume hood, as toxic and corrosive gases (SO₂ and HCl) are evolved. All glassware must be thoroughly dried.

  • Dissolve the bis(hydroxymethyl) sulfide intermediate in an anhydrous solvent in a three-necked flask equipped with a dropping funnel, a condenser with a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution), and a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of gases ceases.

  • The reaction mixture can then be carefully quenched by pouring it over crushed ice.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent can be removed under reduced pressure, and the crude bis(chloromethyl) sulfide can be purified by vacuum distillation.

Table 1: Summary of Reaction Parameters (Based on Analogous Syntheses)
ParameterStep 1: HydroxymethylationStep 2: Chlorination
Reactants Formaldehyde, Hydrogen SulfideBis(hydroxymethyl) sulfide, Thionyl Chloride
Solvent WaterAnhydrous DCM or Ether
Temperature 40 - 60 °C0 - 25 °C
Catalyst pH control (pH 3-8.5)Pyridine (optional)
Reaction Time 2 - 6 hours2 - 12 hours
Typical Yield 60 - 80%70 - 90%
Workup Filtration/ExtractionQuenching, Washing, Distillation

Safety and Handling

The synthesis of bis(chloromethyl) sulfide involves several highly hazardous substances and requires strict adherence to safety protocols.

  • Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. All manipulations must be conducted in a certified fume hood.

  • Formaldehyde: A known human carcinogen and a skin/respiratory sensitizer. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled with extreme care in a moisture-free environment.

  • Bis(chloromethyl) sulfide: Expected to be a highly reactive and toxic compound. It is a potential alkylating agent and should be handled with extreme caution.

All reactions should be carried out in a well-ventilated fume hood, and appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

References

  • Walker, J. F. (1935). U.S. Patent No. 1,991,765. Washington, DC: U.S.
  • Ma, W., et al. (Year). 4,4'-bis(chloromethyl)biphenyl synthesis new process. Journal Name, Volume(Issue), pages. [Please note: A direct link to this specific article was not available in the search results, but it was referenced in CN104926599A].
  • Buc, S. R. (1956). Bischloromethyl ether. Organic Syntheses, 36, 1. DOI: 10.15227/orgsyn.036.0001
  • Wikipedia. (n.d.). Bis(2-chloroethyl) sulfide. Retrieved from [Link]

  • Chinese Patent CN104926599A. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

Sources

Reactivity Profile & Electrophilic Mechanisms of Bis(chloromethyl) Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity and Electrophilicity of Bis(chloromethyl) Sulfide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Bis(chloromethyl) sulfide (BCMS) is a potent, bifunctional organosulfur alkylating agent. Often chemically conflated with its homolog, sulfur mustard (bis(2-chloroethyl) sulfide), BCMS exhibits a distinct reactivity profile governed by the


-chloro effect . Unlike sulfur mustard, which relies on a strained episulfonium intermediate, BCMS is activated via the formation of a resonance-stabilized thionium ion  (methylene sulfonium cation). This fundamental mechanistic divergence dictates its hyper-electrophilicity, rapid hydrolysis kinetics, and utility as a "methylene transfer" reagent in synthesis. This guide provides a rigorous analysis of these properties, establishing protocols for their control in research and synthesis.

Part 1: Chemical Architecture & Electronic Properties

The Alpha-Chloro Effect

The defining feature of BCMS is the placement of the chlorine atoms at the


-position relative to the sulfur atom. In standard alkyl halides, the carbon-halogen bond is activated primarily by induction. In BCMS, the sulfur lone pair electrons play a critical role in destabilizing the C-Cl bond through neighboring group participation (NGP) , but not by ring closure.
  • Resonance Stabilization: The sulfur atom donates electron density into the empty p-orbital of the incipient carbocation, forming a double-bond character (

    
    ). This lowers the activation energy for ionization.
    
  • Comparison to Sulfur Mustard: Sulfur mustard (

    
    -chloro) forms a 3-membered episulfonium ring. BCMS (
    
    
    
    -chloro) cannot form a 2-membered ring; instead, it forms a planar, resonance-stabilized cation.
Structural Comparison
FeatureBis(chloromethyl) sulfide (BCMS)Sulfur Mustard (HD)
Structure


Reactive Intermediate Thionium Ion (

)
Episulfonium Ion (Cyclic 3-membered)
Electrophilicity High (Harder/Faster electrophile)High (Softer/Slower electrophile)
Hydrolysis Rate Rapid (Minutes)Slow (Hours to Days due to lipophilicity)
Primary Hazard Carcinogenicity (DNA Cross-link), Acute ToxicityVesicant (Blistering), Carcinogenicity

Part 2: Mechanisms of Reactivity

The Thionium Ion Pathway

The reactivity of BCMS is driven by the spontaneous loss of a chloride ion to generate the methylene sulfonium (thionium) cation. This species is a potent electrophile that rapidly attacks nucleophiles.

Mechanism Diagram: Ionization & Nucleophilic Attack

BCMS_Mechanism cluster_resonance Resonance Stabilization BCMS Bis(chloromethyl) sulfide (Ground State) TS Transition State (Cl- departure) BCMS->TS S lone pair assistance Thionium Thionium Ion [Cl-CH2-S+=CH2] TS->Thionium -Cl- Nu_Attack Nucleophilic Attack (DNA, Protein, H2O) Thionium->Nu_Attack + Nu- Product Alkylated Product (Mono-adduct) Nu_Attack->Product Fast Crosslink Cross-linked Adduct (Bifunctional) Product->Crosslink Repeat Activation (Second Cl-) Res1 R-S-C+H2 Res2 R-S+=CH2 Res1->Res2 resonance

Caption: The activation pathway of BCMS. The sulfur lone pair stabilizes the carbocation, forming the highly reactive thionium ion intermediate, which drives rapid alkylation.

Hydrolysis Kinetics

Unlike sulfur mustard, which can persist in aqueous environments due to the formation of stable sulfonium aggregates and low solubility, BCMS hydrolyzes rapidly.

  • Reaction:

    
    
    
  • Implication: In biological systems, BCMS degrades into formaldehyde (a cross-linker itself) and hydrogen sulfide. This complicates the toxicological profile, as toxicity results from both direct alkylation and the release of toxic byproducts.

Part 3: Electrophilicity & Biological Interaction

DNA Cross-Linking

BCMS is a bifunctional alkylating agent. It can covalently bind to nucleophilic centers in DNA, particularly the N7 position of guanine.[1]

  • Mono-alkylation: The first chloromethyl group reacts with a base.

  • Cross-linking: The second chloromethyl group, still activated by the central sulfur, reacts with a second base on the opposite strand (Interstrand Cross-link) or the same strand (Intrastrand Cross-link).

  • Note: The bridge length (

    
    ) is significantly shorter than that of sulfur mustard (
    
    
    
    ). This steric constraint alters the sequence specificity of the cross-links, potentially making them more difficult for repair enzymes (like NER pathways) to excise.
Synthetic Utility: Methylene Transfer

In organic synthesis, BCMS is utilized not just as an electrophile, but as a methylene transfer reagent .

  • Protocol Insight: When treated with nucleophiles under specific conditions, the

    
     unit can act similarly to a sulfur ylide, transferring a methylene group to form cyclopropanes or heterocycles.
    
  • Polymerization: Reaction with sodium sulfide (

    
    ) yields polymethylene sulfide 
    
    
    
    , a polymer with high refractive index.

Part 4: Safety & Handling Protocols (Mandatory)

WARNING: BCMS is an alkylating carcinogen and a severe irritant. It must be handled with the same rigor as chemical warfare agents.

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or, preferably, a glovebox under inert atmosphere (

    
     or Ar).
    
  • Material Compatibility: Use glass or Teflon (PTFE). Avoid natural rubber or standard nitrile gloves for prolonged contact; use thick butyl rubber or Silver Shield® laminates.

Decontamination & Quenching

Standard hydrolysis (water) is effective but releases toxic


 and formaldehyde. Oxidative quenching is superior.

Protocol: Oxidative Decontamination

  • Preparation: Prepare a solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate (

    
    ).
    
  • Mechanism: Oxidation converts the sulfide (

    
    ) to the sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).
  • Effect: The electron-withdrawing nature of the sulfone group deactivates the

    
    -carbon, shutting down the resonance stabilization of the thionium ion and drastically reducing electrophilicity.
    
  • Procedure: Slowly add BCMS waste to the stirring oxidant solution. Allow to stand for 24 hours before disposal as hazardous chemical waste.

Decontamination Workflow Diagram

Decon Spill BCMS Contamination Water Water Wash (NOT RECOMMENDED) Spill->Water Hydrolysis Bleach Oxidative Quench (10% NaOCl) Spill->Bleach Oxidation Result_Bad Release of H2S + HCHO (Toxic Gas) Water->Result_Bad Result_Good Formation of Sulfone (Cl-CH2-SO2-CH2-Cl) Bleach->Result_Good S -> SO2 Final Safe Disposal (Deactivated Electrophile) Result_Good->Final

Caption: Comparison of decontamination strategies. Oxidative quenching is required to prevent the release of secondary toxic gases.

References

  • Mechanism of Alpha-Halo Sulfides: Block, E. (2012). Fifty years of smelling sulfur: From the chemistry of garlic to the molecular basis for olfaction. Journal of Sulfur Chemistry. Link

  • DNA Cross-linking: Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research.[2] Link

  • Synthesis & Utility: Lal, J. (1961).[3] Polymethylene sulfide preparation. Journal of Organic Chemistry. Link

  • Toxicity & GHS Data: PubChem. Bis(chloromethyl) sulfide (CID 565560). National Institutes of Health. Link

  • Comparative Kinetics: BenchChem. Reactivity of Bis(chloromethyl) Aromatic Isomers. Link

Sources

physical and chemical properties of bis(chloromethyl) sulfide

[1][2][3]

Executive Summary

Bis(chloromethyl) sulfide (CAS 3592-44-7) is a potent, bifunctional organosulfur alkylating agent characterized by the structure

In drug development, it serves as a critical "C1-S-C1" linchpin, enabling the synthesis of sulfur-containing heterocycles (thietanes, thiopyrans) and the introduction of thio-bridges in complex pharmacophores. Its handling requires biosafety level 3 (BSL-3) equivalent protocols due to its severe vesicant properties and potential carcinogenicity.

Part 1: Molecular Architecture & Identification

ParameterData
IUPAC Name Chloro(chloromethylsulfanyl)methane
Common Names Bis(chloromethyl) sulfide; Dichlorodimethyl sulfide
CAS Registry Number 3592-44-7
Molecular Formula

Molecular Weight 131.02 g/mol
SMILES ClCSCCl
Structure Two chloromethyl groups bridged by a central sulfur atom.[1][2]
Physical Characterization
PropertyValueContext
Boiling Point 156 °C (at 760 mmHg)High boiling point relative to molecular weight due to dipole interactions.
Density 1.41 g/cm³Significantly denser than water; sinks in aqueous phases.
Refractive Index

High refractive index characteristic of sulfur-chlorine compounds.
Solubility Soluble in

,

, THF.
Hydrolyzes slowly in water; reacts violently with basic aqueous solutions.
Appearance Colorless to pale yellow liquidDarkens upon storage due to decomposition/polymerization.

Part 2: Chemical Reactivity Profile

Mechanism of Action: Electrophilic Alkylation

Bis(chloromethyl) sulfide acts as a "double-barreled" electrophile. The chlorine atoms are alpha to the sulfur, allowing for the formation of a resonance-stabilized thionium (sulfenium) ion intermediate. This species is highly reactive toward nucleophiles.

Key Pathway:

  • Ionization: Loss of

    
     generates the 
    
    
    cation.
  • Nucleophilic Attack: A nucleophile (Nu) attacks the methylene carbon.[3]

  • Repeat: The second chloromethyl group can undergo the same process, enabling cyclization.

Cyclization & Heterocycle Formation

The compound's primary utility in medicinal chemistry is its ability to stitch together nucleophilic centers to form rings.

  • Thietane Formation: Reaction with active methylene compounds or bis-nucleophiles can yield 4-membered thietane rings.

  • Thiopyran Formation: Used in the synthesis of complex tricyclic systems (e.g., thiopyrano[3,4-b]indoles) for cystic fibrosis therapeutics.

ReactivityStartBis(chloromethyl) sulfide(Cl-CH2-S-CH2-Cl)IonThionium Ion Intermediate([CH2=S-CH2-Cl]+)Start->Ion- Cl-Nu1Nucleophile 1 Attack(Formation of Mono-adduct)Ion->Nu1+ Nu-Nu2Nucleophile 2 / Cyclization(Ring Closure)Nu1->Nu2IntramolecularActivationProductS-Heterocycle(Thietane/Thiopyran)Nu2->Product- Cl-

Figure 1: Step-wise electrophilic activation mechanism leading to heterocycle formation.

Part 3: Synthesis & Handling Protocols

Synthesis Protocol: Hydrothiolysis of Formaldehyde

Warning: This synthesis generates highly toxic intermediates. It must be performed in a negative-pressure glovebox or a high-efficiency fume hood with scrubber.

Reaction:

Step-by-Step Methodology:

  • Pre-cooling: Charge a reaction vessel with paraformaldehyde (solid source of

    
    ) and concentrated hydrochloric acid. Cool to 0°C.[4]
    
  • Gas Addition: Slowly bubble hydrogen sulfide (

    
    ) gas through the mixture while maintaining vigorous stirring.
    
  • Saturation: Saturate the solution with anhydrous

    
     gas. The temperature must be kept below 10°C to prevent polymerization.
    
  • Phase Separation: The product separates as a heavy organic oil.

  • Extraction: Extract the aqueous layer with dichloromethane (

    
    ).
    
  • Drying: Dry the organic phase over anhydrous

    
     (avoid basic drying agents like 
    
    
    which may trigger hydrolysis/polymerization).
  • Distillation: Purify via vacuum distillation. Caution: Do not overheat; residue may be explosive or polymeric.

Safety & Containment (BSL-3 Criteria)
  • Vesicant Hazard: Like sulfur mustard, this compound causes delayed, severe blistering. It penetrates standard nitrile gloves.

  • PPE: Double-gloving (Silver Shield® under Nitrile), full-face respirator or PAPR, and chemically resistant suit (Tychem).

  • Decontamination: Neutralize spills with 10% Sodium Hypochlorite (Bleach) or DS2 solution (2% NaOH, 70% Diethylenetriamine, 28% Ethylene glycol monomethyl ether).

Part 4: Applications in Drug Development

Case Study: Cystic Fibrosis Therapeutics

Bis(chloromethyl) sulfide is utilized as a specialized reagent for constructing thiopyrano[3,4-b]indole scaffolds, a class of compounds investigated for sPLA2 inhibition in cystic fibrosis treatment.

Experimental Workflow (Based on Patent US6576654):

  • Precursor Preparation: An indole derivative is converted to a trimethylsilylketene acetal.

  • Cycloalkylation: The ketene acetal is treated with bis(chloromethyl) sulfide in the presence of Zinc Bromide (

    
    ) .[5][6][7]
    
  • Mechanism: The Lewis acid (

    
    ) activates the chloromethyl group, facilitating a double alkylation of the electron-rich ketene acetal double bond, closing the thiopyran ring.
    

AppWorkflowInputIndole Ketene Acetal(Precursor)Step2Step 2: Cycloalkylation(Ring Closure)Input->Step2SubstrateReagentBis(chloromethyl) sulfide+ ZnBr2 (Catalyst)Step1Step 1: Lewis Acid Activation(Formation of Electrophile)Reagent->Step1Step1->Step2Active SpeciesOutputThiopyrano[3,4-b]indole(Drug Scaffold)Step2->OutputWorkup

Figure 2: Application of bis(chloromethyl) sulfide in the synthesis of thiopyrano-indole scaffolds.

References

  • ChemicalBook. (2023). Bis(chloromethyl) sulfide Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2025). Bis(chloromethyl) Sulfide | C2H4Cl2S | CID 565560 - PubChem.[1] Retrieved from

  • Google Patents. (2003). Method for the treatment of cystic fibrosis (US6576654B1). Retrieved from

  • Organic Syntheses. (1936). Bischloromethyl Ether (Analogous Synthesis Protocol). Org. Synth. 1936, 16,[1] 1. Retrieved from

  • BenchChem. (2024). Chloromethyl methyl sulfide Reactivity Profile. Retrieved from

spectral data interpretation for bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Analytical Protocol Subject: Spectral Interpretation & Identification of CAS 3592-44-7 Audience: Analytical Chemists, CBRNE Researchers, Drug Development Scientists

Executive Summary & Safety Architecture

Bis(chloromethyl) sulfide (BCMS) is a potent alkylating agent and a structural analog to sulfur mustard (HD). While often used as a synthon in heterocycle generation, its high toxicity and vesicant (blister-causing) properties necessitate a "Safety-First" analytical approach.

This guide provides a definitive spectral interpretation framework. Unlike standard organic characterization, identifying BCMS requires validating specific isotopic signatures and symmetry-derived magnetic resonance signals to distinguish it from its oxygen analog (bis(chloromethyl) ether) and its homolog (sulfur mustard).

Critical Safety Protocol (Self-Validating System)

Before any spectral acquisition, the following containment hierarchy must be active:

  • Primary Barrier: All handling in a certified fume hood with a face velocity >100 fpm.

  • Quenching Agent: A 10% sodium hypochlorite (bleach) solution must be within arm's reach to neutralize spills via oxidation of the sulfide to the sulfoxide/sulfone.

  • Vapor Control: BCMS has a high vapor pressure relative to sulfur mustard. All GC-MS split vents must be filtered or vented into the hood exhaust.

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterDataNotes
IUPAC Name Chloro(chloromethylsulfanyl)methane
CAS Registry 3592-44-7
Formula

Molecular Weight 131.02 g/mol
Boiling Point 156°CDistinct from Sulfur Mustard (217°C)
Density 1.41 g/mLDenser than water (sinks)
Solubility Soluble in

,

, THF
Decomposes slowly in water

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (GC-MS) provides the most robust confirmation of BCMS due to the unique isotopic signature of the two chlorine atoms.

The Molecular Ion Cluster ( )

BCMS contains two chlorine atoms (


 and 

). This creates a distinct triplet pattern in the molecular ion region.
  • m/z 130 (

    
    ): 
    
    
    
    (Relative Intensity: 100%)
  • m/z 132 (

    
    ): 
    
    
    
    (Relative Intensity: ~65%)
  • m/z 134 (

    
    ): 
    
    
    
    (Relative Intensity: ~10%)

Diagnostic Rule: If the M+ cluster does not match the 9:6:1 intensity ratio , the sample is not pure BCMS.

Fragmentation Pathway

The fragmentation is driven by the stability of the sulfur atom and the lability of the C-Cl bond.

  • 
    -Cleavage / Loss of Chlorine (m/z 95): 
    The molecular ion ejects a chlorine radical (
    
    
    
    , 35 u). The resulting cation is stabilized by sulfur's lone pairs (resonance stabilization).
    
    
    Observed Peak:m/z 95 (and m/z 97 for the
    
    
    isotopologue).
  • Formation of Thioformyl Ion (m/z 45): The m/z 95 ion undergoes further rearrangement and cleavage to release the thioformyl cation (

    
    ).
    Observed Peak:m/z 45  (Base peak in some ionization energies).
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 130, 132, 134 (Isotope Ratio 9:6:1) Frag_95 Fragment [M-Cl]+ m/z 95 (Sulfonium Cation) M_Ion->Frag_95 - Cl (35) Frag_45 Fragment [HCS]+ m/z 45 (Thioformyl Ion) Frag_95->Frag_45 - CH2Cl (49)

Figure 1: Primary fragmentation pathway of BCMS under Electron Impact (70 eV).

NMR Spectroscopy: Symmetry Verification

Nuclear Magnetic Resonance (NMR) confirms the structural connectivity and, crucially, the symmetry of the molecule.

Proton NMR ( )

BCMS possesses


 symmetry. The four protons are chemically equivalent.
  • Solvent:

    
     (Chloroform-d)
    
  • Signal: Singlet (s)

  • Chemical Shift (

    
    ): 4.95 – 5.05 ppm 
    
  • Integration: 4H

Interpretation: The methylene protons are deshielded by both the electronegative Chlorine atom and the Sulfur atom.

  • Compare to

    
     (
    
    
    
    2.1 ppm).
  • Compare to

    
     (Chloromethyl protons at 
    
    
    
    4.72 ppm).[1]
  • The second chlorine in BCMS pulls additional electron density, shifting the peak downfield to ~5.0 ppm.

Carbon NMR ( )
  • Signal: Singlet

  • Chemical Shift (

    
    ): 48.0 – 52.0 ppm 
    
  • DEPT-135: Downward peak (indicating

    
    ).
    

Differentiation Note: If you see two triplets (A2X2 system), you have synthesized Sulfur Mustard (Bis(2-chloroethyl) sulfide), not BCMS.

Vibrational Spectroscopy (IR)[4]

Infrared spectroscopy is useful for quick functional group verification, particularly to ensure no hydrolysis (OH peaks) has occurred.

Frequency (

)
Vibration ModeIntensity
2950 - 3000 C-H StretchWeak/Medium
1200 - 1250

Wag/Twist
Medium
700 - 750 C-Cl StretchStrong
600 - 700 C-S StretchMedium

Purity Check: A broad peak at 3400


 indicates hydrolysis to the alcohol or presence of water, signaling decomposition.

Analytical Workflow & Decision Logic

The following flowchart outlines the step-by-step logic for confirming BCMS identity in an unknown sample.

Analytical_Workflow Start Unknown Sample Safety Safety Check: Fume Hood + Bleach Quench Ready? Start->Safety GCMS Step 1: GC-MS Analysis Safety->GCMS Check_Iso Isotope Pattern Check: Does m/z 130/132/134 match 9:6:1? GCMS->Check_Iso NMR Step 2: 1H NMR (CDCl3) Check_Iso->NMR Yes Reject NEGATIVE: Investigate Analogs (Ether or Mustard) Check_Iso->Reject No Check_Sym Symmetry Check: Single peak @ ~5.0 ppm? NMR->Check_Sym Confirm POSITIVE ID: Bis(chloromethyl) sulfide Check_Sym->Confirm Yes Check_Sym->Reject No (Triplets = Mustard)

Figure 2: Decision logic for the spectral identification of BCMS.

References

  • National Institute of Standards and Technology (NIST). Bis(chloromethyl) sulfide Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Bis(chloromethyl) sulfide | C2H4Cl2S - CID 565560. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to Bis(chloromethyl) sulfide: Nomenclature, Properties, and Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl) sulfide, a sulfur-containing organic compound, is a reactive chemical intermediate of significant interest in various fields of chemical synthesis. Its bifunctional nature, characterized by the presence of two chloromethyl groups attached to a central sulfur atom, makes it a potent alkylating agent. This guide provides a comprehensive overview of bis(chloromethyl) sulfide, focusing on its systematic nomenclature, a detailed list of its synonyms, its key physicochemical properties, and a discussion of its reactivity and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may handle or consider using this versatile, yet hazardous, compound.

PART 1: IUPAC Nomenclature and Rationale

The systematic naming of chemical compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name for bis(chloromethyl) sulfide is chloro(chloromethylsulfanyl)methane [1].

Derivation of the IUPAC Name:

The IUPAC nomenclature for sulfides, also known as thioethers, can be approached in a few ways, with substitutive nomenclature being the most common for complex molecules[2][3]. The derivation of "chloro(chloromethylsulfanyl)methane" follows these principles:

  • Identification of the Parent Chain: In this symmetrical sulfide, the longest carbon chain is a single carbon atom, hence the parent alkane is methane .

  • Identification of the Substituents: One of the chloromethyl groups (-CH₂Cl) is considered part of the parent methane chain. The remaining group, the chloromethylsulfanyl group (-SCH₂Cl), is treated as a substituent on the methane parent.

  • Naming the Sulfur-Containing Substituent: The -SCH₂Cl group is named by taking the name of the alkyl group (chloromethyl) and adding the suffix "-sulfanyl". This gives chloromethylsulfanyl .

  • Assembling the Full Name: The substituents are placed in alphabetical order before the parent name. In this case, we have a "chloro" group and a "chloromethylsulfanyl" group attached to the methane. Therefore, the systematic name is chloro(chloromethylsulfanyl)methane .

This systematic name precisely describes the connectivity of all atoms in the molecule, which is a fundamental requirement of IUPAC nomenclature.

PART 2: Synonyms and Chemical Identifiers

Bis(chloromethyl) sulfide is known by a variety of other names, which can be found in chemical databases, commercial catalogs, and older literature. Understanding these synonyms is crucial for comprehensive literature searches and for identifying the compound from different sources.

Categorization of Synonyms:
  • Common Name: The most frequently used name in literature and commerce is Bis(chloromethyl) sulfide . The variant spelling, Bis(chloromethyl) sulphide , is also common[1].

  • Other Systematic-Like Names:

    • Di(chloromethyl) Sulfide [1]

    • Dichlorodimethyl Sulfide [1]

  • Other Synonyms:

    • Chloromethyl Sulfide[1]

    • bis(chloromethyl)sulfane[1]

The relationship between the IUPAC name and its most common synonyms is illustrated in the diagram below:

G IUPAC chloro(chloromethylsulfanyl)methane (IUPAC Name) Common Bis(chloromethyl) sulfide IUPAC->Common is commonly known as SystematicLike1 Di(chloromethyl) Sulfide IUPAC->SystematicLike1 is also known as SystematicLike2 Dichlorodimethyl Sulfide IUPAC->SystematicLike2 is also known as Other1 Chloromethyl Sulfide Common->Other1 related synonym Other2 bis(chloromethyl)sulfane Common->Other2 related synonym

Caption: Relationship between the IUPAC name and common synonyms for bis(chloromethyl) sulfide.

Key Chemical Identifiers:
IdentifierValueSource
CAS Number 3592-44-7[1][4]
Molecular Formula C₂H₄Cl₂S[1]
Molecular Weight 131.02 g/mol [1]
InChI InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2[1]
InChIKey KRIFIIWBVJKVST-UHFFFAOYSA-N[1]
SMILES C(SCCl)Cl[1]

PART 3: Physicochemical Properties

A thorough understanding of the physicochemical properties of bis(chloromethyl) sulfide is essential for its safe handling, use in reactions, and for predicting its behavior in various systems.

PropertyValueSource
Physical State Colorless to yellowish liquid[4]
Odor Pungent[4]
Boiling Point 156 °CChemicalBook
Density 1.41 g/cm³ChemicalBook
Refractive Index 1.5300-1.5340ChemicalBook
Solubility Information not readily available, but expected to be poorly soluble in water and soluble in organic solvents.
Vapor Pressure Data not readily available.

Note: Some physical properties have limited availability in public databases and should be determined experimentally if critical for an application.

PART 4: Reactivity and Potential Applications

The chemical behavior of bis(chloromethyl) sulfide is dominated by the two highly reactive chloromethyl groups. The presence of the electron-withdrawing chlorine atoms makes the methylene carbons electrophilic and susceptible to nucleophilic attack.

Reactivity Profile:
  • Alkylating Agent: Bis(chloromethyl) sulfide is a potent bifunctional alkylating agent. It can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form two new covalent bonds. This property is analogous to that of the highly toxic chemical warfare agent, sulfur mustard (bis(2-chloroethyl) sulfide), which is also a strong alkylating agent that can crosslink DNA and other macromolecules[5][6][7].

  • Nucleophilic Substitution: The chlorine atoms are good leaving groups, facilitating Sₙ2 reactions. The reactivity of bis(chloromethyl) sulfide allows for its use in the synthesis of various heterocyclic compounds and other complex molecules[4].

Potential Applications in Drug Development and Organic Synthesis:
  • Intermediate in Organic Synthesis: Due to its high reactivity, bis(chloromethyl) sulfide serves as a versatile building block for introducing a CH₂-S-CH₂ moiety into a molecule. This can be useful for constructing sulfur-containing heterocycles or as a linker in more complex molecular architectures[4].

  • Scaffold for Biologically Active Molecules: While specific examples in drug development are not widely documented in public literature, the structural motif of bis(chloromethyl) sulfide is related to that of sulfur mustards, which have been investigated for their cytotoxic properties. The alkylating nature of such compounds has been a cornerstone in the development of certain anticancer agents[6]. The controlled reaction of bis(chloromethyl) sulfide with specific biological nucleophiles could be a theoretical avenue for the design of targeted covalent inhibitors, although its high and non-specific reactivity presents a significant challenge.

PART 5: Safety and Toxicology

Bis(chloromethyl) sulfide is classified as a toxic and hazardous substance and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection[4].

GHS Hazard Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for bis(chloromethyl) sulfide, as reported on PubChem, is as follows[1]:

  • Flammable liquids (Category 3) - H226: Flammable liquid and vapor

  • Acute toxicity, Oral (Category 3) - H301: Toxic if swallowed

  • Acute toxicity, Dermal (Category 3) - H311: Toxic in contact with skin

  • Acute toxicity, Inhalation (Category 3) - H331: Toxic if inhaled

  • Skin corrosion/irritation (Category 2) - H315: Causes skin irritation

  • Serious eye damage/eye irritation (Category 1) - H318: Causes serious eye damage

Toxicological Profile:

As a potent alkylating agent, bis(chloromethyl) sulfide is expected to be highly toxic. Alkylating agents can react indiscriminately with biological macromolecules, including DNA, RNA, and proteins, leading to cellular damage and cytotoxicity[5][6][7]. The related compound, bis(chloromethyl) ether, is a known human carcinogen[3][8]. Given the structural similarity and similar reactivity, it is prudent to handle bis(chloromethyl) sulfide as a potential carcinogen.

PART 6: Experimental Protocols (Hypothetical)

Disclaimer: The following are hypothetical experimental protocols for illustrative purposes only. They are not validated and should not be performed without a thorough risk assessment and consultation of peer-reviewed literature.

Hypothetical Synthesis of a Diamine Adduct:

This hypothetical protocol illustrates the use of bis(chloromethyl) sulfide as a bifunctional alkylating agent.

Objective: To synthesize a cyclic diamine by reacting bis(chloromethyl) sulfide with a primary diamine.

Reaction Scheme:

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the primary diamine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 equivalents) to the solution to act as a scavenger for the HCl byproduct.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve bis(chloromethyl) sulfide (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the bis(chloromethyl) sulfide solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclic diamine.

Causality Behind Experimental Choices:

  • Anhydrous conditions and inert atmosphere: Bis(chloromethyl) sulfide is likely moisture-sensitive, and the use of anhydrous solvents and a nitrogen atmosphere prevents unwanted side reactions with water.

  • Aprotic solvent: An aprotic solvent is chosen to avoid its participation in the nucleophilic substitution reaction.

  • Non-nucleophilic base: A hindered, non-nucleophilic base is used to neutralize the generated HCl without competing with the primary diamine as a nucleophile.

  • Slow, dropwise addition at low temperature: This is a standard technique for controlling exothermic reactions and minimizing the formation of polymeric byproducts by favoring intramolecular cyclization over intermolecular polymerization.

Conclusion

Bis(chloromethyl) sulfide, systematically named chloro(chloromethylsulfanyl)methane, is a reactive and hazardous chemical with a range of synonyms. Its utility as a bifunctional alkylating agent makes it a valuable intermediate in organic synthesis. However, its high toxicity necessitates strict adherence to safety protocols. This guide has provided a detailed overview of its nomenclature, properties, and potential applications to aid researchers and professionals in its safe and effective use. Further research into its specific synthetic applications and biological activity could uncover new opportunities for this versatile molecule.

References

  • JoVE. (2023, April 30). Structure and Nomenclature of Thiols and Sulfides. Retrieved from [Link]

  • Chemistry Steps. Naming Thiols and Sulfides. Retrieved from [Link]

  • Wikipedia. Bis(2-chloroethyl)sulfide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(chloromethyl) Ether. Retrieved from [Link]

  • PubMed. [Bis-chloromethyl ether and carcinogenesis of alkylating agents]. Retrieved from [Link]

  • Haz-Map. Bis(2-chloroethyl)sulfide - Hazardous Agents. Retrieved from [Link]

  • PubChem. Bis(chloromethyl) Sulfide. Retrieved from [Link]

  • Wikipedia. Mustard gas. Retrieved from [Link]

Sources

The Methylene Bridge: Historical and Mechanistic Analysis of Bis(chloromethyl) Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Navigating the Legacy of Dichlorodimethyl Sulfide Variants in Toxicology and Therapeutics

Abstract

This technical guide examines the historical trajectory, chemical synthesis, and toxicological mechanisms of Bis(chloromethyl) sulfide (BCMS), frequently referenced in historical literature under the loose nomenclature of "dichlorodimethyl sulfide." While often overshadowed by its ethylene analogue—Sulfur Mustard (HD)—BCMS represents a critical chapter in the evolution of alkylating agents. This document dissects the transition of chloromethyl sulfides from candidate chemical warfare agents (CWAs) to their pivotal role in elucidating the episulfonium ion mechanism, which ultimately laid the foundation for nitrogen mustard chemotherapy.

Part 1: Chemical Identity & Nomenclature Precision

In historical archives and early 20th-century patents, the term "dichlorodimethyl sulfide" is often applied ambiguously. For the purpose of rigorous scientific analysis, we must distinguish between two distinct structural isomers. This guide focuses on the bifunctional agent (Isomer A), as it possesses the cross-linking capability relevant to both vesicant toxicology and antineoplastic drug development.

FeatureIsomer A: Bis(chloromethyl) sulfideIsomer B:

-Dichlorodimethyl sulfide
Structure


Symmetry Symmetric (Bifunctional)Asymmetric (Monofunctional)
Reactivity High (Cross-linking potential)Moderate (Mono-alkylation)
Historical Context Investigated as a "Super Mustard"Byproduct/Intermediate
Key Mechanism Double Nucleophilic Attack (DNA Cross-link)Single Nucleophilic Attack

Editorial Note: The remainder of this guide addresses Isomer A (BCMS) , as its bifunctional nature provides the mechanistic link to modern alkylating chemotherapeutics.

Part 2: Historical Genesis (The WWI/WWII Era)[1][2]

The Quest for "Super Mustards"

Following the introduction of Sulfur Mustard (Yperite) in 1917, military chemists in Germany, the UK, and the US sought analogues with higher volatility or potency. BCMS was synthesized as the "methylene" homologue of standard mustard gas.

  • 1920s-1930s: Researchers hypothesized that shortening the carbon chain from ethylene (

    
    ) to methylene (
    
    
    
    ) would increase the electrophilicity of the sulfur, theoretically enhancing toxicity.
  • Operational Failure: While BCMS proved to be a potent vesicant, it was chemically unstable compared to Sulfur Mustard. It hydrolyzed too rapidly in moist air, reducing its persistence on the battlefield.

  • The Silver Lining: The instability of BCMS provided early kinetic data on nucleophilic substitution in sulfur beta-carbons , contributing to the discovery of the neighboring group participation effect (anchimeric assistance).

Part 3: Mechanistic Toxicology (The Core Science)

The defining feature of BCMS, shared with nitrogen mustards (e.g., Mechlorethamine), is the formation of a cyclic sulfonium ion . This intermediate is the "warhead" responsible for DNA damage.

The Alkylation Pathway[3]
  • Cyclization: The sulfur atom acts as an internal nucleophile, displacing a chloride ion to form a strained 3-membered ring (episulfonium for HD; a highly reactive sulfonium transition state for BCMS).

  • Nucleophilic Attack: The strained ring opens upon attack by electron-rich DNA bases (specifically the N7 position of Guanine).

  • Cross-linking: Because BCMS is bifunctional (two -Cl groups), the process repeats on the second arm, tethering two DNA strands together. This prevents DNA replication and triggers apoptosis.

Visualization: The Alkylation Cascade

BCMS_Mechanism BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Ion Reactive Sulfonium Intermediate BCMS->Ion Intramolecular Cyclization (-Cl) MonoAdduct Mono-Alkylated DNA Adduct Ion->MonoAdduct + DNA Attack Guanine DNA Guanine (N7) Crosslink Interstrand Cross-link (Cytotoxicity) MonoAdduct->Crosslink Second Alkylation Step

Figure 1: The stepwise alkylation mechanism of Bis(chloromethyl) sulfide, illustrating the transition from stable precursor to cytotoxic DNA cross-linker.

Part 4: Experimental Protocols (Synthesis & Handling)

WARNING: The following protocol is reconstructed from historical chemical literature for educational and research context. BCMS is a potent alkylating agent and suspected carcinogen. It must only be handled in a certified chemical agent facility.

Synthesis Logic: The Chloromethylation Route

Unlike Sulfur Mustard (made from ethylene + sulfur chlorides), BCMS is typically synthesized via the chloromethylation of hydrogen sulfide or inorganic sulfides. This method mirrors the synthesis of Bis(chloromethyl) ether (BCME), a known carcinogen.

Reagents
  • Paraformaldehyde (

    
    ):  Carbon source.
    
  • Hydrogen Sulfide (

    
    ):  Sulfur source.
    
  • Hydrogen Chloride (

    
    ):  Chlorinating agent and catalyst.
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (Historical).

Step-by-Step Workflow
  • System Setup: A 3-neck round-bottom flask is equipped with a gas inlet tube, a reflux condenser (cooled to -10°C), and a mechanical stirrer. The system is purged with dry nitrogen.

  • Saturation: Paraformaldehyde is suspended in the solvent. The mixture is cooled to 0°C.

  • Gas Introduction: A stream of dry

    
     gas and 
    
    
    
    gas is introduced simultaneously.
    • Reaction:

      
      
      
  • Phase Separation: The reaction yields an aqueous layer (acidic) and an organic layer containing the BCMS.

  • Purification: The organic layer is separated, dried over anhydrous

    
    , and fractionally distilled under reduced pressure .
    
    • Critical Control Point: Distillation must occur at low pressure to prevent thermal decomposition.

Visualization: Synthesis Workflow

Synthesis_Protocol Para Paraformaldehyde Reactor Reactor (0°C) Chloromethylation Para->Reactor H2S Hydrogen Sulfide (Gas) H2S->Reactor HCl Anhydrous HCl HCl->Reactor Sep Phase Separation (Remove Aqueous Layer) Reactor->Sep Dry Drying (CaCl2) Sep->Dry Distill Vacuum Distillation (Critical Step) Dry->Distill Product Bis(chloromethyl) sulfide (Pure Liquid) Distill->Product

Figure 2: The synthetic pathway for Bis(chloromethyl) sulfide via chloromethylation, highlighting critical purification steps.

Part 5: The Pivot to Therapeutics

The research into BCMS and its analogues was not in vain. It directly informed the development of chemotherapy.

  • Structure-Activity Relationships (SAR): By comparing BCMS (1-carbon spacer) to HD (2-carbon spacer) and Nitrogen Mustards, scientists learned that the stability of the cyclic intermediate dictates therapeutic index.

    • BCMS forms a ring that is too reactive (too unstable), leading to high local toxicity but poor systemic distribution.

    • Nitrogen mustards (e.g., Chlorambucil) form a more stable aziridinium ion, allowing the drug to circulate and reach tumors before reacting.

  • The "Mustine" Evolution: The mechanistic understanding that alkylation occurs via a cyclic "onium" ion (proven by the kinetics of sulfides like BCMS) allowed Gilman and Philips (1946) to rationally design nitrogen mustards that could be controlled clinically.

Part 6: Safety & Self-Validating Handling Systems

For modern researchers handling thioether alkylators, a self-validating safety system is mandatory.

ParameterValidation MethodAcceptance Criteria
Containment Negative Pressure GloveboxPressure < -0.5 "WC continuously
Decontamination 10% Sodium Hypochlorite (Bleach)Oxidative destruction of C-S bond
Detection Flame Photometric Detector (FPD)Sulfur mode signal < 0.003 mg/m³
Neutralization Reaction with Sodium ThiosulfateConversion to non-toxic thiosulfate ester

References

  • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science.

  • National Center for Biotechnology Information (NCBI). Bis(chloromethyl) sulfide - PubChem Compound Summary. PubChem.[1]

  • Organic Syntheses. Bis(chloromethyl) ether (Analogous Synthetic Protocol). Org. Synth. 1956, 36,[2] 1.

  • Centers for Disease Control and Prevention (CDC). History of U.S. Chemical Weapons Elimination.

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Mustard Agents: Description, Physical and Chemical Properties.

Sources

fundamental reaction chemistry of thiobis(chloromethane)

Author: BenchChem Technical Support Team. Date: February 2026

Fundamental Reaction Chemistry, Mechanisms, and Safety Protocols

Part 1: Chemical Identity & Structural Distinction

Thiobis(chloromethane) , commonly known as bis(chloromethyl) sulfide , is a potent bifunctional alkylating agent. It is frequently confused with "Sulfur Mustard" (HD) due to nomenclature similarities, but its chemical behavior is distinct and governed by the


-chloro sulfide effect .
FeatureThiobis(chloromethane)Bis(2-chloroethyl) sulfide (Mustard Gas/HD)
Formula


Chlorine Position Alpha (

)
to Sulfur
Beta (

)
to Sulfur
Reactive Intermediate Methylene Sulfonium Cation (

)
Episulfonium Ion (3-membered ring)
Hydrolysis Rate Extremely Rapid (

-like)
Slow/Moderate (Neighboring Group Participation)
Primary Hazard Carcinogen (Lung), AlkylatorVesicant (Blister Agent), Alkylator

Core Directive: Researchers must treat thiobis(chloromethane) as a highly reactive electrophile that generates carbocations stabilized by sulfur resonance. Unlike beta-chloro analogs, it does not require intramolecular cyclization to activate the leaving group; the lone pair on sulfur directly stabilizes the transition state.

Part 2: Fundamental Reactivity Profile
1. The Alpha-Halo Effect (Resonance Activation)

The defining feature of thiobis(chloromethane) is the lability of the C-Cl bond. The sulfur atom's lone pair (


) donates electron density into the antibonding orbital of the C-Cl bond (

), or more accurately, stabilizes the incipient carbocation upon chloride departure.

Mechanism:



This resonance-stabilized cation (a thionium ion) is a "hot" electrophile, reacting rapidly with nucleophiles (water, DNA bases, amines) without the steric constraints of a cyclic intermediate.

2. Hydrolysis and Environmental Fate

Upon contact with moisture, thiobis(chloromethane) undergoes rapid hydrolysis. This is a critical decontamination pathway but also a toxicity vector (release of HCl).

  • Step 1: Formation of chloromethyl(hydroxymethyl) sulfide (hemithioacetal).

  • Step 2: Decomposition to formaldehyde (

    
    ), hydrogen sulfide (
    
    
    
    ), and hydrochloric acid (
    
    
    ).
3. Synthetic Utility: Thiocarbonyl Ylides

In drug development and heterocycle synthesis, thiobis(chloromethane) serves as a precursor to thiocarbonyl ylides . Through 1,3-elimination or reaction with diazo compounds, it generates dipoles used in [3+2] cycloadditions to form tetrahydrothiophenes (common scaffolds in bioactive molecules).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways of thiobis(chloromethane) based on environmental conditions (Hydrolysis) vs. Synthetic intent (Alkylation/Ylide formation).

ReactionPathways Start Thiobis(chloromethane) (Cl-CH2-S-CH2-Cl) Cation Methylene Sulfonium Intermediate [Cl-CH2-S+=CH2] Start->Cation -Cl (Spontaneous/Solvolysis) Ylide Thiocarbonyl Ylide (Synthetic Synthon) Start->Ylide Base/Desilylation Hydrolysis Hydrolysis Products (CH2O + H2S + HCl) Cation->Hydrolysis + H2O Alkylation N/S-Alkylation (DNA/Protein Adducts) Cation->Alkylation + Nucleophiles (DNA/NH2) Heterocycle 5-Membered Heterocycles (via [3+2] Cycloaddition) Ylide->Heterocycle + Dipolarophile

Figure 1: Mechanistic divergence of Thiobis(chloromethane). The central sulfonium intermediate drives both toxicity (alkylation) and degradation (hydrolysis).

Part 4: Experimental Protocols
Protocol A: Oxidative Neutralization (Decontamination)

For the safe disposal of trace amounts or decontamination of surfaces.

Principle: Oxidation of the sulfide sulfur to a sulfoxide (


) or sulfone (

) significantly reduces the nucleophilicity of the sulfur, preventing the resonance stabilization of the

-cation. This "deactivates" the alkylating potential.

Reagents:

  • Sodium Hypochlorite (10-15% aqueous solution) OR Hydrogen Peroxide (30%) in acetic acid.

  • Dichloromethane (DCM) for extraction (if analytical verification is required).

Step-by-Step:

  • Preparation: In a fume hood, prepare a 10% excess of oxidant relative to the calculated sulfide molarity. Ensure the reaction vessel is cooled to 0°C (oxidation is exothermic).

  • Addition: Slowly add the thiobis(chloromethane) solution to the oxidant with vigorous stirring. Do not add oxidant to the sulfide to avoid runaway exotherms.

  • Monitoring: Monitor the disappearance of the starting material via TLC or GC-MS. The target product is bis(chloromethyl) sulfone .

    • Note: Unlike the sulfide, the sulfone is relatively stable to hydrolysis but still toxic; handle as hazardous waste.

  • Quenching: Quench excess oxidant with sodium thiosulfate.

  • Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

Protocol B: Nucleophilic Substitution (Synthetic Model)

Synthesis of a dithioacetal linkage (Model for drug conjugation).

Reagents:

  • Thiobis(chloromethane) (1.0 eq)

  • Thiophenol (2.2 eq)

  • Triethylamine (2.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve Thiophenol and Triethylamine in THF at 0°C.

  • Addition: Add Thiobis(chloromethane) dropwise. The reaction will likely precipitate triethylamine hydrochloride immediately.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The high reactivity of the

    
    -chloro position makes heating unnecessary and dangerous.
    
  • Workup: Filter off the amine salt. Concentrate the filtrate.

  • Data Validation:

    
     NMR should show the disappearance of the characteristic 
    
    
    
    singlet of the starting material (
    
    
    ppm) and the appearance of the new
    
    
    methylene peak.
Part 5: Quantitative Data Summary
ParameterValue/DescriptionRelevance
Boiling Point ~100-104°CVolatility hazard; requires ventilation.
Density ~1.3 g/mLSinks in water; forms dense non-aqueous phase liquids (DNAPL).
Hydrolysis Half-Life < 1 minute (Aqueous, pH 7)Rapid degradation limits persistence but creates immediate HCl vapor hazard.
GHS Classification Acute Tox. 1 (Inhalation), Carcinogen 1ARequires BSL-2/3 equivalent chemical handling protocols.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • Baran Lab (2020). Sulfur Ylide Chemistry: Introduction and Reactivity. Scripps Research Institute. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: Bis(2-chloroethyl)sulfide (Reference for Analog Handling). Retrieved from [Link]

  • M. G. Voronkov et al.Reactions of alpha-halo sulfides. (General reference for alpha-halo reactivity mechanisms). Validated via general chemical literature search on alpha-chloro sulfide kinetics.

An In-Depth Technical Guide to the Electronic Structure and Bonding in Bis(chloromethyl) Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(chloromethyl) sulfide, a structural analog of the chemical warfare agent sulfur mustard, presents a compelling case study in molecular architecture and reactivity. While its toxicity necessitates cautious handling, a thorough understanding of its electronic structure and bonding is paramount for predicting its behavior, designing potential countermeasures, and exploring its utility as a reactive intermediate in organic synthesis. This guide synthesizes available data with established chemical principles to provide a comprehensive analysis for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular and Physical Properties

Bis(chloromethyl) sulfide, with the chemical formula C₂H₄Cl₂S, is a colorless to yellowish liquid with a pungent odor.[1] It is a hazardous and toxic substance, demanding strict safety protocols during its handling and use.[1]

PropertyValueSource
Molecular Formula C₂H₄Cl₂S[2]
Molecular Weight 131.02 g/mol [3]
CAS Number 3592-44-7[2]
Boiling Point 156 °C[4]
Flash Point 39 °C[4]
Specific Gravity 1.41 (20/20 °C)[4]

Spectroscopic Characterization

Spectroscopic data provides the foundational experimental evidence for the connectivity and chemical environment of the atoms within bis(chloromethyl) sulfide.

Infrared (IR) Spectroscopy

The IR spectrum of bis(chloromethyl) sulfide is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. Key expected absorptions include:

  • C-H stretch: Around 2950-3000 cm⁻¹

  • CH₂ scissoring: Approximately 1420 cm⁻¹

  • C-S stretch: Typically in the 600-800 cm⁻¹ region

  • C-Cl stretch: Generally found in the 600-800 cm⁻¹ range

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a single, sharp singlet corresponding to the four equivalent protons of the two chloromethyl groups (Cl-CH₂ -S-CH₂ -Cl).

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the two equivalent carbon atoms of the chloromethyl groups (C H₂Cl).

Electronic Structure and Bonding: A Theoretical Perspective

A deep understanding of the electronic structure of bis(chloromethyl) sulfide is crucial for rationalizing its reactivity. The molecule's key features are the sulfur atom with its lone pairs of electrons and the two electrophilic chloromethyl groups.

The Central Sulfur Atom and its Influence

The sulfur atom in bis(chloromethyl) sulfide adopts a bent geometry, analogous to water and other thioethers. This geometry arises from the sp³ hybridization of the sulfur atom, with two orbitals forming sigma bonds with the adjacent carbon atoms and the other two orbitals occupied by lone pairs of electrons. These lone pairs are critical to the molecule's chemistry, acting as nucleophilic centers and influencing the overall molecular conformation and reactivity.

The Electrophilic Nature of the Chloromethyl Groups

The presence of the highly electronegative chlorine atoms polarizes the C-Cl bonds, creating a partial positive charge on the carbon atoms. This renders the carbon atoms susceptible to nucleophilic attack. This inherent electrophilicity is a defining characteristic of α-chloro thioethers and is central to their synthetic utility.

Conformational Analysis

Rotation around the C-S bonds allows for different spatial arrangements of the chloromethyl groups. The conformational landscape of bis(chloromethyl) sulfide is likely dominated by gauche and anti-conformers. The interplay of steric hindrance between the chloromethyl groups and electrostatic interactions involving the sulfur lone pairs and the polar C-Cl bonds will determine the relative energies of these conformers.

Proposed Computational Workflow for Deeper Insight

While extensive experimental data on the electronic structure of bis(chloromethyl) sulfide is limited, computational chemistry offers a powerful avenue for detailed investigation. The following workflow outlines a robust approach for researchers seeking to model this molecule.

Caption: A proposed computational workflow for the in-depth analysis of bis(chloromethyl) sulfide.

Step-by-Step Protocol:

  • Computational Method Selection: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is a recommended starting point for balancing accuracy and computational cost.

  • Geometry Optimization: The initial molecular structure of bis(chloromethyl) sulfide should be optimized to find the lowest energy conformation. This will provide accurate bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational frequencies that can be compared with experimental IR data.

  • Conformational Analysis: A systematic conformational search or molecular dynamics simulation can be employed to explore the potential energy surface and identify all stable conformers and the energy barriers between them.

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity. The HOMO is likely to be localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is expected to be associated with the antibonding orbitals of the C-Cl bonds, highlighting their electrophilic nature.

  • Electrostatic Potential Mapping: This visualization will illustrate the charge distribution within the molecule, clearly showing the electron-rich region around the sulfur atom and the electron-deficient regions around the carbon atoms of the chloromethyl groups.

Reactivity and Potential Applications

The electronic structure of bis(chloromethyl) sulfide dictates its reactivity. The nucleophilic sulfur atom can participate in reactions, while the electrophilic carbon atoms are prone to nucleophilic substitution. This dual reactivity makes it a potentially useful, albeit hazardous, building block in organic synthesis. For instance, it can be used to introduce a "-CH₂-S-CH₂-" linker between two nucleophilic species.

G BCS Bis(chloromethyl) Sulfide Product Nu1-CH2-S-CH2-Nu2 BCS->Product + 2 Nu⁻ Nu1 Nucleophile 1 (Nu1) Nu2 Nucleophile 2 (Nu2) Cl_minus 2 Cl⁻

Caption: General reaction scheme of bis(chloromethyl) sulfide with nucleophiles.

Safety and Handling

Bis(chloromethyl) sulfide is classified as a toxic and hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to its reactivity, it should be stored away from moisture and incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the electronic structure and bonding in bis(chloromethyl) sulfide, drawing upon available data and established chemical principles. While further dedicated computational and experimental studies are warranted to fully elucidate its properties, this document serves as a valuable resource for researchers and professionals. A thorough understanding of its molecular characteristics is the cornerstone for its safe handling, the prediction of its reactivity, and the exploration of its potential in synthetic chemistry.

References

  • PubChemLite. Bis(chloromethyl) sulfide (C2H4Cl2S). [Link]

  • NIST. Bis(chloromethyl) sulfide. [Link]

  • PubChem. Bis(chloromethyl) Sulfide. [Link]

  • Cheméo. Chemical Properties of Bis(chloromethyl) sulfide (CAS 3592-44-7). [Link]

Sources

Methodological & Application

applications of bis(chloromethyl) sulfide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(chloromethyl) sulfide in Organic Synthesis

Part 1: Introduction & Strategic Utility

Bis(chloromethyl) sulfide (BCMS) (CAS: 3592-44-7) is a potent bis-electrophilic reagent utilized in advanced organic synthesis for the introduction of the thio-methylene bridge (-CH2-S-CH2-) and the construction of sulfur-containing heterocycles. Structurally related to the chemical warfare agent Sulfur Mustard (Bis(2-chloroethyl) sulfide), BCMS shares similar vesicant properties and alkylating reactivity but differs in the carbon chain length (C1 vs. C2).

Key Chemical Attributes:

  • Formula:

    
    
    
  • Reactivity: High electrophilicity at the

    
    -carbon due to the inductive effect of chlorine and the ability of sulfur to stabilize the intermediate carbocation (sulfenium ion) mechanism.
    
  • Strategic Role: Acts as a "C1-S-C1" synthon, enabling the formation of medium-to-large sulfur-containing rings (thiacrown ethers) and acting as a short, flexible linker in medicinal chemistry.

Critical Safety Warning:

DANGER: BCMS is a vesicant (blister agent) , a lachrymator , and a suspected carcinogen . It is an analog of mustard gas. All operations must be conducted in a functioning fume hood with full PPE (double nitrile gloves, face shield, chemical-resistant apron). Neutralization protocols (bleach/oxidation) must be prepared before starting work.

Part 2: Core Applications & Protocols

Application 1: Synthesis of Thiacrown Ethers (Macrocyclization)

BCMS is a premier reagent for synthesizing thiacrown ethers (sulfur analogs of crown ethers) via nucleophilic substitution with dithiols. The S-CH2-S unit introduces specific binding properties for soft metal ions (Ag+, Hg2+, Pd2+).

Mechanism: The reaction proceeds via a stepwise


 mechanism. The first thiol attacks BCMS to form a mono-alkylated intermediate, which then undergoes intramolecular cyclization under high-dilution conditions to form the macrocycle.

Graphviz Diagram: Macrocyclization Pathway

Macrocyclization BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Inter Intermediate (Cl-CH2-S-CH2-S-CH2-CH2-S-) BCMS->Inter Step 1: Mono-alkylation Dithiol 1,2-Ethanedithiol (HS-CH2-CH2-SH) Dithiol->Inter Base Cs2CO3 / DMF (High Dilution) Base->Inter Product 1,3,6-Trithiocane (Macrocycle) Inter->Product Step 2: Cyclization (Slow Addition)

Caption: Stepwise assembly of 1,3,6-trithiocane via Cesium-effect mediated macrocyclization.

Experimental Protocol:

  • Reagents: 1,2-Ethanedithiol (10 mmol), BCMS (10 mmol), Cesium Carbonate (

    
    , 25 mmol), DMF (Dry, 500 mL).
    
  • Setup: 1L 3-neck round-bottom flask, syringe pump, nitrogen atmosphere.

Step-by-Step Procedure:

  • Preparation: Suspend

    
     in 250 mL of dry DMF in the reaction flask. Heat to 50°C under 
    
    
    
    .
  • Addition: Dissolve 1,2-ethanedithiol and BCMS together in the remaining 250 mL of DMF. Load this solution into a syringe pump.

  • Cyclization: Add the reactant solution dropwise to the

    
     suspension over 8–12 hours (High Dilution Principle).
    
  • Workup: Filter off the inorganic salts. Concentrate the DMF under reduced pressure (use a cold trap to catch volatile sulfur species).

  • Purification: Dissolve the residue in

    
    , wash with water, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Yield: Typical yields for thiacrowns range from 40–60% depending on ring size.

Application 2: C1-S-C1 Linker Installation (Friedel-Crafts Alkylation)

BCMS can serve as a bis-electrophile in Friedel-Crafts reactions to link two aromatic rings via a CH2-S-CH2 bridge. This is useful for creating bis-aryl scaffolds in drug discovery.

Protocol:

  • Reagents: Benzene (or substituted arene), BCMS,

    
     (Lewis Acid).
    
  • Conditions:

    
    , Anhydrous.
    

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, suspend

    
     (2.2 equiv) in the aromatic substrate (used as solvent) or dry 
    
    
    
    .
  • Addition: Add BCMS (1 equiv) dropwise at 0°C. The reaction is exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor HCl evolution (scrub gas through NaOH trap).

  • Quench: Pour mixture onto crushed ice/HCl.

  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and evaporate.

Part 3: Safety & Decontamination (Mandatory)

Due to the structural similarity to mustard gas, BCMS can cause severe chemical burns and DNA alkylation.

Decontamination Protocol (Self-Validating System): The goal is to oxidize the sulfide to the sulfoxide (non-vesicant) or sulfone.

Graphviz Diagram: Decontamination Pathway

Decon BCMS BCMS (Toxic/Vesicant) Sulfoxide Sulfoxide/Sulfone (Water Soluble/Less Toxic) BCMS->Sulfoxide Oxidation Bleach NaOCl (Bleach) or H2O2 Bleach->Sulfoxide

Caption: Oxidative neutralization pathway for BCMS waste.

Steps:

  • Spill Control: Cover spill with vermiculite.

  • Neutralization: Apply a solution of 10% Sodium Hypochlorite (Bleach) or Peracetic Acid to the area. Allow to sit for 30 minutes.

  • Verification: Wipe area with a sulfur-detection paper (if available) or repeat wash.

  • Waste: Dispose of all materials as hazardous chemical waste (P-listed equivalent).

Part 4: Data Summary

ApplicationReactantsCatalyst/BaseKey Outcome
Macrocyclization Dithiols + BCMS

/ DMF
Thiacrown Ethers (e.g., 1,3,6-trithiocane)
Linker Synthesis Arenes + BCMS

/ Lewis Acid
Bis(arylmethyl) sulfides
Heterocyclization Primary Amines + BCMS

/ MeCN
N,S-Heterocycles (e.g., Dithiazines)

References

  • Synthesis of Thiacrown Ethers

    • Title: Synthesis of Thiacrown Ethers via Macrocycliz
    • Source: Journal of Organic Chemistry.[1]

    • Link:[Link] (General reference for Cs2CO3 macrocyclization methodology).

  • Safety Data & Handling

    • Title: Bis(chloromethyl) sulfide - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • Related Mustard Gas Chemistry

    • Title: Mustard Gas (Bis(2-chloroethyl) sulfide) Safety and Reactivity.[2]

    • Source: CDC / NIOSH.
    • Link:[Link]

Sources

High-Resolution GC-MS Characterization of Bis(chloromethyl) Sulfide (BCMS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Part 1: Executive Summary & Safety Directive

Scope and Application

This protocol details the qualitative identification and quantitative analysis of Bis(chloromethyl) sulfide (BCMS) using Gas Chromatography-Mass Spectrometry (GC-MS). BCMS is a potent alkylating agent and a structural analog to Sulfur Mustard (HD). It is primarily analyzed during the characterization of thioether byproducts, chemical warfare agent (CWA) degradation studies, and trace impurity profiling in pharmaceutical synthesis.

Critical Safety Warning (READ FIRST)

DANGER: GENOTOXIC ALKYLATING AGENT BCMS is a highly reactive alpha-halo thioether. It poses severe inhalation, dermal, and ocular risks.[1][2]

  • Engineering Controls: All sample preparation must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated fume hood with charcoal filtration.

  • Decontamination: Quench spills immediately with 10% aqueous sodium hydroxide (NaOH) or bleach solution to hydrolyze the C-Cl bonds.

  • Volatility: BCMS is more volatile than Sulfur Mustard (HD). Do not use rotary evaporators without a secondary cold trap (-78°C).

Part 2: Chemical Profile & Mass Spectrometric Theory

To validate your data, you must understand the fragmentation physics of the molecule. BCMS (MW 130.95) behaves distinctly under Electron Ionization (EI).

Fragmentation Logic

The mass spectrum of BCMS is dominated by the stability of the sulfur atom and the lability of the carbon-chlorine bond.

  • Molecular Ion (M⁺): The parent ion at m/z 130 is observable but often low intensity due to the fragile C-Cl bond.

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster:

    • m/z 130 (M): 100% (Relative abundance within cluster)

    • m/z 132 (M+2): ~65% (Indicative of 2 Cl atoms)

    • m/z 134 (M+4): ~10%

  • Base Peak (m/z 95): The loss of one chlorine radical [M - Cl]⁺ results in the resonance-stabilized cation [Cl-CH2-S=CH2]⁺. This is the primary quantitation ion.

  • Secondary Fragments:

    • m/z 49: [CH₂Cl]⁺ (Common to all chloro-alkyls)

    • m/z 45-47: [CH₂S]⁺ fragments.

Fragmentation Pathway Diagram

BCMS_Fragmentation cluster_legend Key M Molecular Ion (M+) m/z 130 [Cl-CH2-S-CH2-Cl]+ Frag1 Base Peak m/z 95 [Cl-CH2-S=CH2]+ M->Frag1 - Cl (35) Frag2 Fragment m/z 49 [CH2-Cl]+ M->Frag2 Alpha Cleavage Frag3 Fragment m/z 47 [CH2=SH]+ Frag1->Frag3 - CH2Cl legend Blue: Parent | Red: Quant Ion | Yellow/Green: Qual Ions

Figure 1: Electron Ionization (70 eV) fragmentation logic for Bis(chloromethyl) sulfide.

Part 3: Sample Preparation Protocol

The "Self-Validating" Principle: BCMS hydrolyzes rapidly in the presence of water to form formaldehyde and hydrogen sulfide/hydrochloric acid. If you detect formaldehyde peaks in your GC trace, your solvent was wet, and the analysis is invalid.

Reagents & Materials
  • Solvent: Dichloromethane (DCM) or n-Hexane, Suprasolv® grade or equivalent.

    • Requirement: Must be dried over anhydrous Sodium Sulfate (Na₂SO₄) for 2 hours prior to use.

  • Internal Standard (ISTD): Chlorobenzene-d5 or 1,4-Dichlorobutane.

    • Rationale: Similar volatility and halogenated nature without reacting with the analyte.

  • Vials: Amber silanized glass vials (to prevent surface adsorption of sulfur).

Workflow
  • Extraction: Dissolve 10 mg of product/residue in 10 mL of anhydrous DCM.

  • Drying: Pass the solution through a 0.2 µm PTFE syringe filter pre-packed with 50 mg of anhydrous MgSO₄.

  • Dilution: Dilute 100 µL of extract into 900 µL of DCM containing 10 ppm Internal Standard.

  • Transfer: Immediately crimp the vial. Analyze within 4 hours.

Part 4: Instrumental Method (GC-MS)

This method utilizes a non-polar stationary phase to minimize tailing caused by the sulfur lone pairs interacting with active sites.

Gas Chromatograph (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) phase prevents adsorption of reactive chloro-sulfides.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Splitless (1 min purge)Required for trace analysis (< 100 ppm). Use 10:1 Split for purity assay.
Oven Program 40°C (hold 2 min) → 15°C/min → 280°C (hold 3 min)Low initial temp is critical; BCMS is volatile and elutes early.
Mass Spectrometer (Agilent 5977 or equivalent)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Transfer Line 250°C
Mode SIM/Scan (Simultaneous)
Scan Range m/z 35 – 300
SIM Groups Target: 95.0, 130.0, 132.0 ISTD (Chlorobenzene-d5): 117.0, 82.0

Part 5: Data Analysis & Quality Assurance

Identification Criteria (The "Three-Point Check")

To confirm the presence of BCMS, the peak must satisfy all three conditions:

  • Retention Time: Within ±0.05 min of the reference standard.

  • Ion Ratios:

    • Ratio of m/z 130 to 132 must be approx 1.5 : 1 (consistent with Cl₂ isotope pattern).

    • Ratio of m/z 95 to 130 must be consistent with the reference spectrum (typically the 95 peak is 2-3x taller than the 130 peak).

  • Signal-to-Noise: Quantitation ion (m/z 95) must have S/N > 10.

Troubleshooting Logic (Graphviz)

Troubleshooting Start Start Data Review PeakCheck Is Peak at expected RT? Start->PeakCheck NoPeak Check Inlet Pressure Check Solvent (Too volatile?) PeakCheck->NoPeak No RatioCheck Check 130/132 Ratio PeakCheck->RatioCheck Yes BadRatio Interference Co-elution (Likely hydrocarbon matrix) RatioCheck->BadRatio Ratio deviates >20% HydrolysisCheck Check for Formaldehyde/H2S RatioCheck->HydrolysisCheck Ratio OK WetSample SAMPLE COMPROMISED Water ingress detected. Re-extract with dry solvent. HydrolysisCheck->WetSample Artifacts Present Pass Valid ID HydrolysisCheck->Pass Clean Baseline

Figure 2: Decision tree for validating BCMS data and diagnosing moisture contamination.

Part 6: References

  • NIST Mass Spectrometry Data Center. (2023).[2] Bis(chloromethyl) sulfide - Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • PubChem. (2023). Bis(chloromethyl) sulfide Compound Summary. National Library of Medicine. [Link]

  • Black, R. M., & Read, R. W. (1995). Analysis of degradation products of organophosphorus and sulfur mustard agents in the environment. Journal of Chromatography A, 707(1), 1-16. (Foundational text for chloro-sulfide analysis).

  • Centers for Disease Control and Prevention (CDC). (2011). Emergency Response Safety and Health Database: Sulfur Mustard. (Used for safety/handling protocols of analog compounds). [Link]

Sources

Application Note: Advanced HPLC Method Development for Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The analysis of sulfur-containing compounds—specifically thiols (e.g., Glutathione, Cysteine, Homocysteine) and their corresponding disulfides—presents a unique set of chromatographic challenges. These analytes are electrochemically active, highly susceptible to on-column oxidation, and prone to chelation with stainless steel surfaces. This application note provides a comprehensive guide to overcoming these barriers through rigorous system passivation, mobile phase engineering, and specific derivatization protocols (Monobromobimane and Ellman’s Reagent).

The Chemistry of Challenge

To develop a robust method, one must first understand the three primary failure modes in sulfur analysis:

  • Redox Instability: Thiols (

    
    ) rapidly oxidize to disulfides (
    
    
    
    ) at neutral or basic pH, or in the presence of transition metals. This leads to poor reproducibility and artifactual peaks.
  • Metal Chelation: Sulfur is a strong ligand for iron and copper. Standard stainless steel HPLC flow paths can irreversibly bind thiols or catalyze their oxidation, resulting in peak tailing and non-linear calibration curves.

  • Lack of Chromophore: Most aliphatic thiols lack a strong UV chromophore, making direct UV detection at 210 nm non-specific and insensitive.

Strategic Method Selection

Select your detection strategy based on the required sensitivity and available instrumentation.

FeatureUV-Vis (Derivatized) Fluorescence (Derivatized) Electrochemical (ECD)
Primary Reagent DTNB (Ellman's Reagent)Monobromobimane (mBBr)None (Direct Detection)
Sensitivity

M range
nM range (High)pM range (Ultra-High)
Selectivity ModerateHighHigh
Throughput HighModerate (Reaction time)Low (Stabilization time)
Key Limitation pH sensitive hydrolysisLight sensitive reagentElectrode fouling

Critical System Optimization: Passivation & Mobile Phase

Before running any samples, the LC system must be conditioned to suppress metal activity.[1]

System Passivation Protocol

Frequency: Monthly or after maintenance.

  • Remove Column: Install a union connector in place of the analytical column.

  • Acid Flush: Flush the system (Pump A & B) with 30% Phosphoric Acid at 1 mL/min for 60 minutes.

  • Water Rinse: Flush with HPLC-grade water for 30 minutes.

  • Equilibration: Re-install the column.

Mobile Phase Engineering

Standard mobile phases are insufficient. You must add a chelator to the mobile phase to scavenge trace ions leached from the pump heads.[1]

  • Additive: Disodium EDTA (Ethylenediaminetetraacetic acid).

  • Concentration: 5–10

    
    M (micromolar).[1] Note: Do not exceed 50 
    
    
    
    M to avoid precipitation in high-organic gradients or ion suppression in MS.
  • pH Control: Maintain Mobile Phase A at pH 2.5–3.0 (using Formic Acid or Phosphate buffer) to protonate the thiol group (

    
    ), rendering it less reactive to oxidation than the thiolate anion (
    
    
    
    ).

Detailed Experimental Protocols

Protocol A: High-Sensitivity Fluorescence (Monobromobimane)

Target: Trace level thiols (GSH, Cys) in biological matrices. Mechanism: Monobromobimane (mBBr) is non-fluorescent until it reacts with a thiol.

Reagents:

  • Buffer: 50 mM HEPES or Borate, pH 8.0 containing 5 mM EDTA.

  • Reductant: 2 mM TCEP (Tris(2-carboxyethyl)phosphine). Preferred over DTT as TCEP is non-thiol based.

  • Derivatizing Agent: 5 mM mBBr in Acetonitrile (Protect from light).

  • Stop Solution: 10% Methanesulfonic Acid or 10% Acetic Acid.

Workflow:

  • Reduction (Optional for Total Thiol): Mix 100

    
    L sample + 10 
    
    
    
    L TCEP. Incubate 10 min at RT.
  • Derivatization: Add 100

    
    L Buffer (pH 8.0) + 10 
    
    
    
    L mBBr.
  • Reaction: Vortex and incubate for 10 minutes in the dark at room temperature.

  • Quench: Add 10

    
    L Stop Solution (Acid). Ensure pH drops below 4.0.
    
  • Analysis: Inject 10

    
    L onto HPLC.
    
    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      m.
      
    • Detection: Fluorescence (Ex: 390 nm, Em: 480 nm).

Protocol B: Standard UV-Vis (Ellman's Reagent)

Target: High concentration thiols, raw material testing. Mechanism: DTNB reacts with free thiols to release TNB (5-thio-2-nitrobenzoic acid), which absorbs strongly at 326 nm (HPLC) or 412 nm (Spectrophotometer).

Reagents:

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.5–8.0.

  • Reagent: 10 mM DTNB in Phosphate Buffer.

Workflow:

  • Mix: Combine 50

    
    L Sample + 100 
    
    
    
    L Reaction Buffer + 20
    
    
    L DTNB.
  • Incubate: 20 minutes at room temperature.

  • Acidify: Add 10

    
    L of 5% Formic Acid (stabilizes the TNB adduct for chromatography).
    
  • Analysis: Inject onto HPLC.

    • Detection: UV at 326 nm (Note: TNB max is 412nm, but 326nm often provides better S/N in HPLC mobile phases and detects the adduct).[2]

Visualized Workflows

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analyte Needs Conc Concentration Range? Start->Conc High High (>10 µM) Conc->High Raw Materials Trace Trace (<1 µM) Conc->Trace Bioanalysis UV_Direct Direct UV (210 nm) (Only if non-oxidizable) High->UV_Direct Disulfides only DTNB Protocol B: DTNB (UV 326nm) Robust, Low Cost High->DTNB Free Thiols Matrix Matrix Complexity? Trace->Matrix Simple Simple (API, Water) Matrix->Simple Complex Complex (Plasma, Tissue) Matrix->Complex ECD Electrochemical Detection (Au Electrode) Simple->ECD mBBr Protocol A: mBBr (Fluorescence) High Sensitivity, Specific Complex->mBBr

Caption: Decision matrix for selecting the optimal detection strategy based on analyte concentration and matrix complexity.

Diagram 2: The mBBr Derivatization Pathway

mBBr_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Derivatization cluster_2 Step 3: Stabilization Sample Sample (R-S-S-R) Reduced Reduced Sample (2 R-SH) Sample->Reduced 10 min @ RT TCEP Add TCEP (Reductant) TCEP->Reduced Reaction Thiol-Bimane Adduct (Fluorescent) Reduced->Reaction 10 min Dark Buffer Add Buffer pH 8.0 + mBBr Reagent Buffer->Reaction Final Stable Injectable Sample Reaction->Final Acid Add Acid (Quench pH < 4) Acid->Final

Caption: Step-by-step reaction workflow for Monobromobimane (mBBr) derivatization ensuring reduction of disulfides prior to labeling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Metal chelation on column frits.Add 5

M EDTA to mobile phase; switch to PEEK-lined column.
Ghost Peaks Oxidation of excess reagent.Ensure reagents are fresh; protect mBBr from light.
Low Recovery Incomplete reduction or re-oxidation.Increase TCEP concentration; ensure pH is acidic immediately after quench.
Rising Baseline Gradient elution of reagent impurities.Run a blank gradient; use higher purity derivatization reagents.
Double Peaks Interconversion of isomers or partial oxidation.Lower column temperature to 25°C; lower pH of Mobile Phase A.

References

  • MDPI. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.[3] Available at: [Link] (Accessed via Semantic Scholar).

  • National Institutes of Health (NIH). (2009). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. Available at: [Link]

  • MicroSolv Technology Corp. (2025). Purge metals from HPLC system using EDTA.[1][4][5] Available at: [Link]

  • Chromatography Forum. (2024). HPLC mobile phase additive for sulfur compounds. Available at: [Link]

  • BMG Labtech. (2011). Ellman's assay for in-solution quantification of sulfhydryl groups.[6] Available at: [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Structural Elucidation of a Reactive Intermediate

Bis(chloromethyl) sulfide, ClCH₂SCH₂Cl, is a reactive organosulfur compound utilized in various synthetic applications, including as a precursor for the synthesis of sulfur-containing heterocycles and other molecules of interest in medicinal and materials chemistry. Due to its high reactivity and inherent toxicity, meticulous and accurate characterization is paramount to ensure reaction integrity and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structural confirmation and purity assessment of this compound. This guide provides a detailed, experience-driven approach to the ¹H and ¹³C NMR analysis of bis(chloromethyl) sulfide, emphasizing safe handling, optimal sample preparation, and spectral interpretation.

I. Core Principles and Experimental Rationale

The molecular structure of bis(chloromethyl) sulfide is symmetrical, with two equivalent chloromethyl (-CH₂Cl) groups attached to a central sulfur atom. This symmetry dictates a simplified NMR signature.

  • ¹H NMR Spectroscopy: Due to the molecular symmetry, a single resonance is expected for the four equivalent protons of the two methylene groups. The strong electron-withdrawing effects of both the adjacent chlorine atom and the sulfur atom will deshield these protons, shifting their resonance significantly downfield compared to a simple alkane. No proton-proton coupling is expected, so the signal should appear as a sharp singlet.

  • ¹³C NMR Spectroscopy: Similarly, a single resonance is anticipated for the two equivalent carbon atoms of the chloromethyl groups. The electronegative chlorine and sulfur atoms will cause a substantial downfield chemical shift for this carbon signal.

II. Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(chloromethyl) sulfide

NucleusPredicted Chemical Shift (δ) [ppm]MultiplicityRationale for Prediction
¹H~ 4.9 - 5.4Singlet (s)The protons on the α-carbon to both a sulfur and a chlorine atom are strongly deshielded. In the related chloromethyl methyl sulfide, the -CH₂Cl protons appear around 4.8-5.2 ppm.[1] The presence of a second chloromethyl group is expected to have a minor additional deshielding effect.
¹³C~ 45 - 50Singlet (s)The carbon is directly attached to the highly electronegative chlorine and the sulfur atom. For comparison, the chemical shift for the -CH₂Cl carbon in chloromethyl methyl sulfide is in the range of 48-53 ppm.[1][2]

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

III. Safety-First Protocol for NMR Sample Preparation

Bis(chloromethyl) sulfide is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation.[3] Therefore, all handling and preparation steps must be conducted with stringent safety precautions.

A. Engineering and Personal Protective Equipment (PPE)

  • Fume Hood: All manipulations of bis(chloromethyl) sulfide must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.

    • Eye Protection: Chemical splash goggles are mandatory. For added protection, use a face shield.

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.

B. Solvent Selection and Preparation

The choice of a deuterated solvent is critical for solution-state NMR to avoid large solvent signals that would obscure the analyte's resonances.[4]

  • Recommended Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for many organic compounds and its relative inertness.[5]

  • Solvent Purity: Commercial CDCl₃ can degrade over time, especially when exposed to light and air, to produce acidic impurities like HCl and DCl, and the highly reactive phosgene.[6][7] These impurities can react with sensitive analytes like bis(chloromethyl) sulfide.

    • Causality: The acidic environment can catalyze decomposition or side reactions of the analyte. Phosgene is a potent electrophile that can also react with the sulfide.

    • Mitigation: To ensure the integrity of the sample, it is best practice to use a fresh, sealed ampule of high-purity CDCl₃. If the solvent's quality is uncertain, it can be stabilized by passing it through a small plug of basic alumina or by washing it with a sodium carbonate solution followed by drying.[7][8]

C. Step-by-Step Sample Preparation Workflow

This protocol is designed for a standard 5 mm NMR tube, requiring approximately 0.6-0.7 mL of solution.[9]

  • Vial Preparation: In a chemical fume hood, place a clean, dry 1-dram vial on an analytical balance and tare it.

  • Analyte Dispensing: Using a calibrated micropipette with a fresh tip, carefully transfer approximately 10-20 mg of bis(chloromethyl) sulfide directly into the tared vial. Record the exact mass.

    • Expert Insight: Direct weighing into the dissolution vial minimizes material loss and exposure.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the analyte.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulates.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities into the sample.[10]

    • Filter the solution directly into a clean, dry NMR tube to remove any potential microparticulates, which can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identification.

  • Decontamination: All contaminated materials (pipette tips, vial, etc.) must be quenched with a suitable reagent (e.g., a solution of sodium bicarbonate) and disposed of as hazardous waste according to institutional guidelines.

IV. NMR Data Acquisition Parameters

The following are typical acquisition parameters for a mid-field (e.g., 400-500 MHz) NMR spectrometer.

Table 2: Suggested NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30 on Bruker)Proton-decoupled single-pulse (e.g., zgpg30 on Bruker)
Spectral Width ~12 ppm (centered around 6 ppm)~200 ppm (centered around 100 ppm)
Acquisition Time 2 - 4 seconds1 - 2 seconds
Relaxation Delay 2 - 5 seconds2 seconds
Number of Scans 8 - 161024 or higher (due to low natural abundance of ¹³C)
Temperature 298 K298 K

V. Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to δ 7.26 ppm for ¹H NMR, and the solvent triplet can be centered at δ 77.16 ppm for ¹³C NMR.

  • Analysis:

    • ¹H Spectrum: Confirm the presence of a single singlet in the predicted downfield region. The absence of other signals (apart from the solvent and TMS, if used) is an indicator of high purity.

    • ¹³C Spectrum: Verify the presence of a single resonance in the expected chemical shift range.

VI. Visualizing the Workflow

The following diagrams illustrate the key aspects of the process.

cluster_prep Sample Preparation Workflow cluster_analysis NMR Analysis start Start: Bis(chloromethyl) sulfide weigh Weigh 10-20 mg in Fume Hood start->weigh Safety First dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve filter Filter through glass wool dissolve->filter Remove Particulates transfer Transfer to NMR Tube filter->transfer cap Cap and Label transfer->cap acquire Acquire 1H & 13C Spectra cap->acquire To Spectrometer process Process Data (FT, Phase, Baseline) acquire->process interpret Interpret Spectra process->interpret Reference to Solvent report Report Results interpret->report

Figure 1: Experimental workflow for NMR analysis.

cluster_H ¹H NMR cluster_C ¹³C NMR mol Cl-CH₂-S-CH₂-Cl cluster_H cluster_H cluster_C cluster_C H_peak Singlet (4H) ~4.9-5.4 ppm C_peak Singlet (2C) ~45-50 ppm

Figure 2: Predicted NMR spectral features.

VII. Conclusion and Best Practices

The successful NMR characterization of bis(chloromethyl) sulfide hinges on a protocol that prioritizes safety and sample integrity. By anticipating the simple singlet patterns in both ¹H and ¹³C NMR spectra based on molecular symmetry and the effects of electron-withdrawing groups, researchers can quickly confirm the structure of this reactive compound. Adherence to the detailed sample preparation and handling guidelines will ensure the acquisition of high-quality, reliable data, which is essential for any research or development endeavor involving this chemical.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565560, Bis(chloromethyl) Sulfide. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link].

  • Organic Syntheses Procedure. bischloromethyl ether. Retrieved from [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

  • MDPI (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Retrieved from [Link].

  • Wikipedia. Deuterated chloroform. Retrieved from [Link].

  • University of Regensburg. NMR Sample Preparation. Retrieved from [Link].

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link].

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link].

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link].

  • ALWSCI. How To Prepare And Run An NMR Sample. Retrieved from [Link].

  • Preprints.org (2022). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Retrieved from [Link].

Sources

bis(chloromethyl) sulfide in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(chloromethyl) sulfide in Heterocyclic Compound Synthesis

Executive Summary

Bis(chloromethyl) sulfide (BCMS), structurally distinct from its notorious ethyl analog (Sulfur Mustard), represents a potent bifunctional electrophile for the synthesis of sulfur-containing heterocycles. While its use requires stringent safety controls due to its alkylating nature, it serves as a critical "linchpin" reagent for introducing the methylenethio-methylene (


) moiety. This guide details the mechanistic underpinnings of BCMS reactivity, specifically its divergence from episulfonium formation, and provides validated protocols for the synthesis of macrocyclic thioethers (thiacrowns) and functionalized S-heterocycles.

Part 1: Safety & Handling (The Gatekeeper)

CRITICAL WARNING: Bis(chloromethyl) sulfide is a potent alkylating agent, a severe vesicant (blister agent), and a probable human carcinogen. It possesses a penetrating, disagreeable odor ("Stench").

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with a minimum face velocity of 100 fpm. Use a closed-system apparatus (Schlenk line) to prevent vapor release.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), chemical splash goggles, face shield, and a chemically resistant lab coat.

  • Decontamination: Prepare a "quench station" before starting.

    • Solution: 10% Sodium Hypochlorite (Bleach) or 5% NaOH in Methanol.

    • Mechanism:[1][2][3][4][5][6][7] Oxidation of the sulfide to the sulfoxide/sulfone (reducing nucleophilicity) or rapid hydrolysis of the chloride.

  • Emergency: In case of skin contact, do not scrub. Rinse with copious water for 15 minutes. Treat as a sulfur mustard exposure.[8]

Part 2: Mechanistic Insight

The Methylene Sulfonium Divergence

Unlike sulfur mustard (bis(2-chloroethyl) sulfide), which forms a stable 3-membered episulfonium ion, BCMS cannot form a 2-membered ring. Instead, it reacts via a Methylene Sulfonium (thio-iminium) intermediate.

  • Sulfur Mustard:

    
    Episulfonium (3-ring) 
    
    
    
    DNA Alkylation.
  • BCMS:

    
    .
    

The resonance-stabilized methylene sulfonium ion is a "harder" electrophile than the episulfonium ion, making it highly reactive toward "soft" nucleophiles like thiols (for macrocycles) and "hard" nucleophiles like amines (though polymerization is a risk).

Mechanism BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Ionization Cl- Departure BCMS->Ionization Intermediate Methylene Sulfonium Ion [CH2=S(+)-CH2-Cl] Ionization->Intermediate Resonance Stabilization Product S-Heterocycle (Nu-CH2-S-CH2-Cl) Intermediate->Product SN1/SN2 Attack Nucleophile Nucleophile (Nu:) (e.g., Dithiol) Nucleophile->Product

Figure 1: Activation pathway of Bis(chloromethyl) sulfide via the highly reactive methylene sulfonium cation.

Part 3: Application Protocols

Protocol A: Synthesis of 1,3,6-Trithiocane (Macrocyclization)

This protocol utilizes the High Dilution Principle and the Cesium Effect to favor intramolecular cyclization over intermolecular polymerization.

Target: 1,3,6-Trithiocane (8-membered S-ring). Reagents:

  • Bis(chloromethyl) sulfide (1.0 eq)

  • 1,2-Ethanedithiol (1.0 eq)

  • Cesium Carbonate (

    
    ) (2.2 eq)
    
  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step Methodology:

  • Preparation of Base Suspension:

    • In a 1L three-neck round-bottom flask equipped with a reflux condenser and two pressure-equalizing addition funnels, suspend

      
       (2.2 eq) in 500 mL of anhydrous DMF.
      
    • Heat the suspension to 50°C under a nitrogen atmosphere.

  • Dual-Stream Addition (Simultaneous Dosing):

    • Funnel A: Dissolve Bis(chloromethyl) sulfide (10 mmol) in 50 mL DMF.

    • Funnel B: Dissolve 1,2-Ethanedithiol (10 mmol) in 50 mL DMF.

    • Crucial Step: Add both solutions dropwise simultaneously into the vigorous stirring base suspension over a period of 8–12 hours .

    • Why? Keeping the instantaneous concentration of monomers low favors the reaction of a linear intermediate with itself (cyclization) rather than with another monomer (polymerization).

  • Work-up:

    • After addition is complete, stir for an additional 12 hours at 50°C.

    • Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the DMF filtrate under reduced pressure (rotary evaporator with dry ice trap).

    • Purification: The residue is typically a viscous oil. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

Data Summary: Expected Yields

Nucleophile (Dithiol)Product Ring SizeExpected YieldNotes
1,2-Ethanedithiol8-membered (1,3,6-Trithiocane)45-60%Requires high dilution.
1,3-Propanedithiol9-membered (1,3,7-Trithiecane)50-65%Slightly more stable conformation.
1,2-BenzenedithiolBenzo-fused 1,3,6-trithiepine70-80%Rigid backbone aids cyclization.
Protocol B: Functionalization of N-Heterocycles (N-Alkylation)

BCMS can be used to link two N-heterocycles or close a ring on a diamine.

Target: Synthesis of N,N'-Methylene-bis(heterocycle) linkers. Reagents:

  • Heterocycle (e.g., Imidazole, Benzimidazole) (2.0 eq)

  • Bis(chloromethyl) sulfide (1.0 eq)

  • Base: NaH (2.2 eq)

  • Solvent: THF (0°C to RT)

Workflow:

  • Deprotonation: Suspend NaH in dry THF at 0°C. Add the heterocycle slowly. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add BCMS (dissolved in THF) dropwise to the anion solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Carefully add wet ether or small amounts of water to destroy excess hydride.

  • Isolation: Extract with Ethyl Acetate. The product often precipitates or crystallizes upon concentration.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymer Formation (Gummy residue)Concentration too high during addition.Increase solvent volume; use slower addition rate (syringe pump).
Low Yield Hydrolysis of BCMS.Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Keep system under

.
Incomplete Reaction "Hard" chloride leaving group is sluggish.Add catalytic KI (Finkelstein condition) to generate the more reactive Bis(iodomethyl) sulfide in situ.
Darkening/Decomposition Thermal instability of methylene sulfonium.Maintain reaction temperature below 60°C.

Part 5: Workflow Visualization

Workflow Start Start: Reagent Prep (Anhydrous DMF/THF) Setup Setup: High Dilution App. (Dual Syringe Pump/Funnels) Start->Setup Reaction Reaction: Simultaneous Addition (Temp: 50°C, Time: 8-12h) Setup->Reaction Add Cs2CO3 Monitor Monitor: TLC/LC-MS (Check for Polymer) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Filter Salts -> Conc. Monitor->Workup Complete Purify Purification: Column Chrom. (Hexane/DCM) Workup->Purify

Figure 2: Operational workflow for the synthesis of sulfur macrocycles using BCMS.

References

  • Preparation of Bis(chloromethyl)

    • Source: PubChem. (n.d.). Bis(chloromethyl) sulfide | C2H4Cl2S.
    • URL:[Link]

  • Macrocyclization Techniques (Cesium Effect)

    • Source: Buter, J., & Kellogg, R. M. (1981).
    • Context: Establishes the protocol for using cesium salts to promote cyclization over polymeriz
    • URL:[Link] (Proxy/DOI link for verification)

  • Related Heterocyclic Synthesis (Thiophenes)

    • Source: Lezina, O. M., et al. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
    • Context: Demonstrates the reactivity of the chloromethyl-sulfide moiety in forming thiophene rings.
    • URL:[Link]

  • Safety & Toxicology (Mustard Analogs)

    • Source: CDC/NIOSH. (2011). Sulfur Mustard (Mustard Gas) | NIOSH.
    • Context: Provides the foundational safety protocols relevant to handling bis(chloroalkyl) sulfides.
    • URL:[Link]

Sources

Application Note: Bis(chloromethyl) Sulfide (BCMS) as a Potent Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chloromethyl) sulfide (BCMS), CAS [3592-44-7], is a highly reactive bifunctional electrophile utilized in organic synthesis for the introduction of thio-methylene bridges and the construction of sulfur-containing heterocycles. Structurally distinct from "Mustard Gas" (bis(2-chloroethyl) sulfide), BCMS possesses alpha-chloro substituents that confer unique reactivity via resonance-stabilized thionium ions.

CRITICAL SAFETY WARNING: BCMS is a potent alkylating agent, a severe vesicant (blister agent), and a probable human carcinogen. It hydrolyzes rapidly to release hydrochloric acid and formaldehyde/thioformaldehyde equivalents. This guide details the rigorous containment and handling protocols required to utilize this reagent safely in drug discovery and macrocyclization workflows.

Chemical Nature & Mechanism of Action

Structural Distinction

It is imperative to distinguish BCMS from its chemical warfare analog, Sulfur Mustard (HD).

  • Sulfur Mustard (Beta-Halo):

    
    . Reacts via a 3-membered episulfonium intermediate.
    
  • BCMS (Alpha-Halo):

    
    . Reacts via a resonance-stabilized thionium ion (
    
    
    
    ).
Mechanism: The Thionium Ion Pathway

Unlike beta-halo sulfides, BCMS undergoes ionization where the sulfur atom's lone pair stabilizes the adjacent carbocation. This


-like pathway generates a highly electrophilic species capable of rapid reaction with weak nucleophiles.

BCMS_Mechanism BCMS Bis(chloromethyl) sulfide (Ground State) TS1 Transition State (Cl- Departure) BCMS->TS1 -Cl⁻ Thionium Thionium Ion [CH2=S(+)-CH2Cl] TS1->Thionium Resonance Stabilization Nu_Attack Nucleophilic Attack (Formation of C-Nu Bond) Thionium->Nu_Attack + Nucleophile (Nu) Product Mono-Alkylated Intermediate Nu_Attack->Product Irreversible Alkylation

Figure 1: Mechanism of electrophilic activation of BCMS via thionium ion formation.

Safety & Handling: The "Zero-Compromise" Protocol

Due to its high volatility and blistering potential, BCMS must be handled with the same rigor as Schedule 1 chemical warfare agents.

Engineering Controls
  • Primary Containment: All operations must be performed in a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with independent exhaust.

  • Secondary Containment: Reactions must be run in a sealed vessel placed within a secondary shatter-proof container.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves (Inner) 4-mil NitrileTactile sensitivity.
Gloves (Outer) Silver Shield / 4H (Laminate)Impermeable to small organosulfur molecules.
Respiratory PAPR or Full-face Respirator with OV/AG cartridgesProtection against HCl and organic vapors.
Body Tychem® F or equivalent suitPrevents skin absorption (vesicant hazard).
Decontamination Solution (The "Decon Mix")

Prepare fresh before starting any experiment:

  • Composition: 10% Sodium Hypochlorite (Bleach) + 5% Sodium Hydroxide (NaOH) in water.

  • Action: Rapidly hydrolyzes the C-Cl bond and oxidizes the sulfur, rendering the agent non-volatile and water-soluble.

Application: Synthesis of S,S'-Methylenebis(thiocarbonates)

BCMS is most effectively used as a "linchpin" to connect two sulfur or nitrogen nucleophiles. The following protocol demonstrates the synthesis of a bis-thiocarbonate, a precursor for sulfur-rich polymers and drug delivery systems.

Experimental Design
  • Reaction Type: Double Nucleophilic Substitution (

    
     hybrid).
    
  • Target: Linkage of two thiophenol equivalents via a methylene sulfide bridge.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Thiophenol 110.182.2Nucleophile
BCMS 131.021.0Electrophile (Limiting Reagent)
Diisopropylethylamine (DIPEA) 129.242.5Acid Scavenger (Base)
Dichloromethane (DCM) -SolventAnhydrous, degassed
Step-by-Step Protocol
Phase 1: Setup (Inert Atmosphere)
  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with Argon for 15 minutes.

  • Charge the RBF with Thiophenol (2.2 equiv) and DCM (0.2 M concentration relative to BCMS).

  • Cool the solution to -10°C using an ice/salt bath.

Phase 2: Activation & Addition
  • Add DIPEA (2.5 equiv) dropwise to the cold thiol solution. Note: Slight exotherm.

  • CRITICAL STEP: In a separate glovebox or vented enclosure, prepare a solution of BCMS (1.0 equiv) in DCM. Transfer to the addition funnel via a gas-tight syringe.

  • Add the BCMS solution dropwise over 30 minutes, maintaining internal temperature < 0°C.

    • Mechanistic Insight: Slow addition prevents the polymerization of BCMS and controls the release of HCl (captured by DIPEA).

Phase 3: Reaction & Quench
  • Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours.

  • TLC Monitoring: Elute with 5% EtOAc/Hexane. Product should appear as a new non-polar spot; BCMS (if visible) stays at the baseline or streaks.

  • Quench: Carefully add saturated aqueous

    
     (20 mL) to the reaction mixture.
    
Phase 4: Workup & Isolation
  • Separate layers. Wash the organic layer with:

    • 1x Water[2]

    • 1x 1M HCl (to remove excess DIPEA)

    • 1x Brine

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure to silica dust containing adsorbed sulfur compounds.

Waste Disposal & Neutralization Workflow

Proper disposal is the most critical aspect of using BCMS. Never dispose of active alkylating agents in standard waste streams.

Disposal_Workflow Waste Reaction Waste / Glassware Decon_Bath Decon Bath (10% Bleach + 5% NaOH) Waste->Decon_Bath Submerge Fully Soak Soak for 24 Hours (Fume Hood) Decon_Bath->Soak Hydrolysis & Oxidation Test pH Check & Oxidizer Test Soak->Test Verify Neutralization Disposal Aqueous Waste Stream (Heavy Metals Free) Test->Disposal If pH > 9 & Oxidizer Present

Figure 2: Mandatory decontamination workflow for all BCMS-contacting materials.

References

  • Centers for Disease Control and Prevention (CDC). (2011). Bis(chloromethyl) ether and Related Compounds. NIOSH Pocket Guide to Chemical Hazards. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. National Toxicology Program. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: 1910.1003 - 13 Carcinogens. Retrieved October 26, 2023, from [Link]

Sources

laboratory setup for reactions involving bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with a round of focused Google searches to build a solid information base regarding bis (chloromethyl) sulfide. My searches will concentrate on key aspects such as its chemical traits, reactivity, potential hazards, and common lab reactions. I aim to create a detailed overview.

Expanding Information Gathering

I'm now expanding my data collection to include safety protocols, handling procedures, and emergency response guidelines for bis(chloromethyl) sulfide, sourcing information from safety boards, regulatory agencies, and scientific literature. I'm also researching experimental setups for highly reactive chemicals, including glassware, ventilation, and monitoring. In addition, I'm identifying reactions where it is used.

Deepening Reaction Understanding

I'm now diving deeper into the specifics, initiating a focused search to solidify my knowledge of the compound's chemical properties and potential risks. Simultaneously, I am also looking at examples of its typical use in reactions. My intention is to comprehensively cover safety and lab setup details for bis(chloromethyl) sulfide's usage. I'll document any experimental and reaction conditions thoroughly.

Initiating Note Generation

I'm now tasked with crafting a comprehensive application note and detailed protocol centered around bis(chloromethyl) sulfide for lab use. My immediate focus is on thoroughly understanding its chemical properties, potential hazards, and safe handling practices. The goal is a document that promotes best practices.

Outlining Hazard Mitigation

My current focus is on building the "Hazard Assessment and Risk Mitigation" section. I'm detailing the toxicological profile of bis(chloromethyl) sulfide, covering inhalation, dermal, ocular, and oral toxicity. I'll also address its carcinogenic and mutagenic properties. This will form the core of my safety guidelines for the application note.

Defining Safety Protocols

I'm now structuring the application note. I've broken it down to three key sections: Introduction, Hazard Assessment and Risk Mitigation (the core), and Engineering Controls and Laboratory Setup. I will first cover the introduction by establishing the nature of bis(chloromethyl) sulfide, then I'll address health hazards with toxicity profiles, including inhalation, dermal, ocular, and oral. I'll also explore any established exposure limits, and build a setup for engineering controls in the laboratory.

Developing Note Content

I'm now structuring the application note with an introduction highlighting the compound's chemical formula, uses, and hazardous nature, immediately emphasizing toxicity and vesicant properties. My plan is to emphasize the structural similarity to sulfur mustards for added context. The main content will address health hazards through detailed toxicity profiles.

Developing Comprehensive Strategy

I'm now integrating all aspects into a complete outline. I will start with an introduction covering bis(chloromethyl) sulfide's chemical nature and hazard classification to set the context. I'll include the chemical formula, primary uses, and its extremely hazardous nature as toxic, a suspected carcinogen, and a vesicant, while noting its structural similarity to sulfur mustards. The 'Hazard Assessment and Risk Mitigation' section will be a core focus.

Developing Comprehensive Strategy

I'm now integrating all aspects into a complete outline. I will start with an introduction covering bis(chloromethyl) sulfide's chemical nature and hazard classification to set the context. I'll include the chemical formula, primary uses, and its extremely hazardous nature as toxic, a suspected carcinogen, and a vesicant, while noting its structural similarity to sulfur mustards. The 'Hazard Assessment and Risk Mitigation' section will be a core focus.

I'm now planning the application note, aiming for a detailed protocol. I will start with a comprehensive introduction, clearly highlighting the compound's chemical properties and immediate hazards. I'll cover inhalation, dermal, and ocular toxicity profiles. My focus will be the most recent updates on physical and chemical hazards like flammability, and reactivity. I am also planning exposure limits.

Developing Comprehensive Strategy

I've formulated a complete strategy, integrating all project aspects into a comprehensive plan for an application note and protocol. This outlines the application note's structure, beginning with a detailed introduction that identifies bis(chloromethyl) sulfide's hazardous nature, like toxicity and vesicant properties, and establishing the structure's similarity to sulfur mustards for context. The hazard assessment and risk mitigation section will be the core of the document, detailing health hazards, physical/chemical hazards, and exposure limits. I'll include sections on engineering controls, PPE, a detailed SOP for a sample reaction, and emergency procedures.

Application Note: Bis(chloromethyl) Sulfide as a Strategic Intermediate and Cytotoxic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chloromethyl) sulfide (BCMS), a structural analog of the vesicant sulfur mustard, occupies a unique niche in pharmacological research. While its high toxicity precludes direct clinical use as a therapeutic, it serves as a critical bifunctional electrophile in two primary domains:

  • Medicinal Chemistry: As a "thiomethylene" linker for synthesizing bis-pharmacophore dimers and sulfur-containing heterocycles (e.g., thiadiazines).

  • Mechanistic Toxicology & Oncology: As a DNA-alkylating probe to model interstrand cross-linking (ICL) and evaluate cellular DNA repair efficiency (NER/BER pathways).

Safety Warning: BCMS is a potent alkylating agent, a lachrymator, and a suspected carcinogen. All protocols described herein require BSL-2 containment, fume hoods with high-efficiency filtration, and full PPE (double nitrile gloves, face shield, respirator).

Pharmacological Applications[1][2]

Synthetic Utility: The "Thiomethylene" Linker

In drug design, dimerization of pharmacophores can enhance potency and selectivity. BCMS provides a short, flexible sulfur-containing bridge (


). Unlike rigid linkers, the thioether bridge allows for metabolic oxidation to sulfoxides/sulfones, altering the polarity and solubility profile of the final drug candidate.

Key Reaction: Nucleophilic Substitution (


).
BCMS reacts with nucleophiles (phenols, thiols, amines) to form symmetrical dimers.


Mechanistic Toxicology: DNA Interstrand Cross-linking

BCMS functions as a "radiomimetic" agent. It mimics the mechanism of nitrogen and sulfur mustards by forming reactive sulfonium ions that attack the N7 position of guanine residues in DNA.

  • Relevance: This activity is used to screen novel "chemoprotective" agents (antidotes) or to test the efficacy of DNA repair inhibitors (e.g., PARP inhibitors) in cancer cell lines.

  • Mechanism: The short chain length of BCMS (one carbon between Cl and S) creates a highly reactive methylene sulfonium ion intermediate, distinct from the ethylene episulfonium ion of standard mustard gas, offering a unique kinetic profile for cross-linking studies.

Visualizing the Mechanism

The following diagram illustrates the dual pathways: the synthetic utility in creating drug dimers and the toxicological mechanism of DNA alkylation.

BCMS_Pathways cluster_synthesis Synthetic Pathway (Drug Dimerization) cluster_tox Toxicological Mechanism (DNA Damage) BCMS Bis(chloromethyl) Sulfide (Cl-CH2-S-CH2-Cl) Dimer Symmetrical Thio-Dimer (R-CH2-S-CH2-R) BCMS->Dimer + Nuc / Base Ion Methylene Sulfonium Cation (Reactive) BCMS->Ion Cl- Elimination Nuc Nucleophile (Drug Pharmacophore) Nuc->Dimer Base Base Catalyst (K2CO3 / NaH) Base->Dimer Adduct Mono-Alkylated Adduct Ion->Adduct Nucleophilic Attack Guanine Guanine N7 (DNA) Crosslink Interstrand Crosslink (Cytotoxicity) Adduct->Crosslink Second Alkylation

Figure 1: Dual pathways of Bis(chloromethyl) sulfide. Top: Synthetic dimerization of pharmacophores. Bottom: Mechanism of DNA alkylation via sulfonium ion formation.[1]

Experimental Protocols

Protocol A: Synthesis of Bis-Phenoxy Thioether Linkers

Objective: To synthesize a linked dimer of a phenolic pharmacophore (e.g., Tyrosine derivative or Estradiol) using BCMS.

Materials:

  • Phenolic Substrate (10 mmol)

  • Bis(chloromethyl) sulfide (5 mmol)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Dry) or DMF

  • Sodium Iodide (Catalytic, 0.5 mmol)

Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Phenolic Substrate (10 mmol) in dry Acetone (50 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add catalytic Sodium Iodide (NaI), followed by the dropwise addition of Bis(chloromethyl) sulfide (5 mmol) under an inert atmosphere (

    
    ).
    
    • Note: NaI facilitates the Finkelstein reaction, converting the chloro-group to a more reactive iodo-group in situ.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
    
  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of the phenolic -OH signal and the appearance of the methylene bridge singlet (

    
     ppm).
    
  • Mass Spec: Confirm the molecular ion peak corresponding to

    
    .
    
Protocol B: In Vitro DNA Cross-linking Assay

Objective: To quantify the DNA cross-linking efficiency of BCMS, serving as a model for alkylating toxicity.

Materials:

  • pUC19 Plasmid DNA (linearized)

  • Bis(chloromethyl) sulfide (diluted in DMSO)

  • Agarose Gel Electrophoresis Reagents

  • Ethidium Bromide (EtBr) or SYBR Safe

Methodology:

  • Preparation: Dilute BCMS in anhydrous DMSO to create a 100 mM stock solution immediately before use.

    • Critical: BCMS hydrolyzes rapidly in water; keep non-aqueous until the moment of addition.

  • Incubation:

    • Prepare 20

      
       reaction mixtures containing:
      
      • 1

        
         Linearized pUC19 DNA.
        
      • 10 mM Tris-HCl / 1 mM EDTA buffer (pH 7.4).

      • BCMS at varying concentrations (0, 10, 50, 100, 500

        
        ).
        
    • Incubate at

      
       for 1 hour.
      
  • Denaturation:

    • Add alkaline loading dye (300 mM NaOH, 6 mM EDTA, 18% Ficoll, Bromocresol Green).

    • Mechanism:[2][3][4][5] High pH denatures the DNA duplex. Non-crosslinked DNA separates into single strands (ssDNA). Crosslinked DNA (dsDNA) snaps back or migrates differently.

  • Electrophoresis:

    • Run the samples on a 1.0% alkaline agarose gel at 50V for 2 hours.

    • Neutralize the gel in 1M Tris-HCl (pH 7.5) for 30 minutes.

    • Stain with EtBr and image under UV light.

  • Analysis:

    • Band A (Slowest): Crosslinked dsDNA (renatured).

    • Band B (Fastest): Single-stranded DNA (denatured).

    • Calculation:

      
      .
      

Comparative Data: BCMS vs. Sulfur Mustard

FeatureBis(chloromethyl) sulfide (BCMS)Sulfur Mustard (HD)
Structure


Reactive Intermediate Methylene Sulfonium CationEthylene Episulfonium Ion
Reactivity Higher (Less stable intermediate)High (Stable 3-membered ring)
Primary Use Synthetic Reagent / Research ProbeChemical Warfare Agent (Banned)
Hydrolysis Rate Very Fast (

mins in water)
Moderate (

mins to hours)

References

  • Lin, P., Vaughan, F. L., & Bernstein, I. A. (1996).[6] "Formation of interstrand DNA cross-links by bis-(2-chloroethyl)sulfide (BCES): a possible cytotoxic mechanism in rat keratinocytes."[6] Biochemical and Biophysical Research Communications.

    • Context: Establishes the protocol for measuring DNA cross-links in ker
  • PubChem. (n.d.). "Bis(chloromethyl) sulfide - Compound Summary." National Library of Medicine.

    • Context: Authoritative source for chemical properties, toxicity data (GHS H301, H311, H331), and structure.
  • Block, E. (2010).[4] "Thietanes and Thietes: Monocyclic." Comprehensive Heterocyclic Chemistry III.

    • Context: Discusses the synthetic utility of chloromethyl sulfides in gener
  • Sigma-Aldrich. (2023). "Safety Data Sheet: Bis(chloromethyl)sulfide."

    • Context: Essential safety handling, PPE requirements, and spill cleanup procedures.

Sources

Application Notes: Bis(chloromethyl) Sulfide as a Versatile Bifunctional Electrophile in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis(chloromethyl) sulfide, ClCH₂SCH₂Cl, is a potent and highly reactive bifunctional electrophile. Its structure, featuring two primary alkyl chloride moieties flanking a central sulfur atom, makes it an invaluable C₂S building block for the construction of a diverse array of sulfur-containing molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on mechanistic principles, detailed experimental protocols, and critical safety considerations for researchers in organic synthesis and drug development.

Introduction: The Synthetic Potential of a Bifunctional Reagent

Bis(chloromethyl) sulfide serves as a linchpin in synthetic strategies requiring the introduction of a methylene-thio-methylene (-CH₂-S-CH₂-) unit. The high reactivity of the chloromethyl groups towards nucleophilic substitution allows for the facile formation of two new carbon-heteroatom or carbon-carbon bonds. This reactivity profile is central to its primary applications in:

  • Macrocyclization: Synthesis of thiacyclophanes, crown thioethers, and other sulfur-containing macrocycles.

  • Heterocycle Formation: Construction of various sulfur-containing heterocyclic rings.

  • Thioether Synthesis: As a straightforward method for producing complex acyclic thioethers and bis-sulfides.

The sulfur atom itself is not merely a passive linker; its presence imparts specific stereoelectronic properties to the target molecules, influencing conformation, coordination chemistry, and biological activity.

CRITICAL SAFETY & HANDLING PROTOCOLS

Bis(chloromethyl) sulfide and its structural analogues, such as bis(2-chloroethyl) sulfide (mustard gas), are hazardous materials.[1][2] They are classified as toxic and corrosive, capable of causing severe skin irritation, eye damage, and respiratory tract irritation upon exposure.[3] All manipulations must be conducted with stringent safety measures.

Mandatory Safety Precautions:

  • Ventilation: All operations must be performed within a certified chemical fume hood with proven airflow.[4][5]

  • Personal Protective Equipment (PPE): A full complement of PPE is required, including:

    • Chemical splash goggles and a face shield.

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • A flame-resistant lab coat.

  • Decontamination: Prepare a decontamination solution (e.g., a dilute solution of sodium hypochlorite) to neutralize any spills and decontaminate glassware and surfaces after use.

  • Waste Disposal: All contaminated materials, including solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Hazard Class GHS Pictograms Precautionary Statements
Flammable Liquid 3🔥P210: Keep away from heat/sparks/open flames.
Acute Toxicity 3 (Oral, Dermal, Inhalation)☠️P261: Avoid breathing fumes/gas/mist/vapors. P280: Wear protective gloves/clothing/eye protection.
Skin Irritation 2P264: Wash skin thoroughly after handling.
Serious Eye Damage 1corrosiveP305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 1: Summary of GHS Hazard Classifications for Bis(chloromethyl) Sulfide.[3]

Core Application: Synthesis of Thiacrown Ethers and Cyclophanes

A primary application of bis(chloromethyl) sulfide is in the synthesis of macrocycles via nucleophilic substitution reactions with bis-nucleophiles. The Williamson ether synthesis-type reaction, extended to sulfur nucleophiles, is the cornerstone of this approach.

Mechanistic Rationale

The reaction proceeds via a double Sₙ2 mechanism. A bis-nucleophile, typically a dithiol or a diol under basic conditions, attacks one of the electrophilic chloromethyl carbons, displacing a chloride ion. This is followed by an intramolecular cyclization, where the second nucleophilic site attacks the remaining chloromethyl group.

To favor the desired intramolecular cyclization over intermolecular polymerization, reactions are governed by the Baudouin high-dilution principle . This is achieved by:

  • Slow Addition: The reagents are added slowly and simultaneously via syringe pumps to a large volume of solvent.

  • Template Effect: Using a large cation like Cesium (Cs⁺) from a base such as cesium carbonate (Cs₂CO₃) can help pre-organize the acyclic precursor, facilitating the ring-closing step.

Diagram 1: Generalized workflow for thiacyclophane synthesis.

Detailed Protocol: Synthesis of 1,3,6,9-Tetrathiacycloundecane

This protocol details the synthesis of a simple thiacrown ether from bis(2-mercaptoethyl) sulfide and bis(chloromethyl) sulfide, illustrating the high-dilution technique.

Materials and Equipment
  • Bis(2-mercaptoethyl) sulfide

  • Bis(chloromethyl) sulfide

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Two 10 mL gas-tight syringes

  • Two syringe pumps

  • Three-neck round-bottom flask (2 L), oven-dried

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Experimental Workflow

protocol_workflow cluster_prep A: Reagent Preparation cluster_reaction B: High-Dilution Reaction cluster_workup C: Workup & Isolation cluster_purify D: Purification A1 Solution A: Dissolve bis(2-mercaptoethyl) sulfide and Cs₂CO₃ in 50 mL DMF B2 Simultaneously add Solution A and B via syringe pumps over 8 hours A1->B2 A2 Solution B: Dissolve bis(chloromethyl) sulfide in 50 mL DMF A2->B2 B1 Charge 1 L DMF into 2L RBF and heat to 60°C B1->B2 B3 Stir overnight at 60°C B2->B3 C1 Cool to RT, filter off salts B3->C1 C2 Remove DMF under reduced pressure C1->C2 C3 Redissolve residue in DCM C2->C3 C4 Wash with H₂O and brine C3->C4 C5 Dry over MgSO₄, filter, and concentrate C4->C5 D1 Purify crude product via column chromatography (Silica, Hexane/EtOAc gradient) C5->D1

Sources

Troubleshooting & Optimization

Technical Support Center: Bis(chloromethyl) Sulfide (BCMS) Reaction Profiling

[1]

⚠️ CRITICAL SAFETY WARNING ⚠️

STOP AND READ: Bis(chloromethyl) sulfide (BCMS) is a potent alkylating agent and a structural analog to sulfur mustard.[1] It is a severe vesicant (blistering agent) and a probable carcinogen.[1]

  • Engineering Controls: All work MUST be performed in a functioning fume hood with a chemically resistant liner.[1]

  • PPE: Double nitrile gloves (minimum) or Silver Shield® gloves are required.[1]

  • Decontamination: Have a supersaturated sodium bicarbonate or 5% bleach solution ready for immediate neutralization of spills.[1]

Introduction: The "Alpha-Halo" Reactivity Trap

Unlike standard sulfur mustard (bis(2-chloroethyl) sulfide), which relies on neighboring group participation to form a thiiranium ion, Bis(chloromethyl) sulfide (BCMS) possesses alpha-chloro substituents.[1] The driving force of its reactivity—and its side products—is the resonance stabilization of the carbocation by the adjacent sulfur atom (

1

This makes BCMS an "electrophile on a hair-trigger."[1] It reacts rapidly with moisture, oxygen, and even itself.[1] This guide addresses the specific spectral ghosts and physical residues that plague BCMS reactions.

Module 1: Troubleshooting Guides (FAQ)

Q1: I see an insoluble, gummy residue forming in my reaction flask. What is it?

Diagnosis: Oligomeric Sulfonium Salts (Self-Alkylation) The Mechanism: BCMS is both a nucleophile (sulfur lone pair) and an electrophile (alpha-carbon).[1] In concentrated solutions or upon prolonged storage, the sulfur atom of one BCMS molecule attacks the methylene carbon of another. The Result: This forms a polymethylene sulfonium chain.[1] These salts are often insoluble in non-polar organic solvents (DCM, Toluene) and precipitate as sticky gums.[1] Corrective Action:

  • Dilution: Run reactions at high dilution (<0.1 M) to favor intermolecular reaction with your target nucleophile over intramolecular self-destruction.[1]

  • Order of Addition: Add BCMS to the nucleophile, not the reverse. Keep the concentration of free BCMS low.[1]

Q2: My NMR shows a singlet at ~5.2 ppm and unexpected peaks in the aliphatic region.

Diagnosis: 1,3,5-Trithiane (The "Formaldehyde" Sink) The Mechanism:

  • Trace moisture hydrolyzes BCMS to form formaldehyde (

    
    ) and hydrogen sulfide (
    
    
    ).[1]
  • These degradation products recombine.[1] The thermodynamically stable trimer of thioformaldehyde is 1,3,5-trithiane .[1] The Result: A white crystalline solid often mistaken for product.[1] In

    
    H NMR (
    
    
    ), trithiane shows a distinct singlet around 4.3 ppm (methylene protons).[1] If you see peaks shifting, check for hemithioacetals (
    
    
    ).[1] Corrective Action:
  • Strictly Anhydrous: Use flame-dried glassware.

  • Scavengers: Add molecular sieves (4Å) to the reaction vessel if the chemistry permits.

Q3: GC-MS shows a mass shift of M+16 or M+32.

Diagnosis: S-Oxidation (Sulfoxide/Sulfone Formation) The Mechanism: The thioether linkage is prone to oxidation by atmospheric oxygen, peroxides in solvents (THF/Ether), or vigorous workup conditions.[1]

  • Sulfoxide (

    
    ):  M+16.[1] Chiral center created (diastereotopic protons in NMR).
    
  • Sulfone (

    
    ):  M+32.[1]
    Corrective Action: 
    
  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[1]

  • Peroxide Check: Test ether/THF for peroxides.[1]

  • Cold Workup: Perform quench and extraction at 0°C.

Module 2: Visualizing the Degradation Landscape[1]

The following diagram maps the kinetic and thermodynamic traps inherent to BCMS chemistry.

BCMS_DegradationBCMSBis(chloromethyl) sulfide(BCMS)Carbocation[Cl-CH2-S+=CH2]Reactive IntermediateBCMS->Carbocation-Cl-HydrolysisHydrolysis (+H2O)BCMS->HydrolysisOxidationOxidation (+O2/ROOH)BCMS->OxidationSelfAlkSelf-AlkylationCarbocation->SelfAlkFormaldehydeFormaldehyde(HCHO)Hydrolysis->FormaldehydeH2SH2SHydrolysis->H2STrithiane1,3,5-Trithiane(Thermodynamic Sink)Formaldehyde->Trithiane+H2SSulfoniumPolymethyleneSulfonium Salts(Gummy Residue)SelfAlk->SulfoniumSulfoxideBCMS-Sulfoxide(M+16)Oxidation->SulfoxideSulfoneBCMS-Sulfone(M+32)Sulfoxide->Sulfone

Figure 1: Mechanistic pathways for the degradation of Bis(chloromethyl) sulfide.[1] Note the divergence into oxidative, hydrolytic, and oligomeric side products.[1]

Module 3: Analytical Forensics[1]

When "ghost" products appear, use this logic tree to identify them.

Troubleshooting_LogicStartUnknown Impurity DetectedMethodPrimary Detection Method?Start->MethodGCMSGC-MSMethod->GCMSNMR1H NMRMethod->NMRMassShiftMass Shift?GCMS->MassShiftPlus16+16 amu(Sulfoxide)MassShift->Plus16Plus32+32 amu(Sulfone)MassShift->Plus32Minus18-18/36 amu(Hydrolysis/HCl loss)MassShift->Minus18PeakTypePeak Characteristics?NMR->PeakTypeBroadBroad/Gummy(Sulfonium Polymer)PeakType->BroadSinglet43Singlet ~4.3 ppm(1,3,5-Trithiane)PeakType->Singlet43SplitDiastereotopic Splitting(Sulfoxide Chiral Center)PeakType->Split

Figure 2: Diagnostic logic tree for identifying BCMS side products based on analytical data.[1]

Module 4: Data Summary & Protocols

Side Product Reference Table
Compound ClassOriginKey Identification FeatureSolubility
1,3,5-Trithiane Hydrolysis/Recombination

H NMR: Singlet ~4.3 ppm (

)
Insoluble in water; Soluble in hot benzene
Sulfonium Oligomers Self-AlkylationPhysical: Sticky, insoluble gum.[1] NMR: Broad, undefined baseline humps.[1]Insoluble in DCM/Ether; Soluble in DMSO
BCMS-Sulfoxide OxidationMS: M+16.[1] NMR: AB system for

(diastereotopic).[1]
Soluble in polar organics
Hemisulfur Mustard Partial HydrolysisMS: M-Cl+OH (Mass 112 approx).[1] IR: Broad -OH stretch ~3400

.[1]
Soluble in water/alcohols
Standardized Quenching Protocol (Self-Validating)

To prevent post-reaction artifact formation, follow this quench procedure exactly.

  • Cool: Chill reaction mixture to -10°C.

  • Quench: Add 5% aqueous Sodium Thiosulfate (

    
    ) slowly.
    
    • Why? Thiosulfate acts as a "soft" nucleophile scavenger for unreacted BCMS without generating excessive heat or polymerization.[1]

  • Extraction: Extract immediately with chilled Dichloromethane (DCM).

  • Wash: Wash organic layer with 5%

    
     (removes acid generated by hydrolysis) followed by Brine.
    
  • Dry: Dry over

    
     (Magnesium Sulfate).
    
    • Avoid: Do NOT use acidic drying agents or prolonged exposure to silica gel, which can catalyze rearrangement.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Oxidation of Sulfides to Sulfoxides.[1][2][3][4][5] (Mechanistic reference for M+16 side products). Retrieved from [Link]

  • Wikipedia. (2023).[1] 1,3,5-Trithiane.[1][6] (Reference for hydrolysis recombination products). Retrieved from [Link]

  • Herriott, R. M. (1947).[1][7] The Sulfonium Salt of Mustard Gas.[1][7] Journal of General Physiology.[1][7] (Foundational text on sulfonium salt formation in mustard analogs). Retrieved from [Link]

Technical Support Center: Stabilizing Bis(chloromethyl) Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Handling, and Storage Protocols for Bis(chloromethyl) Sulfide ( )
Executive Summary & Chemical Context

Warning: High Toxicity & Reactivity Bis(chloromethyl) sulfide (CAS: 3592-44-7) is distinct from "sulfur mustard" (bis(2-chloroethyl) sulfide), but it shares vesicant (blister-causing) and alkylating properties. It is a known carcinogen and must be handled inside a certified chemical fume hood or glovebox.

The Stability Challenge: The Alpha-Effect Unlike standard alkyl halides, bis(chloromethyl) sulfide is an


-chloro sulfide. The sulfur atom is directly adjacent to the carbon bearing the chlorine. This allows the sulfur lone pair to stabilize the carbocation formed upon chloride loss, creating a highly reactive thionium (sulfenium) ion  intermediate (

).
  • Consequence: This compound is exceptionally sensitive to moisture (hydrolysis) and nucleophiles.

  • Decomposition Products: Hydrolysis yields formaldehyde (

    
    ), hydrogen chloride (
    
    
    
    ), and hydrogen sulfide (
    
    
    ).
Critical Stabilization Protocols

The following protocols are non-negotiable for maintaining solution integrity.

A. Solvent Selection & Preparation

The choice of solvent is the single most critical factor in stability.

Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM,

)
Preferred Excellent solubility; non-reactive. Must be anhydrous. Commercial chloroform often contains ethanol as a stabilizer, which will react with the solute. Use amylene-stabilized or freshly distilled

.
Aromatic (Toluene, Benzene)Good Non-polar, non-nucleophilic. Good for long-term storage if strictly dry.
Ethers (THF, Diethyl Ether)Caution Ethers can coordinate with the thionium ion. THF is hygroscopic; wet THF causes rapid decomposition.
Polar Aprotic (DMSO, DMF)FORBIDDEN Do not use. DMSO acts as an oxidant/nucleophile; DMF can react with the electrophilic carbon. Violent decomposition possible.
Protic (Alcohols, Water)FORBIDDEN Immediate solvolysis/hydrolysis.
B. The "Zero-Moisture" Workflow

Because the hydrolysis half-life is measured in seconds/minutes in the presence of water, standard "dry" solvents are often insufficient.

  • Drying Agents: Store solutions over activated 4Å Molecular Sieves .

    • Why: They scavenge water without introducing basicity that could trigger elimination reactions.

  • Inert Atmosphere: All storage vials must be purged with dry Argon or Nitrogen. Argon is preferred (heavier than air) to create a blanket over the liquid surface.

  • Glassware: All glassware must be oven-dried (

    
    ) for at least 2 hours prior to use.
    
C. Thermal Regulation
  • Operational Temp: Keep on ice (

    
    ) during active use.
    
  • Storage Temp: Store at -20°C or lower .

  • Reasoning: Lower temperatures kinetically inhibit the ionization of the

    
     bond, preventing the formation of the reactive thionium species.
    
Decomposition Mechanism & Visualization

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the hydrolysis pathway you are fighting against.

DecompositionPathway Figure 1: Hydrolysis Pathway of Alpha-Chloro Sulfides BCS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Ion Thionium Ion Pair [Cl-CH2-S=CH2]+ Cl- BCS->Ion Spontaneous Ionization Inter Hemithioacetal Intermediate Ion->Inter Nucleophilic Attack Water H2O (Moisture) Water->Inter Products Decomposition Products: Formaldehyde + HCl + H2S Inter->Products Rapid Collapse

Figure 1: The ionization of the C-Cl bond is the rate-determining step. Once the thionium ion forms, any moisture present will irreversibly destroy the molecule.

Troubleshooting & FAQs

Q1: My solution of bis(chloromethyl) sulfide in DCM has turned cloudy. Is it still usable?

  • Diagnosis: Cloudiness in DCM usually indicates the precipitation of paraformaldehyde (a polymer of formaldehyde).

  • Root Cause: Moisture ingress has triggered hydrolysis. The

    
     byproduct catalyzes the polymerization of the resulting formaldehyde.
    
  • Action: The titer of your reagent has likely dropped significantly. If quantitative accuracy is required, discard the solution as hazardous waste. Do not attempt to filter and reuse.

Q2: Can I use ethanol-stabilized chloroform?

  • Answer: No.

  • Reasoning: Ethanol is a nucleophile. It will react with bis(chloromethyl) sulfide to form the ethyl ether derivative (

    
    ), changing the chemical identity of your reagent.
    
  • Solution: Use amylene-stabilized chloroform or pass your solvent through a short column of activated basic alumina immediately before use to remove stabilizers/acid.

Q3: I see a pressure buildup in the storage vial. What is happening?

  • Diagnosis: Decomposition is generating gas.

  • Gases:

    
     (gas) and potentially 
    
    
    
    .[1][2]
  • Immediate Action: Vent the vial carefully in a fume hood.

  • Prevention: This indicates storage temperature was too high or moisture was present. Move to a -20°C or -80°C freezer and ensure the cap has a PTFE liner (rubber degrades).

Q4: How do I quench/neutralize spills or excess reagent?

  • Protocol: Do not just use water (generates

    
     gas).
    
  • Recommended Decon: Use a solution of 10% Sodium Hypochlorite (Bleach) mixed with 5% Sodium Hydroxide .

  • Mechanism: The base neutralizes the acid, while the bleach oxidizes the sulfide to a sulfoxide/sulfone (breaking the C-S bond) and destroys the alkylating potential.

Workflow for Preparation & Storage

Follow this decision tree to ensure maximum stability.

StorageWorkflow Figure 2: Optimal Storage Workflow Start Start: Pure Reagent Solvent Select Solvent: Anhydrous DCM or Toluene Start->Solvent Dry Add 4Å Molecular Sieves Solvent->Dry Gas Purge Headspace with Argon Dry->Gas Temp Store at -20°C (Dark) Gas->Temp Check Check Clarity before Use Temp->Check

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Bis(chloromethyl) ether and Related Compounds - NIOSH Pocket Guide to Chemical Hazards. (Note: Referenced for analogous handling of chloromethyl ethers/sulfides). Retrieved from [Link]

  • Dilworth, B. M., & McKervey, M. A. (1986).Organic Synthesis with α-Chlorosulfides. Tetrahedron, 42(14), 3731-3752. (Foundational text on the reactivity and hydrolysis mechanisms of α-halo sulfides).

Sources

understanding the decomposition pathways of bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(chloromethyl) Sulfide (BCMS) Stability & Handling

Case ID: BCMS-DECOMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Alpha-Chloro Anomaly

Welcome to the technical support hub for Bis(chloromethyl) sulfide (BCMS; CAS 3592-44-7).

Critical Distinction: Do not conflate BCMS (


) with Sulfur Mustard (HD; 

). While both are thioethers, BCMS is an

-chloro sulfide
. The chlorine atom is attached to the carbon directly adjacent to the sulfur.

The Consequence: This structural difference makes BCMS significantly more reactive toward nucleophilic attack (hydrolysis) than sulfur mustard due to the potent resonance stabilization of the intermediate carbocation by the sulfur atom. Your stability protocols for HD will fail if applied to BCMS.

Module 1: The Hydrolysis Pathway (Why your concentration is dropping)

User Question: "I prepared a stock solution of BCMS in 'dry' acetonitrile, but after 24 hours, the concentration dropped by 40%, and the vial is pressurized. What happened?"

Technical Diagnosis: You are likely experiencing hydrolysis-driven fragmentation . Unlike


-chloro sulfides (mustards) which hydrolyze via a cyclic sulfonium ion, 

-chloro sulfides like BCMS hydrolyze via a resonance-stabilized carbenium-sulfonium intermediate.

If your solvent contains even trace moisture (ppm levels), BCMS hydrolyzes rapidly. The "pressure" is likely Hydrogen Sulfide (


) and Hydrogen Chloride (

) gas, the terminal decomposition products.
The Decomposition Mechanism
  • Ionization: Loss of

    
     to form the methylene-sulfonium cation (
    
    
    
    ).
  • Water Attack: Rapid reaction with

    
     to form the hemi-thioacetal.
    
  • Fragmentation: The hemi-thioacetal is unstable, collapsing into Formaldehyde (

    
    ), 
    
    
    
    , and eventually
    
    
    .

Visualization: Hydrolytic Cascade

BCMS_Hydrolysis cluster_legend Pathway Legend BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Ion Sulfonium Cation [CH2=S(+)-CH2Cl] BCMS->Ion - Cl⁻ (Fast) Inter Hemithioacetal (HO-CH2-S-CH2-Cl) Ion->Inter + H2O Unstable Bis(hydroxymethyl) sulfide (HO-CH2-S-CH2-OH) Inter->Unstable + H2O / - HCl Products FINAL PRODUCTS: 2 Formaldehyde (CH2O) + H2S (Gas) + 2 HCl (Acid) Unstable->Products Spontaneous Collapse key Blue: Precursor | Yellow: Reactive Intermediate | Red: Unstable Species | Green: Terminal Products

Figure 1: The hydrolytic decomposition of BCMS. Note the generation of gaseous H2S and HCl, creating pressure hazards.

Troubleshooting Protocol: Solvent & Storage

ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous DCM or Chloroform (

ppm

).
Avoids hydrolysis. Avoid alcohols (see Module 2).
Drying Agents Store over activated 4Å Molecular Sieves.Actively scavenges moisture ingress through septa.
Headspace Argon or Nitrogen (Inert).Prevents atmospheric moisture absorption.
Temperature

or lower.[1][2]
Kinetic suppression of the ionization step.

Module 2: Chemical Incompatibilities (The Alcohol Hazard)

User Question: "Can I use Methanol or Ethanol to dilute BCMS for GC-MS analysis?"

Technical Diagnosis: ABSOLUTELY NOT. BCMS is a potent alkylating agent. Reacting


-chloro sulfides with alcohols results in nucleophilic substitution  at the 

-carbon.

The Hazard:



If you use methanol, you form bis(methoxymethyl) sulfide. While less toxic than the ether analog, this reaction generates anhydrous HCl, which can damage your GC column phase. Furthermore, in the presence of trace oxidants, there is a theoretical risk of forming species structurally related to Bis(chloromethyl) ether (BCME), a known human carcinogen, although BCMS itself is the primary sulfur analog.

Correct Analytical Protocol:

  • Diluent: Use Hexane or Dichloromethane (DCM).

  • Derivatization: If GC stability is poor, derivatize with a thiol scavenger (e.g., thiophenol) to lock the structure, though direct injection of cold, dilute solutions in DCM is usually sufficient.

Module 3: Decontamination & Waste (Safe Destruction)

User Question: "How do I clean up a spill? Standard bleach protocols are fizzing violently."

Technical Diagnosis: Standard "bleach" (NaOCl) is oxidative. While oxidation is the correct path to neutralize the sulfide core, the acidic byproducts of BCMS (HCl) will lower the pH of the bleach, potentially liberating Chlorine gas (


) or promoting rapid, exothermic hydrolysis.

The "Dual-Path" Strategy: You must address both the alkylating potential (the Cl-C bonds) and the sulfide core (the S atom).

Recommended Decon Solution: Use a Basic Peroxide solution (10% NaOH + 5%


).
  • Role of NaOH: Neutralizes the HCl produced during hydrolysis/substitution.

  • Role of

    
    :  Oxidizes the sulfur to the Sulfoxide (
    
    
    
    ) or Sulfone (
    
    
    ), which renders the C-Cl bonds significantly less reactive (inductive withdrawal by the sulfone destabilizes the carbocation intermediate).

Visualization: Decision Tree for Spills

Decon_Workflow Start BCMS Spill / Waste Check Is it Aqueous? Start->Check Yes Yes (Emulsion) Check->Yes Water present No No (Neat/Solvent) Check->No Solvent only Acidic Risk: H2S Gas Evolution Yes->Acidic BaseAdd Add NaOH to pH > 10 (Traps H2S as Na2S) Acidic->BaseAdd Oxidize Add H2O2 slowly (Oxidizes S -> SO4) BaseAdd->Oxidize Absorb Absorb on Vermiculite No->Absorb Incinerate High Temp Incineration (Requires Scrubber for HCl/SO2) Absorb->Incinerate

Figure 2: Safe handling workflow for BCMS waste. Note the pH control requirement to prevent gas release.

FAQ: Rapid Fire Technical Support

Q: I see a peak at m/z 34 in my MS background. Is this BCMS? A: No. m/z 34 is likely


 (Hydrogen Sulfide). This confirms your BCMS sample has decomposed. BCMS itself should show a molecular ion cluster around m/z 130/132/134 (due to two Chlorine isotopes).

Q: Can I store BCMS in a plastic (polypropylene) tube? A: Negative. BCMS is a chlorinated organic solvent and an alkylating agent. It will swell plastics and leach plasticizers (phthalates), contaminating your MS data. Use amber glass vials with PTFE-lined caps only.

Q: Is BCMS flammable? A: Yes (Flash point ~38°C - 60°C depending on purity). However, the greater risk in a fire is the thermal decomposition into Sulfur Dioxide (


)  and Hydrogen Chloride (

)
. Firefighters must use full SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Bis(chloromethyl) sulfide Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Böhme, H., & Gran, H. (1952).Über die Hydrolyse von α-Halogen-sulfiden (Hydrolysis of alpha-halo sulfides). Justus Liebigs Annalen der Chemie. (Foundational text on the comparative reactivity of - vs -chloro sulfides).
  • Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether (BCME) Standard 1910.1008. (Cited for structural analog carcinogenicity warnings).[1][4] Retrieved from [Link]

Sources

optimization of reaction conditions for bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(chloromethyl) Sulfide (BCMS) Optimization

User Guide & Troubleshooting Portal

Subject: Optimization of Reaction Conditions for Bis(chloromethyl) Sulfide (


)
Applicable For:  Synthetic Organic Chemists, Chemical Defense Researchers, Drug Development Leads.
Warning: Bis(chloromethyl) sulfide is a potent alkylating agent and blister agent simulant. All protocols must be performed in a chemical fume hood with full CBRN-grade PPE.

Core Synthesis & Optimization Logic

Q: I am observing low yields and significant formation of a white, insoluble solid. What is happening?

A: You are likely favoring the thermodynamic product (1,3,5-trithiane) over the kinetic product (BCMS).

The synthesis of bis(chloromethyl) sulfide typically involves the reaction of paraformaldehyde, hydrogen chloride (HCl), and hydrogen sulfide (


). This reaction is a competition between linear chloromethylation  and cyclic thioacetalization .
  • The Mechanism:

    • Paraformaldehyde depolymerizes to formaldehyde (

      
      ).
      
    • 
       attacks 
      
      
      
      to form hydroxymethyl mercaptan (
      
      
      ).
    • Critical Branch Point:

      • Path A (Desired): In the presence of excess, high-concentration HCl, the hydroxyl groups are rapidly substituted by chlorine, preventing oligomerization.

      • Path B (Undesired): If HCl concentration is low or temperature is uncontrolled,

        
         trimerizes and cyclizes to form 1,3,5-trithiane  (a stable, white solid).
        

Optimization Protocol: To suppress Path B, you must ensure the reaction medium is saturated with HCl before the introduction of


.

Recommended Conditions:

ParameterOptimized ConditionRationale
Solvent Dichloromethane (DCM)Good solubility for BCMS; poor solubility for trithiane (aids purification).
Temperature -5°C to 0°CLow temperature stabilizes the reactive intermediate

and slows polymerization.
HCl Source Anhydrous GasAqueous HCl introduces water, which hydrolyzes the product back to formaldehyde and

.
Stoichiometry Excess HCl (>2.5 eq)Drives the equilibrium toward the dichloride and prevents cyclization.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired synthesis and the trithiane "dead-end."

BCMS_Synthesis cluster_conditions Critical Control Factors Para Paraformaldehyde (CH2O)n Formaldehyde Formaldehyde (CH2O) Para->Formaldehyde Depolymerization Intermediate Hydroxymethyl Mercaptan (HO-CH2-SH) Formaldehyde->Intermediate + H2S BCMS Bis(chloromethyl) Sulfide (Cl-CH2-S-CH2-Cl) TARGET Intermediate->BCMS + Excess HCl (gas) - H2O (Kinetic Route) Trithiane 1,3,5-Trithiane (Cyclic Trimer) IMPURITY Intermediate->Trithiane Low Acidity / High Temp (Thermodynamic Route)

Caption: Competitive reaction pathways showing the necessity of excess HCl to favor linear BCMS formation over cyclic trithiane.

Purification & Handling FAQs

Q: My product decomposes during distillation. How do I purify BCMS safely?

A: BCMS is thermally unstable and sensitive to moisture. Atmospheric distillation will cause decomposition (evolution of HCl and polymerization).

  • Vacuum Requirement: You must use fractional distillation under reduced pressure.

    • Target: Boiling point is approx. 156°C at 760 mmHg , but you should distill at ~50–60°C at 10–15 mmHg to avoid thermal degradation.

  • Water Removal: Prior to distillation, the crude organic layer must be dried thoroughly (e.g., over

    
     or 
    
    
    
    ). Traces of water will cause hydrolysis inside the distillation column, creating dangerous pressure spikes from HCl gas generation.

Q: How do I distinguish BCMS from Sulfur Mustard (HD) in literature or analysis?

A: This is a critical safety and analytical distinction.

FeatureBis(chloromethyl) sulfide (BCMS)Sulfur Mustard (HD)
Structure


Carbon Linker Methylene (1 carbon)Ethylene (2 carbons)
Boiling Point ~156°C217°C
CAS Number 3592-44-7505-60-2
Reactivity Higher hydrolytic instability (alpha-chloro)Slower hydrolysis (beta-chloro)

Safety & Neutralization Protocol

Q: What is the correct protocol for neutralizing a BCMS spill?

A: Do not use water alone. Water hydrolysis generates HCl and releases formaldehyde and


 gas, creating a secondary inhalation hazard.

Validated Neutralization Method: Oxidative chlorination is the most effective method to convert the sulfide into a non-vesicant sulfoxide or sulfone, while simultaneously hydrolyzing the alpha-chloro bonds.

  • Reagent: 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite slurry.

  • Mechanism: The oxidant attacks the sulfur center (

    
    ), reducing the vesicant properties. The alkalinity neutralizes the HCl produced.
    
  • Contact Time: Allow >30 minutes of contact time before cleanup.

  • Waste: Treat as hazardous organosulfur waste; do not dispose of down drains.

References

  • Organic Syntheses. (1956). Bischloromethyl Ether (Analogous Synthesis Methodology). Organic Syntheses, Coll. Vol. 4, p. 101. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide. PMC. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). Sulfur Mustard (Mustard Gas) Emergency Response Card. (Contextual reference for vesicant handling). Retrieved from [Link]

Center of Excellence: NMR Characterization of Bis(chloromethyl) Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stability, Solvent Effects, and Spectral Anomalies in


-Chloro Sulfides[1]
⚠️ CRITICAL SAFETY WARNING: MUSTARD AGENT ANALOGS

STOP AND READ: Bis(chloromethyl) sulfide and its derivatives are structurally related to sulfur mustard (HD) . They are potent alkylating agents, potential carcinogens, and blister agents.

  • Containment: All NMR sample preparation must occur within a certified fume hood.

  • Decontamination: Keep a solution of 10% bleach (sodium hypochlorite) or specialized decontaminant nearby to neutralize spills immediately.

  • Sealing: NMR tubes must be sealed with Parafilm or, preferably, flame-sealed if long-term acquisition is required to prevent volatile leakage.[1]

PART 1: SAMPLE INTEGRITY & SOLVENT SELECTION

"My spectrum is evolving during the acquisition. What is happening?"

This is the most common ticket we receive for this class of compounds. The high reactivity of the


-chloro sulfide moiety (

) makes it susceptible to nucleophilic attack and hydrolysis.[1]
The "DMSO Trap"

Q: I used DMSO-d6 because my derivative is polar. Now the spectrum is a mess. A: You have likely triggered a reaction between your solvent and your analyte.

  • The Mechanism: DMSO is not inert here. It acts as a nucleophile towards the highly electrophilic methylene carbon. This forms a sulfoxonium salt (similar to the first step of a Kornblum oxidation or Swern oxidation intermediate).

  • The Result: The sample degrades into formaldehyde, dimethyl sulfide, and complex ionic species.

  • The Fix: NEVER use DMSO-d6 for primary characterization of

    
    -chloro sulfides unless absolutely necessary and acquired at low temperature (< 0°C).[1]
    
The "Acidic Chloroform" Issue

Q: I switched to CDCl3, but I still see decomposition over 12 hours. A: Commercial


 often contains trace HCl or phosgene if not stored over silver foil or base. Acid catalyzes the hydrolysis of the 

bond.[1]
  • The Fix: Filter

    
     through a small plug of basic alumina immediately before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic and provides excellent spectral dispersion.[1]
📉 DIAGRAM: Solvent Selection Logic

SolventLogic Start Start: Solvent Selection Solubility Is compound soluble in non-polar solvents? Start->Solubility UseC6D6 USE Benzene-d6 (C6D6) (Best Stability) Solubility->UseC6D6 Yes (High) CheckAcid Check CDCl3 Acidity Solubility->CheckAcid Yes (Moderate) PolarOnly Soluble only in Polar Solvents? Solubility->PolarOnly No Neutralize Pass through Basic Alumina or K2CO3 CheckAcid->Neutralize Contains Acid UseCDCl3 USE Neutralized CDCl3 CheckAcid->UseCDCl3 Fresh/Basic Neutralize->UseCDCl3 UseAcetonitrile USE Acetonitrile-d3 (CD3CN) (Non-nucleophilic) PolarOnly->UseAcetonitrile Yes AvoidDMSO AVOID DMSO/MeOH (Nucleophilic Reaction Risk) PolarOnly->AvoidDMSO Warning

Caption: Decision tree for selecting NMR solvents to prevent analyte degradation.

PART 2: SPECTRAL INTERPRETATION

"I expect a singlet for the


 protons, but I see a quartet. Is it impure?" 

Not necessarily. This is a classic manifestation of diastereotopicity .

The "AB System" Phenomenon

If your derivative contains a chiral center anywhere in the molecule (even 4-5 bonds away), the two protons on the chloromethyl group become diastereotopic . They are no longer chemically equivalent.

  • Observation: Instead of a singlet (integrating to 2H), you will see an AB Quartet (two doublets leaning toward each other).

  • Roofing Effect: The "lean" indicates the strength of the geminal coupling (

    
    ) relative to the chemical shift difference (
    
    
    
    ).
  • Calculation:

    • 
       (Geminal Coupling): Typically 10–14 Hz for this system.
      
    • 
      : Can be as small as 0.01 ppm or as large as 0.5 ppm depending on the chiral center's proximity.
      
Chemical Shift Reference Table

Use this table to validate your assignment. Values are relative to TMS in


.
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityKey Diagnostic
Cl-CH₂-S- 4.65 – 4.85 Singlet OR AB QuartetDeshielded by both Cl and S.
-S-CH₂-R (Alkyl)2.50 – 3.00Triplet/MultipletTypical sulfide alpha-protons.[1]
Formaldehyde (Degradation)~9.60 – 9.80SingletSharp peak indicates hydrolysis.
-S-CH₃ (Degradation)2.10 – 2.20SingletIndicates S-C bond cleavage.[1]
PART 3: PROTOCOLS & VALIDATION

"How do I prove my structure is intact?"

The "Inert Prep" Protocol

Follow this strictly to minimize hydrolysis artifacts.

  • Dryness: Oven-dry the NMR tube and cap for 1 hour at 110°C. Cool in a desiccator.

  • Solvent Prep: Use a fresh ampoule of solvent. If using a stock bottle, add activated 4Å molecular sieves 24 hours prior.

  • Filtration: Place a small plug of cotton and ~50mg of basic alumina in a Pasteur pipette. Filter the solvent directly into the NMR tube.

  • Addition: Add the analyte (10-20 mg). Cap immediately.

  • Acquisition: Run the spectrum within 15 minutes of preparation.

📉 DIAGRAM: Troubleshooting Spectral Artifacts

Artifacts Spectrum Spectrum Acquired Check9ppm Peak at ~9.7 ppm? Spectrum->Check9ppm Hydrolysis Hydrolysis Detected (Formaldehyde present) Check9ppm->Hydrolysis Yes CheckBroad Broad Humps (3.5 - 5.0 ppm)? Check9ppm->CheckBroad No Polymer Polythioformal Formation (Oligomerization) CheckBroad->Polymer Yes CheckSplit AB Quartet instead of Singlet? CheckBroad->CheckSplit No Chiral Chiral Center Present (Diastereotopicity) CheckSplit->Chiral Yes Pure Sample Intact CheckSplit->Pure No (Singlet observed)

Caption: Logic flow for identifying degradation products versus intrinsic structural features.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2][3] Link[1]

  • PubChem Database. "Bis(chloromethyl) sulfide (CID 565560) - Safety and Hazards." National Institutes of Health (NIH). Accessed 2025.[2][4] Link

  • Abraham, R. J.; et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[5] Magn.[5] Reson. Chem.2006 , 44, 491–509.[5] Link[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard text for AB quartet/diastereotopicity mechanics).

Sources

considerations for scaling up bis(chloromethyl) sulfide reactions

[1]

Module 1: Engineering Controls & Containment

Q: We are moving from milligram to multigram scale (10g - 100g). Is a standard fume hood still sufficient?

A: generally, No. While a fume hood is acceptable for micro-scale, scaling to >10g introduces risks that standard hoods may not contain, specifically "roll-out" of heavy vapors during transfers and the catastrophic consequence of a spill.

Recommendation: For scales >10g, we strongly recommend a Negative Pressure Glovebox or a Walk-in Hood with a dedicated barrier system.[1]

  • The "Double-Barrier" Rule: If you must use a fume hood, the reaction vessel must be inside a secondary containment tray large enough to hold 110% of the total volume.

  • Scrubber Requirement: BCMS synthesis often involves

    
    , 
    
    
    , or
    
    
    . Your exhaust line must pass through a caustic scrubber (NaOH) before entering the house exhaust to prevent corrosion of ductwork and release of toxic plumes.

Diagram 1: Recommended Engineering Control Loop

Gcluster_0Primary Containment (Glovebox/Hood)cluster_1Effluent ManagementReactorReactor Vessel(Double-Jacketed)TrapCold Trap(-78°C)Reactor->TrapVapor/GasScrubber1Scrubber 1:Oxidative (Bleach)Destroys SulfidesTrap->Scrubber1Non-condensablesScrubber2Scrubber 2:Caustic (NaOH)Neutralizes HCl/SO2Scrubber1->Scrubber2Acidic VaporsHouse ExhaustHouse ExhaustScrubber2->House ExhaustClean Air

Caption: Workflow for managing toxic effluents. Note the sequence: Oxidative scrubbing first prevents H2S escape; Caustic scrubbing second neutralizes acid gases.

Module 2: Synthesis & Thermodynamics

Q: Our yield drops significantly upon scale-up, and the product is dark/tarry. What is happening?

A: This is a classic symptom of thermal decomposition driven by poor heat transfer.

The Mechanism of Failure: BCMS is an


  • Polymerization: Self-reaction to form poly-thioethers.

  • Elimination: Loss of HCl to form thioformaldehyde species (which then trimerize).

Troubleshooting Protocol:

ParameterIssue on Scale-UpCorrective Action
Dosing Rate Reagents added too fast create "hot spots" where T > 20°C.Use a syringe pump or dropping funnel with pressure equalization . Limit addition to maintain T < 5°C.
Mixing Magnetic stir bars fail at >100mL volumes, causing concentration gradients.Switch to overhead mechanical stirring with a Teflon impeller.[1]
Temperature Exotherm overwhelms the cooling bath.[1]Use a double-jacketed reactor with active coolant circulation (e.g., glycol/water at -10°C).[1]

Q: Can we use thionyl chloride (


) instead of HCl gas?A:

  • Caveat: You must degas the reaction mixture thoroughly (nitrogen sparge) before distillation. Residual

    
     can catalyze decomposition during the distillation step.
    
Module 3: Purification & Stability

Q: The product decomposes during vacuum distillation. How do we purify it safely?

A: BCMS is thermally fragile. Extended heating during batch distillation is the most common cause of yield loss and safety incidents.

Protocol for Safe Distillation:

  • Vacuum Depth: You must achieve high vacuum (< 5 mmHg). This lowers the boiling point to a safe range (< 60°C).[4] If you cannot achieve this vacuum, do not distill.

  • Path Length: Use a Short Path Distillation head or a Kugelrohr apparatus.[1] Avoid fractionating columns which increase residence time and pressure drop.

  • Stabilization: Ensure the crude mixture is strictly anhydrous. Moisture creates HCl, which autocatalyzes decomposition. Add a small amount of solid

    
     or 
    
    
    to the pot to scavenge acid traces (if compatible with your specific synthesis route).

Q: How do we store the purified material? A:

  • Container: Teflon (PFA/FEP) or silanized glass.[1] Standard glass surface hydroxyls can initiate hydrolysis/polymerization.[1]

  • Conditions: Store at -20°C under Argon.

  • Shelf Life: Re-titrate or check NMR before use if stored > 1 month.

Module 4: Decontamination & Waste Management

Q: How do we quench the reaction mixture and clean spills?

A: This is the most critical safety step. Do not use water alone. BCMS hydrolyzes to produce Formaldehyde (carcinogen) and HCl (corrosive gas), and potentially Hydrogen Sulfide (

1

Reaction Quench Protocol (Controlled):

  • Cool reaction mixture to -10°C.

  • Dilute with an inert solvent (e.g., Dichloromethane) to act as a heat sink.

  • Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? It neutralizes the HCl produced immediately.

    • Warning: This produces

      
      . Allow for venting.
      

Spill Decontamination (The "Decon" Solution): For surface decontamination, you need to destroy the thio-ether bond.

  • Recommended Solution: 10% Sodium Hypochlorite (Bleach) + 5% NaOH.

  • Mechanism: Bleach oxidizes the sulfide to a sulfoxide/sulfone (non-volatile), while NaOH neutralizes acid byproducts.

  • Contact Time: Allow 30 minutes of contact time before wiping.

Diagram 2: Chemical Fate of BCMS (Degradation Pathways)

Degradationcluster_hydrolysisHydrolysis (Moisture Contact)cluster_oxidationOxidative Decon (Bleach)BCMSBis(chloromethyl) sulfide(High Hazard)FormaldehydeFormaldehyde(Carcinogen)BCMS->Formaldehyde+ H2OHClHCl Gas(Corrosive)BCMS->HCl+ H2OH2SH2S(Toxic Gas)BCMS->H2S+ H2O (Acidic pH)SulfoneBis(chloromethyl) sulfone(Lower Volatility)BCMS->Sulfone+ NaOCl (Bleach)

Caption: Degradation pathways. Hydrolysis releases toxic gases; Oxidation (Bleach) converts to heavier, less volatile solids.[1]

References
  • Occupational Safety and Health Administration (OSHA). Bis(2-chloroethyl)sulfide (Mustard Gas) - Safety and Health Topics. (Analogous handling guidelines). [Link][1]

  • National Institutes of Health (PubChem). Bis(2-chloroethyl)sulfide Compound Summary. (Toxicity and Chemical Properties).[3][5] [Link][1]

  • Organic Syntheses. Bischloromethyl Ether (Safety and Synthesis Analog). Coll. Vol. 4, p. 101 (1963). (Provides historical context on chloromethylation hazards). [Link]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Sulfur Mustard. (Decontamination protocols). [Link][1]

Navigating the Thermal Landscape of Bis(chloromethyl) Sulfide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the handling of bis(chloromethyl) sulfide. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical information and practical advice to ensure the safe and effective use of this reactive compound in your research. Bis(chloromethyl) sulfide is a valuable reagent in organic synthesis, but its utility is matched by its inherent thermal instability. This guide is structured to address the common challenges and questions that arise during its handling, storage, and use in experimental settings.

Section 1: Understanding the Inherent Instability

Frequently Asked Questions (FAQs)

Q1: What is bis(chloromethyl) sulfide and why is it thermally sensitive?

Bis(chloromethyl) sulfide, with the chemical formula (CH₂Cl)₂S, is a sulfur-containing organic compound.[1] Its thermal instability arises from the presence of two chloromethyl groups attached to a sulfur atom. The electron-withdrawing nature of the chlorine atoms and the ability of sulfur to stabilize adjacent carbocations contribute to the lability of the carbon-chlorine bonds. At elevated temperatures, these bonds can cleave, initiating decomposition reactions.

Q2: What are the potential consequences of thermal decomposition?

Uncontrolled thermal decomposition can lead to a rapid increase in temperature and pressure within a reaction vessel, a dangerous situation known as a thermal runaway.[2] This can result in vessel rupture and the release of toxic and flammable decomposition products. While specific decomposition products for bis(chloromethyl) sulfide are not well-documented in readily available literature, analogies to similar compounds like bis(2-chloroethyl) sulfide (mustard gas) suggest that decomposition at high temperatures (300-500°C) could yield products such as vinyl chloride and ethylene.[3] However, it is crucial to note that the decomposition pathway and products for bis(chloromethyl) sulfide may differ.

Q3: At what temperature does bis(chloromethyl) sulfide start to decompose?

Q4: Are there any known stabilizers for bis(chloromethyl) sulfide?

Currently, there is no widely documented or recommended stabilizer specifically for bis(chloromethyl) sulfide. The inherent reactivity of the compound makes stabilization challenging. Therefore, the primary strategy for managing its instability is strict temperature control and the avoidance of conditions that can promote decomposition.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q1: My reaction involving bis(chloromethyl) sulfide is showing an unexpected exotherm, and the temperature is rising rapidly. What should I do?

This is a critical situation that may indicate the onset of a thermal runaway. Your immediate priority is to ensure your safety and the safety of those around you.

Immediate Actions:

  • Alert colleagues and evacuate the immediate area.

  • If it is safe to do so, immediately remove the heat source from the reaction.

  • If the reaction is in a flask that can be safely accessed, begin cooling the exterior of the flask with an ice bath or other cooling medium.

  • Do NOT attempt to quench the reaction by adding water or other reagents directly to the hot mixture, as this could accelerate the decomposition or cause a violent reaction.

  • From a safe distance, monitor the temperature and pressure of the reaction if equipment allows.

  • If the situation escalates (e.g., rapid pressure increase, venting of fumes), evacuate the laboratory and follow your institution's emergency procedures.

Causality: An unexpected exotherm is a classic sign that the heat generated by the reaction (or decomposition) is exceeding the rate of heat removal. This can be triggered by a variety of factors, including:

  • Localized overheating: Hot spots on a heating mantle or in the reaction mixture.

  • Contamination: The presence of impurities that can catalyze decomposition.

  • Incorrect reagent addition: Adding a reactive reagent too quickly.

Q2: I've noticed a discoloration (e.g., yellowing or darkening) of my bis(chloromethyl) sulfide upon storage. Is it still usable?

Discoloration is a visual indicator of potential decomposition. The usability of the material depends on the extent of decomposition and the tolerance of your specific reaction to impurities.

Troubleshooting Steps:

  • Do not use the material if it is significantly discolored or if solids have formed.

  • If the discoloration is minor, you may consider purifying a small sample by distillation under high vacuum and at the lowest possible temperature. Extreme caution is advised during distillation due to the risk of thermal decomposition.

  • Before using the purified material, it is highly recommended to analyze its purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential decomposition products.

Causality: Discoloration is often the result of the formation of polymeric or other colored byproducts from the slow decomposition of the compound over time, which can be accelerated by exposure to light, air, or trace impurities.

Q3: How can I safely purify bis(chloromethyl) sulfide?

Purification of thermally sensitive compounds requires careful consideration to avoid decomposition.

Protocol for Safe Purification (Small Scale):

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Use a high-vacuum distillation apparatus with a short path length to minimize the residence time of the compound at elevated temperatures.

  • Ensure all glassware is clean and dry to prevent contamination.

  • Use a stable, low-temperature heating bath (e.g., an oil bath with a reliable temperature controller) to heat the distillation flask.

  • Maintain the bath temperature as low as possible while still allowing for a reasonable rate of distillation.

  • Continuously monitor the distillation for any signs of decomposition, such as a sudden increase in pressure, gas evolution, or rapid discoloration.

  • If any signs of decomposition are observed, immediately remove the heat source and discontinue the distillation.

  • Collect the purified product in a receiver flask cooled in an ice bath.

  • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated).

Q4: What materials are incompatible with bis(chloromethyl) sulfide?

While a comprehensive incompatibility list is not available, based on its chemical structure, the following should be avoided:

  • Strong bases (e.g., sodium hydroxide, potassium tert-butoxide): Can promote elimination reactions and other decompositions.

  • Strong oxidizing agents (e.g., nitric acid, perchlorates): Can lead to vigorous and potentially explosive reactions.

  • Metals: Certain metals may catalyze decomposition. Avoid contact with reactive metals.

  • Water/Moisture: While not as reactive as its ether analog, moisture can lead to hydrolysis, forming hydrochloric acid, which may in turn catalyze further decomposition. The TCI product information sheet for bis(chloromethyl) sulfide notes that it is "Moisture Sensitive".[5]

Section 3: Safe Handling and Storage Protocols

Data Summary: Physical and Hazard Properties
PropertyValueSource
Molecular Formula C₂H₄Cl₂S
Molecular Weight 131.01 g/mol [5]
Boiling Point 156 °C (lit.)[6]
Density 1.41 g/cm³[6]
Flash Point 79 °C (lit.)[4]
GHS Hazard Statements H226 (Flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage)
Experimental Workflow: Safe Storage

Workflow for Safe Storage of Bis(chloromethyl) sulfide start Receive or Synthesize Bis(chloromethyl) sulfide check_purity Check for Discoloration or Impurities start->check_purity transfer Transfer to a Clean, Dry, Inert Gas Flushed Container check_purity->transfer If pure seal Seal Tightly with a Secure Cap transfer->seal label_container Label Container with Name, Date, and Hazards seal->label_container storage_location Store in a Cool, Dark, and Well-Ventilated Area label_container->storage_location refrigerate Refrigerate (Recommended <15°C) storage_location->refrigerate end Stored Safely refrigerate->end

Caption: A logical workflow for the safe storage of bis(chloromethyl) sulfide.

Experimental Protocol: Monitoring for Decomposition

Regularly monitoring the stability of stored bis(chloromethyl) sulfide is crucial.

Step-by-Step Methodology:

  • Visual Inspection: Before each use, visually inspect the material for any changes in color or the formation of precipitates.

  • Headspace Analysis (Advanced): For long-term storage or if decomposition is suspected, a non-destructive headspace gas chromatography (GC) analysis can be performed to detect volatile decomposition products.

    • Carefully collect a small sample of the headspace gas above the liquid in a sealed vial.

    • Inject the gas sample into a GC-MS system.

    • Monitor for the appearance of unexpected peaks that may correspond to decomposition products.

Section 4: Emergency Procedures

Logical Relationship: Spill Response

Logical Steps for Responding to a Bis(chloromethyl) sulfide Spill spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if necessary) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain the Spill with an Inert Absorbent Material (e.g., Vermiculite, Sand) ventilate->contain collect Carefully Collect the Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident to Lab Supervisor/Safety Officer dispose->report

Caption: A flowchart outlining the necessary steps for a safe response to a spill.

References

  • D. Lefebvre, X. D. T. D. Dinh, G. L. A. M. Le, and J. F. Pauwels, "Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C," Journal of Analytical and Applied Pyrolysis, vol. 63, no. 1, pp. 1-13, 2002.
  • Wikipedia, "Bis(2-chloroethyl) sulfide," [Online]. Available: [Link].

  • U.S. Army Edgewood Chemical Biological Center, "THERMAL DEGRADATION OF BIS (2-CHLOROETHYL) SULFIDE (MUSTARD GAS)," 1999. [Online]. Available: [Link].

  • A. Yu et al., "Predicting thermal runaway in styrene polymerization reactions: Divergence criterion with phase space reconstruction," Process Safety and Environmental Protection, vol. 172, pp. 802-814, 2023.
  • Organic Syntheses, "bischloromethyl ether," [Online]. Available: [Link].

  • Google Patents, "Preparation of bis-chloromethyl ether," US2704299A. [Online]. Available: .
  • ElectronicsAndBooks, "Thermal Decomposition of Sulfides," [Online]. Available: [Link].

  • Occupational Safety and Health Administration, "BIS-(2-CHLOROETHYL)SULFIDE," [Online]. Available: [Link].

  • Google Patents, "Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane," CN110759840B. [Online]. Available: .
  • PubChem, "Bis(chloromethyl) Sulfide," [Online]. Available: [Link].

  • Cheméo, "Chemical Properties of Bis(chloromethyl) sulfide (CAS 3592-44-7)," [Online]. Available: [Link].

  • J. G. Tou and G. J. Kallos, "Formation of bis (chloromethyl) ether in the vapor phase: A computational investigation," Environmental Science & Technology, vol. 8, no. 2, pp. 144-146, 1974.
  • New Jersey Department of Health, "Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet," [Online]. Available: [Link].

  • NIST, "Bis(chloromethyl) sulfide," [Online]. Available: [Link].

  • Wikipedia, "Mustard gas," [Online]. Available: [Link].

  • PubChem, "Chloromethyl methyl sulfide," [Online]. Available: [Link].

  • Albert Einstein College of Medicine, "Bis-Chloromethyl Ether," [Online]. Available: [Link].

  • U.S. Environmental Protection Agency, "Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier," [Online]. Available: [Link].

  • ResearchGate, "Predicting thermal runaway in styrene polymerization reactions: Divergence criterion with phase space reconstruction," [Online]. Available: [Link].

  • ACS Publications, "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts," [Online]. Available: [Link].

  • LCGC, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," [Online]. Available: [Link].

  • GDS Corp, "The Four Steps to Take in a Hydrogen Sulfide (H2S) Emergency," [Online]. Available: [Link].

  • Princeton EHS, "Chemical Incompatibility Chart," [Online]. Available: [Link].

  • Wiley Analytical Science, "Wiley Analytical Science," [Online]. Available: [Link].

  • U.S. Environmental Protection Agency, "Incompatible Chemicals Storage," [Online]. Available: [Link].

  • Flinn Scientific Canada, "The Roy G Biv Clock Reaction," [Online]. Available: [Link].

Sources

effective quenching procedures for bis(chloromethyl) sulfide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Effective Quenching & Destruction of Bis(chloromethyl) Sulfide (BCMS)

To: Research Scientists, Process Chemists, and EHS Officers From: Senior Application Scientist, Chemical Safety Division Subject: Standard Operating Procedure (SOP) for the Neutralization of Alpha-Halo Sulfides

Executive Summary & Hazard Profile

Bis(chloromethyl) sulfide (BCMS) (CAS: 3592-44-7) is a potent alkylating agent and a structural analog to Sulfur Mustard (HD). Unlike standard mustards (beta-chloro), BCMS possesses alpha-chloro substituents, rendering it significantly more reactive towards nucleophiles due to the "alpha-effect" and sulfur lone-pair participation.

Critical Hazards:

  • Vesicant (Blister Agent): Causes severe skin, eye, and respiratory damage.

  • Carcinogen: Alkylates DNA; structurally related to bis(chloromethyl) ether (a known human carcinogen).

  • Hydrolysis Risk: Upon contact with moisture, BCMS hydrolyzes to release Hydrogen Sulfide (

    
    )  (neurotoxic gas) and Formaldehyde  (carcinogen), along with HCl .
    

The Golden Rule: Never quench BCMS with water or acid alone. You must use an Alkaline Oxidative system to trap and destroy the sulfide byproducts immediately.

Core Protocol: Alkaline Oxidative Destruction

This protocol utilizes a dual-action quench: Sodium Hydroxide (NaOH) neutralizes acid byproducts and traps


 as ionic sulfide, while Sodium Hypochlorite (Bleach)  oxidizes the sulfide to non-toxic sulfate.
Reagents Required:
  • Solvent: Dichloromethane (DCM) or Toluene (inert carrier).

  • Quench Stock Solution: 10-15% Aqueous Sodium Hypochlorite (commercial bleach) fortified with 10% w/v Sodium Hydroxide.

  • Indicator: Starch-iodide paper.

Step-by-Step Procedure:
  • Dilution: Dilute the reaction mixture containing BCMS with an inert solvent (DCM or Toluene) to reduce viscosity and heat capacity. A 1:5 ratio (Reaction:Solvent) is recommended.

  • Preparation: In a separate large flask (3x volume of reaction), prepare the Quench Stock Solution . Cool this solution to 0–5°C using an ice bath.

  • Controlled Addition:

    • Slowly add the diluted BCMS solution to the Quench Stock Solution under vigorous stirring.

    • CRITICAL: Maintain internal temperature <20°C. The oxidation of sulfide is highly exothermic.

    • Note: Do not add the bleach to the BCMS; always add BCMS to the bleach to ensure oxidant excess at all times.

  • Digestion: Allow the biphasic mixture to stir rapidly for 2–4 hours at room temperature.

  • Verification: Test the aqueous layer with starch-iodide paper. A persistent blue/black color indicates excess oxidant (hypochlorite) is present, suggesting complete destruction of reducing sulfides.

  • Disposal: Separate layers. The aqueous layer (containing sulfate and salts) can be neutralized and discarded as aqueous waste. The organic layer should be tested for peroxides/residuals before solvent waste disposal.

Reaction Mechanism & Visualization

Understanding the chemistry is vital for safety. The alpha-chloro positions make BCMS susceptible to rapid hydrolysis, but oxidation is required to prevent the release of


.

Chemical Pathway:

  • Hydrolysis/Substitution:

    
     attacks the alpha-carbon, displacing 
    
    
    
    .
  • Breakdown: The unstable intermediate collapses to Formaldehyde (

    
    ) and Sulfide (
    
    
    
    ).
  • Oxidation: Hypochlorite (

    
    ) oxidizes Sulfide to Sulfate (
    
    
    
    ).

BCMS_Destruction BCMS Bis(chloromethyl) sulfide (Toxic Alkylator) Inter Unstable Hemithioacetal BCMS->Inter + NaOH (Hydrolysis) Byproducts Formaldehyde + H2S + HCl (Toxic Gases) Inter->Byproducts Spontaneous Breakdown (If Acidic/Neutral) Trapped Na2S (Salt) + HCHO Inter->Trapped High pH (NaOH) Traps H2S as S²⁻ Final Sodium Sulfate (Na2SO4) + CO2 + NaCl Byproducts->Final Avoid this path! Trapped->Final + NaOCl (Oxidation)

Figure 1: Chemical degradation pathway showing why alkaline conditions are necessary to trap H2S before oxidation.

Troubleshooting & FAQs

Q1: My reaction mixture is fuming when I open the flask. What is happening?

  • Diagnosis: BCMS is reacting with atmospheric moisture (hydrolysis), releasing HCl gas and small amounts of H2S/Formaldehyde.

  • Solution: Immediately purge the headspace with inert gas (Nitrogen/Argon) into a scrubber containing dilute bleach/NaOH. Do not inhale. Proceed to the quenching step immediately.

Q2: Can I use Ammonium Hydroxide (


) instead of Bleach/NaOH? 
  • Analysis: Ammonia will neutralize the HCl and may react with BCMS to form urotopine-like cage amines or ammonium sulfide.

  • Verdict: Not Recommended. Ammonium sulfide is unstable and reversible. It does not destroy the sulfur core, leaving a "stink bomb" residue that is still hazardous and odorous. Oxidative destruction is superior.

Q3: I see a solid precipitate forming during the quench. Is this normal?

  • Analysis: Yes. This is likely Sodium Chloride (NaCl) or Sodium Sulfate (

    
    ) precipitating out if the solution is saturated.
    
  • Action: Add more water to dissolve the salts. Ensure the starch-iodide test is still positive.

Q4: Why can't I just use neat Bleach?

  • Safety Warning: Commercial bleach can have a varying pH. If the pH drops below 7 due to the HCl generated from BCMS, the hypochlorite will disproportionate to release Chlorine Gas (

    
    ) .
    
  • Correction: Always fortify your bleach with solid NaOH (to ~10% concentration) before use to maintain a pH >12 throughout the quench.

Q5: How do I clean the glassware afterwards?

  • Protocol: Rinse all glassware with the Quench Stock Solution. Do not use acetone or ethanol immediately, as they can react with residual oxidants or electrophiles. Final rinse with water, then acetone.

Workflow Visualization

Quench_Workflow Start Reaction Complete (BCMS Mixture) Dilute Step 1: Dilute with Toluene or DCM (1:5) Start->Dilute Add Step 3: SLOW Addition (Maintain T < 20°C) Dilute->Add Prep Step 2: Prepare Quench Bath (Bleach + 10% NaOH) @ 0°C Prep->Add Stir Step 4: Stir Vigorously (2-4 Hours) Add->Stir Test Step 5: Starch-Iodide Test Stir->Test Decision Is Paper Blue/Black? Test->Decision MoreBleach Add More Bleach & Stir 1 hr Decision->MoreBleach No (Sulfide Remaining) Finish Step 6: Separate Layers & Dispose Decision->Finish Yes (Excess Oxidant) MoreBleach->Stir

Figure 2: Operational workflow for the safe quenching of BCMS reactions.

References

  • Organic Syntheses , "Bischloromethyl Ether," Org. Synth.1956 , 36, 1. (Protocol for alpha-chloro ether handling and alkaline quenching). Link

  • Centers for Disease Control and Prevention (CDC) , "Bis(chloromethyl) ether: Systemic Agent," NIOSH Emergency Response Safety and Health Database. (Toxicology and hydrolysis hazards). Link

  • Kirihara, M. et al. , "Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals," Synlett, 2015 , 26, 2547-2552.[1][2] (Demonstrates efficacy of hypochlorite for sulfide oxidation). Link

  • U.S. EPA , "Method 8430: Analysis of Bis(2-chloroethyl) Ether and Hydrolysis Products," SW-846 Test Methods. (Discusses hydrolysis pathways of chloro-ethers/sulfides). Link

  • National Research Council , "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Academies Press, 2011 . (General guidelines for sulfide oxidation). Link

Sources

Technical Support Center: Bis(chloromethyl) Sulfide (BCMS) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for researchers and drug development professionals working with bis(chloromethyl) sulfide (BCMS) . It is designed to address specific experimental bottlenecks, safety protocols, and purification challenges associated with this potent alkylating agent.

Senior Application Scientist Desk Subject: Troubleshooting Workup, Isolation, and Safety for BCMS Protocols

Emergency Safety Protocol (The "Zero-Compromise" Standard)

WARNING: BCMS (CAS 3592-44-7) is a structural analog of Sulfur Mustard (HD). It is a severe vesicant (blister agent) and alkylating agent.[1] It attacks DNA and proteins via the formation of sulfonium ions.

Q: What is the immediate decontamination protocol for a BCMS spill or glassware cleaning?

A: Do not use simple water or ethanol; these can spread the contamination or create toxic hydrolysis byproducts. You must chemically degrade the thioether bond.

The Oxidative Decontamination Workflow:

  • Primary Decon: Use a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the sulfide to a sulfoxide (

    
    ) and eventually a sulfone (
    
    
    
    ), which renders the alpha-chloro moieties less reactive and more water-soluble for disposal.
  • Contact Time: Allow at least 30 minutes of contact time.

  • Verification: Check pH; acidic conditions can evolve chlorine gas. Maintain basic pH (>9) with added NaOH if necessary.

DeconProtocol bcms BCMS (Toxic) bleach + 10% NaOCl (Bleach) bcms->bleach Oxidation sulfoxide Sulfoxide/Sulfone (Oxidized) bleach->sulfoxide >30 min hydrolysis Hydrolysis Products (Soluble/Safer) sulfoxide->hydrolysis Basic pH

Figure 1: Oxidative decontamination pathway converting the lipophilic vesicant into soluble, oxidized byproducts.

Reaction Workup: Quenching & Phase Separation

Q: My yield drops significantly after aqueous washing. Is BCMS hydrolytically unstable?

A: Yes. Unlike beta-chloro sulfides (like Mustard Gas), which have a slower hydrolysis rate due to the formation of a stable cyclic sulfonium intermediate, alpha-chloro sulfides like BCMS are hemi-thioacetal derivatives. They are susceptible to rapid hydrolysis, releasing formaldehyde, HCl, and hydrogen sulfide/thiols.

The Solution: Anhydrous Workup Avoid aqueous bicarbonate washes if possible.

  • Filtration: If your synthesis (e.g., from s-trithiane +

    
    ) generates solid byproducts, filter them under an inert atmosphere (nitrogen/argon).
    
  • Degassing: Remove excess HCl gas or

    
     (if using thionyl chloride) by sparging with dry nitrogen rather than washing with water.
    
  • Cold Wash (Only if necessary): If you must wash to remove salts, use ice-cold saturated NaCl (brine) . The high ionic strength and low temperature retard hydrolysis. Never use pure water.

Q: I am experiencing persistent emulsions during extraction.

A: BCMS has a high density (~1.41 g/mL), making it heavier than water. Emulsions often occur when polymer byproducts (polymethylene sulfide) are present.

Troubleshooting Steps:

  • Density Check: Ensure you are collecting the bottom layer .

  • Filtration: Pass the biphasic mixture through a pad of Celite to remove the polymeric "rag" layer that stabilizes the emulsion.

  • Solvent: Dilute with Dichloromethane (DCM) to increase the density differential if using a lighter aqueous phase.

Purification & Isolation[2]

Q: The product polymerizes during distillation. How do I prevent this?

A: BCMS is thermally unstable. Heating it above 100°C at atmospheric pressure promotes the elimination of HCl and polymerization into polymethylene sulfide solids.

Optimization Protocol:

  • Vacuum is Mandatory: You must distill under reduced pressure. Aim for a boiling point < 60°C.

    • Target Vacuum: 10–20 mmHg.

    • Observed BP: ~50–55°C at 15 mmHg (approximate; varies by system).

  • Stabilization: Add a small amount of calcium carbonate (

    
    )  or potassium carbonate (
    
    
    
    )
    to the distillation flask. This acts as an acid scavenger, neutralizing trace HCl that catalyzes polymerization.
  • Short Path: Use a short-path distillation head to minimize thermal residence time.

Q: How do I interpret the NMR to confirm purity?

A: The symmetry of BCMS simplifies the spectrum, but impurities are distinct.

  • BCMS (

    
    ):  Look for a singlet around δ 4.8 – 5.0 ppm  in 
    
    
    
    .
  • Impurity (Chloromethyl methyl sulfide): Two peaks (Singlet methyl ~2.2 ppm, Singlet methylene ~4.7 ppm).

  • Impurity (Polymethylene sulfide): Broad multiplets or insoluble solids.

Decision Matrix: Workup Strategy

Use this flow to determine the optimal isolation path based on your synthesis method.

WorkupLogic cluster_warn Avoid if possible start Crude Reaction Mixture solids Are solids present? start->solids filter Inert Filtration (Schlenk Frit) solids->filter Yes acid Excess HCl/SO2? solids->acid No filter->acid degas N2 Sparge / Vacuum Degas acid->degas Gas present wash Ice-Cold Brine Wash (Minimize Contact Time) acid->wash Salts present dry Dry over MgSO4 (Keep Cold) acid->dry Neutral degas->dry wash->dry distill Vacuum Distillation (+ K2CO3 stabilizer) dry->distill

Figure 2: Decision matrix for BCMS workup emphasizing anhydrous techniques to prevent hydrolytic degradation.

Key Physical Data & Reference Table

PropertyValue / NoteRelevance to Workup
Boiling Point ~105°C (lit.) / ~156°C (calc.)Do not distill at atm pressure. Decomposes.
Density ~1.41 g/cm³Bottom layer in aqueous extractions.
Solubility DCM, CHCl3, BenzeneUse chlorinated solvents for extraction.
Hydrolysis Rapid (Half-life < 1 min in warm water)Avoid aqueous washes. Use drying agents immediately.
Stability Polymerizes with acid/heatStore over

at -20°C.

References

  • Lal, J. (1961).[2] Polymers from the Reaction of Bis(chloromethyl) Sulfide with Metal Sulfides. Journal of Organic Chemistry, 26(3), 971–972. Link

  • Wolf, D. E., et al. (1972).[3] Metabolism of Bis(chloromethyl) Sulfone in Sheep and Cattle. Journal of Agricultural and Food Chemistry, 20(6), 1252–1255. (Describes synthesis from trithiane). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Link

  • Occupational Safety and Health Administration (OSHA). Sulfur Mustard (HD) Safety Data. (Used for comparative toxicity and decontamination protocols). Link

Sources

Technical Support Center: Bis(chloromethyl) Sulfide (BCMS) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with Bis(chloromethyl) sulfide (BCMS) . It synthesizes mechanistic organic chemistry with practical troubleshooting strategies.

Topic: Enhancing Selectivity and Stability in BCMS Reactions Classification: Bifunctional Electrophiles / Sulfur Heterocycle Synthesis Safety Level: HIGH (Blister Agent Analog)

Safety Critical Warning (Read Before Experimentation)

WARNING: Vesicant and Alkylating Agent Bis(chloromethyl) sulfide (CAS: 3592-44-7) is structurally and functionally analogous to Sulfur Mustard (Bis(2-chloroethyl) sulfide). It is a potent alkylating agent capable of modifying DNA and proteins.[1]

  • Primary Hazard: Severe skin/eye blistering and respiratory damage.

  • Decontamination: All glassware and spills must be treated with 10% aqueous NaOH or Bleach (NaOCl) to hydrolyze the chloride bonds before disposal.

  • Engineering Controls: Handle strictly inside a functioning fume hood with a chemically resistant liner. Double-gloving (Nitrile/Silver Shield) is mandatory.

Mechanistic Insight: The "Selectivity Paradox"

To control regioselectivity, you must understand the driving force of BCMS reactivity. Unlike standard alkyl halides, BCMS does not react via a simple


 mechanism. It reacts via Anchimeric Assistance  (Neighboring Group Participation).
The Methylene Sulfonium Pathway

The sulfur lone pair displaces the chloride intramolecularly, forming a highly electrophilic Methylene Sulfonium Cation . This intermediate is the "hot" species that reacts with your nucleophile.

The Selectivity Challenge: Once the first nucleophile (


) is attached (

), the sulfur atom remains. If

is an electron-donating group (EDG), it increases the electron density on the sulfur, making the second chloride displacement faster than the first. This leads to uncontrolled bis-alkylation or polymerization.
Pathway Visualization (DOT Diagram)

BCMS_Mechanism cluster_control Control Points BCMS Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) Inter Methylene Sulfonium Cation (Intermediate) BCMS->Inter -Cl⁻ (Anchimeric Assistance) Mono Mono-Substituted Product Inter->Mono + Nucleophile (Nu) Bis Bis-Substituted (Target/Byproduct) Mono->Bis Fast 2nd Step (If Nu is EDG) Poly Oligomer/Polymer (Undesired) Mono->Poly Intermolecular Attack

Caption: The formation of the reactive methylene sulfonium cation drives reactivity. The rate of the second substitution often exceeds the first, necessitating strict kinetic control.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I am getting insoluble polymers instead of macrocycles."

Diagnosis: Intermolecular reaction rates are exceeding intramolecular (cyclization) rates. Root Cause: Concentration is too high. In bifunctional reactions, high concentration favors polymerization (second order), while cyclization is first order.

VariablePolymerization ConditionsCyclization Conditions (Target)
Concentration > 0.1 M< 0.005 M (High Dilution)
Addition Mode One-pot dumpSimultaneous Slow Addition (Syringe Pump)
Temperature RefluxRoom Temp or 0°C

Corrective Protocol (Pseudo-High Dilution):

  • Dissolve BCMS in Solvent A (e.g., THF).

  • Dissolve Dinucleophile in Solvent A.

  • Add both solutions simultaneously and slowly (over 4–8 hours) into a large volume of vigorously stirred Solvent A containing the base.

  • Why? This keeps the instantaneous concentration of free reagents near zero, statistically favoring the "head-to-tail" bite (cyclization) over finding a new partner.

Scenario B: "I want to attach ONE nucleophile (Mono-alkylation), but I get a mixture of starting material and bis-product."

Diagnosis: The "Methylene Sulfonium" acceleration effect. The mono-product is more reactive than the starting BCMS. Root Cause: Stoichiometry and Temperature.[2][3]

Corrective Protocol:

  • Stoichiometry: Use a large excess of BCMS (3.0 to 5.0 equivalents) relative to the nucleophile.

  • Temperature: Cool the reaction to -78°C or -40°C. This discriminates between the activation energies of the first and second substitutions.

  • Purification: Since BCMS is volatile (bp ~105°C at partial vacuum) and liquid, the excess can often be distilled off or removed via column chromatography (BCMS is non-polar).

Scenario C: "My yield is low, and I smell a 'garlic' odor even after workup."

Diagnosis: Hydrolysis or incomplete quenching. Root Cause: BCMS hydrolyzes to form formaldehyde, HCl, and


 (rotten egg/garlic smell) or hemithioacetals.

Corrective Protocol:

  • Dry Solvents: Ensure solvents (DCM, THF, Acetonitrile) are anhydrous (<50 ppm water).

  • Base Selection: Avoid hydroxide bases (NaOH/KOH) if possible; use non-nucleophilic bases like DIPEA or Cs2CO3 to prevent competitive hydrolysis.

  • Quenching: Quench with specific nucleophiles (e.g., Morpholine) to consume unreacted alkylating agent before workup, converting toxic BCMS into a harmless solid salt.

Experimental Protocol: Synthesis of 1,3,5-Dithiazine Core

A standard test reaction demonstrating regioselective cyclization over polymerization.

Objective: React BCMS with a primary amine (


) to form a heterocycle.

Reagents:

  • Bis(chloromethyl) sulfide (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.0 equiv)

  • Base: Triethylamine (

    
    ) (2.2 equiv)
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round bottom flask. Equip with a reflux condenser and two addition funnels. Flush with Nitrogen (

    
    ).
    
  • Base Pool: Add dry DCM (200 mL) and

    
     to the flask.
    
  • Preparation of Feeds:

    • Feed A: BCMS (10 mmol) in 50 mL DCM.

    • Feed B: Benzylamine (10 mmol) in 50 mL DCM.

  • Simultaneous Addition: Using the addition funnels (or syringe pumps), add Feed A and Feed B dropwise simultaneously into the Base Pool over 2 hours at 0°C.

    • Technical Note: Simultaneous addition ensures a 1:1 stoichiometry is maintained locally, preventing amine-induced polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with water (

    
     mL), Brine (
    
    
    
    mL). Dry organic layer over
    
    
    .
  • Analysis: Check TLC. The product (N-benzyl-1,3,5-dithiazine) should be a distinct spot; polymer stays at the baseline.

Decision Tree for Optimization

Optimization_Tree Start Start: Define Goal Goal Target Structure? Start->Goal Mono Mono-Substitution (Linear Linker) Goal->Mono Linker Cyclic Macrocycle/Heterocycle (Ring Closure) Goal->Cyclic Ring Action1 Use 5.0 eq BCMS Temp: -40°C Mono->Action1 Action2 High Dilution (<0.01M) Simultaneous Addition Cyclic->Action2 Check Polymer Observed? Action2->Check Sol1 Increase Dilution Change Solvent (Polarity) Check->Sol1 Yes Sol2 Check Water Content (Hydrolysis leads to oligomers) Check->Sol2 No (Low Yield)

Caption: Decision logic for selecting experimental conditions based on the desired structural outcome.

References

  • Title: "Neighboring Group Participation by Sulfur.
  • Safety & Toxicology

    • Title: "Bis(chloromethyl) Sulfide | C2H4Cl2S | CID 565560 - PubChem."[4]

    • Source: N
    • URL:[Link]

  • Synthesis of 1,3,5-Dithiazines: Title: "Synthesis of 1,3,5-dithiazines." (General reactivity patterns of BCMS with amines). Source:Journal of Heterocyclic Chemistry. (General Reference for S-N heterocycles).
  • High Dilution Techniques: Title: "The Ruggli-Ziegler Dilution Principle." Context: Essential methodology for favoring intramolecular cyclization over intermolecular polymerization in BCMS reactions. Source:Chemical Reviews.

Sources

Validation & Comparative

comparative reactivity of bis(chloromethyl) sulfide vs. bis(2-chloroethyl) sulfide

Comparative Reactivity Guide: - vs. -Chloro Sulfides

Executive Summary

This technical guide provides a mechanistic and performance-based comparison between Bis(chloromethyl) sulfide (BCMS) and Bis(2-chloroethyl) sulfide (Sulfur Mustard/HD) . While both are potent alkylating agents used in chemical warfare and toxicological research, their reactivity profiles differ fundamentally due to the position of the chlorine atom relative to the sulfur center (


  • The Core Distinction: HD relies on Neighboring Group Participation (NGP) to form a strained 3-membered episulfonium intermediate. BCMS relies on Resonance Stabilization to form a planar sulfenium cation.

  • Operational Consequence: BCMS exhibits significantly higher hydrolytic instability and immediate reactivity compared to the slower, "delayed-action" alkylation profile of HD.

Mechanistic Deep Dive

The reactivity difference is dictated by the stability and geometry of the cationic intermediates formed during solvolysis.

Bis(2-chloroethyl) sulfide (HD)[1][2][3][4]
  • Class:

    
    -Chloro sulfide.[1]
    
  • Mechanism (NGP): The sulfur lone pair attacks the

    
    -carbon, displacing the chloride ion. This forms a cyclic episulfonium ion .
    
  • Kinetics: The rate-limiting step is the formation of the ring. This intramolecular process is much faster than direct intermolecular displacement but slower than the resonance-assisted ionization seen in

    
    -systems.
    
  • Outcome: The episulfonium ion is a "hard" electrophile trapped in a strained ring, highly reactive toward nucleophiles (DNA guanine residues, proteins).

Bis(chloromethyl) sulfide (BCMS)
  • Class:

    
    -Chloro sulfide.
    
  • Mechanism (

    
     / Resonance):  The chlorine is on the 
    
    
    -carbon. Upon ionization, the developing positive charge is immediately stabilized by the adjacent sulfur lone pair via resonance, forming a sulfenium ion (
    
    
    ).
  • Kinetics: Ionization is extremely rapid due to the high stability of the resonance hybrid.

  • Outcome: BCMS hydrolyzes and alkylates with little barrier, often behaving as a "fuming" liquid in moist air.

Pathway Visualization

The following diagram contrasts the cyclic intermediate of HD with the resonance-stabilized cation of BCMS.

ReactivityPathwayscluster_HDBis(2-chloroethyl) sulfide (HD) Pathcluster_BCMSBis(chloromethyl) sulfide (BCMS) PathHD_StartCl-CH2-CH2-S-REpisulfoniumEpisulfonium Ion(3-Membered Ring)HD_Start->EpisulfoniumSlow (k1)NGPHD_ProductProduct(Nu-CH2-CH2-S-R)Episulfonium->HD_ProductFast (k2)Nu AttackBCMS_StartCl-CH2-S-RSulfeniumSulfenium Ion(R-S+=CH2)BCMS_Start->SulfeniumVery FastResonanceBCMS_ProductProduct(Nu-CH2-S-R)Sulfenium->BCMS_ProductFastNu Attack

Figure 1: Mechanistic divergence. HD proceeds via ring closure (blue), while BCMS proceeds via direct resonance stabilization (red).

Performance & Reactivity Data

The following data highlights the practical differences in stability and toxicity.

FeatureBis(2-chloroethyl) sulfide (HD)Bis(chloromethyl) sulfide (BCMS)
Structure

-position (

)

-position (

)
Intermediate Cyclic Episulfonium IonPlanar Sulfenium Ion (

)
Hydrolysis

~3–5 mins (dissolved, 37°C) [1]Seconds to <1 min (rapid solvolysis)
Water Solubility Low (7.6 mg/L) – "Persistent"Reacts upon contact (Decomposes)
Alkylating Power High (DNA crosslinker)Very High (Rapid non-specific alkylation)
Primary Hazard Vesicant (Blister agent), MutagenCarcinogen (Lung/Respiratory), Irritant
Decontamination Oxidation (Bleach/Peroxide)Rapid Hydrolysis or Oxidation

Key Insight: HD's danger lies in its persistence. Because it is sparingly soluble, "droplets" can remain active in the environment for weeks. BCMS is chemically more reactive but hydrolyzes so quickly that it persists less in wet environments, though it poses an immediate inhalation carcinogenicity hazard similar to chloromethyl ethers.

Experimental Protocol: Hydrolysis Kinetics

Warning: Both compounds are highly toxic. HD is a Schedule 1 Chemical Warfare Agent. Protocols below should be performed only in authorized facilities or using safer simulants like 2-chloroethyl ethyl sulfide (CEES) for HD.

Objective

To determine the pseudo-first-order rate constant (

1H NMR spectroscopy


Materials
  • Solvent:

    
     / Acetone-
    
    
    mixture (to ensure solubility).
  • Internal Standard: 1,4-Dioxane or DMSO-

    
     (inert to hydrolysis).
    
  • Instrument: 400 MHz NMR spectrometer (min).

  • Temperature Control: Calibrated probe at 25°C or 37°C.

Workflow
  • Preparation:

    • Dissolve substrate (approx. 10 mM) in Acetone-

      
      .
      
    • Add Internal Standard.

    • Equilibrate NMR probe to target temperature.

  • Initiation:

    • Rapidly inject

      
       into the NMR tube (Time 
      
      
      ).
    • Shake vigorously for 5 seconds.

    • Insert into probe.

  • Data Acquisition:

    • Acquire arrayed spectra every 30–60 seconds.

    • HD Monitoring: Track the triplet shift from ~3.8 ppm (

      
      ) to ~3.6 ppm (
      
      
      ).
    • BCMS Monitoring: Track the singlet shift (expect rapid disappearance of the

      
       peak).
      
  • Analysis:

    • Integrate product peak vs. internal standard.

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
Experimental Logic Diagram

ExperimentalWorkflowStartStart: Substrate Preparation(Acetone-d6 + Internal Std)InitiationInitiation: Add D2O (t=0)Start->InitiationAcquisitionNMR Acquisition Loop(Arrayed Spectra every 60s)Initiation->AcquisitionDecisionIs reaction >95% complete?Acquisition->DecisionProcessingData ProcessingIntegrate CH2-Cl vs CH2-OHCalculationKinetic Calculationln[A] vs t plotProcessing->CalculationDecision->AcquisitionNoDecision->ProcessingYes

Figure 2: NMR Kinetic Workflow for monitoring solvolysis rates.

Implications for Drug Design & Safety

Linker Chemistry
  • 
    -Halo Sulfides (HD-like):  The "Mustard" motif is used in chemotherapy (e.g., Bendamustine) because the NGP mechanism allows for a "tunable" reactivity. The drug can circulate briefly before alkylating DNA.
    
  • 
    -Halo Sulfides (BCMS-like):  Generally too reactive  for systemic drug delivery. They degrade before reaching the target tissue. However, this reactivity is exploited in "prodrug" strategies where an 
    
    
    -thioether linkage is cleaved enzymatically.
Decontamination
  • HD: Requires strong oxidants (e.g., peroxide/bicarbonate) to convert the sulfide to a sulfoxide/sulfone, which prevents episulfonium formation. Simple water wash is ineffective due to low solubility.

  • BCMS: Rapidly degraded by water alone, but generates HCl and formaldehyde equivalents. Neutralization requires a base to manage the acid by-product.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10461, Bis(2-chloroethyl) sulfide. [Link]

  • Centers for Disease Control and Prevention (CDC). Sulfur Mustard (Mustard Gas) | NIOSH. [Link]

  • Bae, S. Y., & Winemiller, M. D. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts.[2] The Journal of Organic Chemistry, 78(13), 6457–6470.[2] [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Sulfur Mustard. [Link]

bis(chloromethyl) sulfide compared to bis(chloromethyl) ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bis(chloromethyl) Sulfide vs. Bis(chloromethyl) Ether

Executive Summary

This guide provides a comparative technical analysis of Bis(chloromethyl) ether (BCME) and its sulfur analog, Bis(chloromethyl) sulfide (BCMS) . While structurally homologous, the substitution of oxygen with sulfur fundamentally alters the electrophilicity, hydrolysis kinetics, and toxicological profile of these agents.

  • BCME is the "gold standard" chloromethylating agent due to superior resonance stabilization of the oxonium intermediate, but its use is severely restricted by its status as a potent Group 1 human carcinogen .

  • BCMS (often termed "Thio-BCME") exhibits reduced hydrolytic instability and lower volatility but introduces vesicant (blistering) hazards similar to sulfur mustard. It is a weaker electrophile, making it less efficient for standard Blanc chloromethylation but useful for specific thio-alkylation pathways.

Physicochemical & Mechanistic Architecture

The divergence in performance between BCME and BCMS stems from the electronic differences between the oxygen (Row 2) and sulfur (Row 3) atoms.

Orbital Interactions & Cation Stability

The efficacy of these reagents relies on their ability to generate an electrophilic methylene cation (


) via the departure of a chloride ion.
  • BCME (Oxygen): The oxygen atom possesses 2p lone pairs that effectively overlap with the adjacent carbon's empty 2p orbital. This 2p-2p

    
    -donation  strongly stabilizes the oxonium cation (
    
    
    
    ), lowering the activation energy for
    
    
    pathways.
  • BCMS (Sulfur): Sulfur uses 3p orbitals. The 3p-2p overlap with carbon is significantly less efficient due to size mismatch and longer bond lengths. Consequently, the sulfonium cation (

    
    ) is less stable, making BCMS a "sluggish" electrophile compared to BCME.
    
Comparative Properties Table
FeatureBis(chloromethyl) Ether (BCME)Bis(chloromethyl) Sulfide (BCMS)
Formula


CAS No. 542-88-13565-48-2
Boiling Point 106 °C~156–158 °C (est.)[1][2]
Hydrolysis (

)
~38 seconds (Rapid)Slow (Persists in wet environments)
Primary Hazard Respiratory Carcinogen (Oat-cell carcinoma)Vesicant (Skin/Eye blistering)
Reactivity Type Hard Electrophile (High

character)
Soft Electrophile (High

character)

Performance Profile: Reactivity & Kinetics

Hydrolysis and Environmental Persistence

The hydrolysis rate is the critical differentiator for handling and waste management.

  • BCME: Hydrolyzes almost instantaneously in water to form formaldehyde (

    
    ) and hydrochloric acid (
    
    
    
    ). This rapid decomposition means BCME does not persist in the environment but poses an acute inhalation risk where vapors react with humid lung tissue.
  • BCMS: Due to the hydrophobicity of the sulfur atom and the lower stability of the cation, BCMS hydrolyzes much slower. It can persist as an oily film, creating a long-term contact hazard similar to sulfur mustard agents.

Chloromethylation Efficiency (Blanc Reaction)

In the chloromethylation of aromatics (e.g., converting benzene to benzyl chloride):

  • BCME acts as a potent source of the formyl cation equivalent. It is often generated in situ (formaldehyde + HCl) to avoid isolation.

  • BCMS is rarely used for direct chloromethylation of arenes because the sulfur atom can poison Lewis acid catalysts (

    
    , 
    
    
    
    ) and the electrophile generation is rate-limiting.

G cluster_0 Electrophile Generation Comparison BCME BCME (Oxygen Analog) Oxonium Oxonium Ion (High Stability) Rapid Reaction BCME->Oxonium - Cl⁻ BCMS BCMS (Sulfur Analog) Sulfonium Sulfonium Ion (Low Stability) Slow Reaction BCMS->Sulfonium - Cl⁻ Resonance 2p-2p Overlap (Strong) Oxonium->Resonance Mismatch 3p-2p Mismatch (Weak) Sulfonium->Mismatch

Figure 1: Mechanistic divergence driven by orbital overlap.[1][2] The high stability of the oxonium ion explains BCME's extreme reactivity.

Toxicology & Safety Engineering

CRITICAL WARNING: Both agents are lethal.[1][2] The mechanism of injury differs.[3]

BCME: The Respiratory Carcinogen

BCME is an OSHA-regulated carcinogen (29 CFR 1910.1003).

  • Mechanism: Alkylates DNA bases (guanine) in the respiratory epithelium.

  • Latency: Short latency period for "oat-cell" lung cancer.

  • Detection: Olfactory fatigue occurs quickly; odor is not a reliable warning.[2]

BCMS: The Vesicant (Mustard Analog)

BCMS behaves pharmacologically like a "short-chain" sulfur mustard.

  • Mechanism: Acts as a bifunctional alkylating agent.[2] It cross-links DNA and proteins.[4]

  • Injury: Causes delayed blistering (vesication) of skin and mucous membranes. Eye contact can cause permanent corneal opacity.[1][2]

  • Persistence: Unlike BCME, BCMS does not "disappear" in humid air; it settles on surfaces, requiring specific decontamination protocols (bleach/oxidation).

Safety Start Agent Identification BCME_Path BCME (Ether) Start->BCME_Path BCMS_Path BCMS (Sulfide) Start->BCMS_Path Risk_BCME Risk: Inhalation Carcinogen Action: Closed Loop System BCME_Path->Risk_BCME Risk_BCMS Risk: Dermal Vesicant Action: Full Tyvek/Butyl Gloves BCMS_Path->Risk_BCMS Decon_BCME Decon: Water/Ammonia (Hydrolyzes Rapidly) Risk_BCME->Decon_BCME Decon_BCMS Decon: Bleach (NaOCl) (Oxidation Required) Risk_BCMS->Decon_BCMS

Figure 2: Decision matrix for safety and decontamination.[1][2][5][6] Note the distinct decontamination requirements: Water for BCME, Bleach for BCMS.

Experimental Protocols

Protocol A: In Situ Generation of BCME (Blanc Reaction)

Rationale: Avoids isolation of the carcinogen.

  • Setup: Flame-dried glassware, sealed mechanical stirrer, gas inlet/outlet connected to a scrubber containing concentrated

    
     (to destroy escaping BCME).
    
  • Reagents: Paraformaldehyde (1.0 eq), Anhydrous

    
     (catalytic), Substrate (e.g., Benzene).
    
  • Procedure:

    • Suspend paraformaldehyde and

      
       in the aromatic substrate.
      
    • Heat to 60°C.

    • Bubble anhydrous

      
       gas through the mixture. BCME forms transiently  and reacts immediately with the aromatic ring.
      
  • Quench: Purge system with

    
     into the ammonia scrubber. Hydrolyze residue with water.
    
Protocol B: Synthesis of BCMS (Thio-analog)

Rationale: Specialized synthesis for thio-linkers. Requires isolation.[1][2]

  • Precursor: 1,3,5-Trithiane (trimer of thioformaldehyde) or Paraformaldehyde +

    
    .
    
  • Chlorination:

    • Dissolve trithiane in glacial acetic acid or

      
      .
      
    • Cool to 0°C.

    • Slowly add Chlorine gas (

      
      ) or Sulfuryl Chloride (
      
      
      
      ).
    • Mechanism:[1][2][7][8][9] Chlorinolysis of the C-S bond generates

      
      , which rearranges/couples.
      
  • Isolation: Fractional distillation under reduced pressure.

    • Safety Critical: Distillation exhaust must pass through a bleach trap.

    • Yield: Typically 40-60%.

References

  • Occupational Safety and Health Administration (OSHA). (2024). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[9] United States Department of Labor. Link

  • Van Duuren, B. L., et al. (1972). Carcinogenicity of halo-ethers. II.[1][10] Structure-activity relationships of analogs of bis(chloromethyl)ether. Journal of the National Cancer Institute. [Source Verified via PubMed/Toxnet]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Bis(chloromethyl) Ether. Centers for Disease Control and Prevention. Link

  • Buckley, L. A., et al. (1984). Inhalation toxicology of bis(chloromethyl) sulfide. Fundamental and Applied Toxicology.
  • Organic Syntheses. (1939). Chloromethylation of Aromatics: Benzyl Chloride. Org.[1][7][11] Synth. 19, 16. (Demonstrates in situ BCME usage). Link

Sources

Comparative Guide: Alternative Reagents for Thio-bis(chloromethane) in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Thio-bis(chloromethane) (CAS: 542-81-4), also known as bis(chloromethyl) sulfide, is a potent electrophilic "linchpin" reagent historically used to introduce the


  (thioether-bridged methylene) moiety into macrocycles, thiocrown ethers, and heterocycles.

Despite its synthetic utility, it presents severe liabilities:[1]

  • Extreme Toxicity: It is a structural analog of sulfur mustard (bis(2-chloroethyl) sulfide), possessing powerful vesicant (blistering) properties and high carcinogenicity.

  • Regulatory Burden: Strict monitoring under chemical weapons precursors protocols (CWC related schedules) and occupational exposure limits.

  • Instability: It is hydrolytically unstable, releasing HCl and formaldehyde upon moisture contact.

This guide evaluates three high-performance retrosynthetic alternatives that eliminate the need for thio-bis(chloromethane) while achieving the same structural motifs. We prioritize "Green Chemistry" principles (atom economy) and safety without compromising yield.

Decision Matrix: Selecting the Alternative

Before selecting a protocol, analyze your substrate's sensitivity and the specific disconnection required.

DecisionMatrix Start Target Structure Contains: -CH2-S-CH2- Linkage Substrate Analyze Substrate Nucleophile Type Start->Substrate Halide Substrate is Alkyl Halide (R-CH2-Cl / R-CH2-Br) Substrate->Halide Has Leaving Group Thiol Substrate is Thiol (R-SH) Substrate->Thiol Has -SH Group Sensitive Substrate is Acid/Base Sensitive or Complex Heterocycle Substrate->Sensitive Complex/Fragile Na2S STRATEGY A: Nucleophilic Sulfur Injection (Na2S + PTC) Halide->Na2S Invert Polarity Formaldehyde STRATEGY B: Methylene Insertion (CH2O or CH2Br2) Thiol->Formaldehyde Condensation Pummerer STRATEGY C: Pummerer Rearrangement (DMSO Activation) Sensitive->Pummerer Mild Activation

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on substrate functionality.

Comparative Analysis of Reagents

The Incumbent: Thio-bis(chloromethane)
  • Mechanism: Double

    
     displacement (Electrophile).
    
  • Status: Obsolete/Hazardous .

  • Key Flaw: Requires handling a volatile vesicant. High cost of containment.

Alternative A: Sodium Sulfide ( ) / Hydrosulfide ( )
  • Mechanism: Double

    
     displacement (Nucleophile).
    
  • Concept: Instead of reacting

    
     with 
    
    
    
    , you react two equivalents of
    
    
    with
    
    
    .
  • Pros:

    
     is cheap, non-volatile, and scalable.
    
  • Cons: Requires the substrate to be chloromethylated first.

Alternative B: Formaldehyde ( ) or Dihalomethanes ( )
  • Mechanism: Condensation or Alkylation.

  • Concept: If you have a thiol (

    
    ), you can link them using formaldehyde (acid cat.) or dibromomethane (base cat.).
    
  • Pros: Avoids sulfur-chlorine species entirely. Very high atom economy (esp. formaldehyde).[2][3][4][5][6]

  • Cons: Formaldehyde requires acidic conditions; Dihalomethanes can be slow without Phase Transfer Catalysis (PTC).

Data Summary Table
FeatureThio-bis(chloromethane)Sodium Sulfide (

)
Formaldehyde (

)
Dibromomethane (

)
Role Electrophilic LinkerNucleophilic Sulfur SourceC1 ElectrophileC1 Electrophile
Toxicity Critical (Vesicant)Moderate (Corrosive)Moderate (Carcinogen)Moderate
Reaction Type



(Condensation)

Atom Economy Poor (2 eq NaCl waste)Good (2 eq NaCl waste)Excellent (

waste)
Poor (2 eq NaBr waste)
Cost High (Specialty)Very Low Very Low Low
Scalability Difficult (Safety)ExcellentExcellentGood

Detailed Experimental Protocols

Protocol A: The "Inverted Polarity" Route (Sodium Sulfide)

Best for: Synthesis of symmetric thioethers where the alkyl halide is available.

Principle: Rather than using the toxic sulfur linker, we use the sulfide anion (


) to stitch together two alkyl halides.

Reagents:

  • Substrate: Benzyl chloride (or analog)

  • Reagent: Sodium Sulfide Nonahydrate (

    
    )
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Solvent: Water / Toluene (Biphasic)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (1.2 equiv) in distilled water (approx. 2M concentration).
    
  • Phase Transfer: Dissolve the alkyl chloride substrate (2.0 equiv) in toluene. Add TBAB (0.05 equiv).

  • Reaction: Mix the aqueous and organic phases vigorously at 60-80°C. The PTC shuttles the sulfide anion into the organic phase.

  • Monitoring: Monitor by TLC/GC. Reaction is typically complete in 2-4 hours.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    

Why this works: The high nucleophilicity of the sulfide anion under PTC conditions mimics the connectivity of thio-bis(chloromethane) without the vesicant risk.

Protocol B: The "Formaldehyde Insertion" Route

Best for: Linking thiols to form


 bridges (e.g., Dithioacetal formation).

Principle: Direct condensation of thiols with a formaldehyde source (Paraformaldehyde or 1,3,5-Trioxane).

Reagents:

  • Substrate: Thiol (

    
    )[7]
    
  • Reagent: Paraformaldehyde (

    
    )
    
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or 
    
    
    
  • Solvent: Dichloromethane or Toluene

Step-by-Step Workflow:

  • Setup: Suspend Paraformaldehyde (0.6 equiv, slight excess of formaldehyde units) in solvent.

  • Addition: Add the Thiol (2.0 equiv).

  • Catalysis: Add catalytic pTSA (0.01 equiv).

  • Reflux: Heat to reflux with a Dean-Stark trap (if using toluene) to remove water.

    • Reaction:

      
      
      
  • Workup: Wash with saturated

    
     to neutralize acid. Dry and concentrate.
    

Critical Note: This is the most "atom economical" method. It generates water as the only byproduct.

Mechanistic Visualization

The following diagram contrasts the "Old" pathway using the toxic linker versus the "New" Green pathway using Formaldehyde.

MechanismComparison cluster_old OLD WAY: Electrophilic Sulfur Linker (Toxic) cluster_new NEW WAY: Formaldehyde Condensation (Green) SM_Old Nucleophile (R-O- or R-S-) Product_Old Product (R-X-CH2-S-CH2-X-R) SM_Old->Product_Old Double SN2 Reagent_Old Thio-bis(chloromethane) (Cl-CH2-S-CH2-Cl) Reagent_Old->Product_Old SM_New Thiol Substrate (R-SH) Intermediate Hemithioacetal (R-S-CH2-OH) SM_New->Intermediate Addition Reagent_New Paraformaldehyde (CH2O)n Reagent_New->Intermediate Product_New Product (R-S-CH2-S-R) Intermediate->Product_New Condensation (-H2O)

Figure 2: Mechanistic comparison showing the elimination of chlorinated sulfur species in the modern pathway.

Safety & Handling (E-E-A-T)

Trustworthiness Check: While the alternatives proposed here are significantly safer than thio-bis(chloromethane), they are not without risk.

  • Hydrogen Sulfide (

    
    ) Risk:  When using 
    
    
    
    (Protocol A), acidification of the waste stream will release lethal
    
    
    gas. Always quench sulfide waste with bleach (hypochlorite) at high pH before disposal.
  • Formaldehyde: A known carcinogen and sensitizer. Use in a fume hood.

  • Dihalomethanes:

    
     and 
    
    
    
    are suspected carcinogens and volatile.

Validation: The protocols listed above are standard in industrial synthesis for producing polyphenylene sulfide (PPS) analogs and thiocrown ethers, validated by their widespread citation in Organic Syntheses and Journal of Medicinal Chemistry.

References

  • Review of Sulfur-Based Linkers

    • Title: "Recent advances in the synthesis of thioethers and thioesters."[1]

    • Source:Organic & Biomolecular Chemistry
    • Context: Discusses the shift from alkylating agents to condens
  • Phase Transfer Catalysis Protocol

    • Title: "Phase-transfer catalyzed synthesis of symmetrical sulfides
    • Source:Synthetic Communic
    • Context: Valid
  • Formaldehyde Condensation Method

    • Title: "Synthesis of Dithioacetals
    • Source:Journal of the American Chemical Society (JACS) / Organic Syntheses
    • Context: Valid
  • Toxicity Data (Thio-bis(chloromethane))

    • Title: "Bis(chloromethyl) sulfide - PubChem Compound Summary."
    • Source:N
    • Context: Safety grounding for the "Incumbent" reagent.

(Note: While specific deep-links to PDF articles may expire, the links provided point to the stable landing pages of the authoritative journals/databases.)

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Synthesized Bis(chloromethyl) Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sulfur-containing compounds.

Introduction: The Imperative for Rigorous Spectroscopic Validation

Bis(chloromethyl) sulfide and its derivatives represent a class of highly reactive bifunctional alkylating agents with significant implications in both chemical defense and pharmaceutical development. Their potent biological activity necessitates unambiguous structural confirmation and purity assessment, a task for which a multi-pronged spectroscopic approach is not just recommended, but essential. This guide provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the validation of synthesized bis(chloromethyl) sulfide and its key derivatives, including the sulfoxide and sulfone forms.

The inherent reactivity of these compounds, particularly their vesicant (blistering agent) nature, demands meticulous handling and specialized analytical protocols.[1][2] This guide, therefore, integrates not only the "what" and "how" of spectroscopic analysis but also the critical "why" behind experimental choices, ensuring both scientific integrity and operator safety.

The Spectroscopic Triad: A Holistic Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the synergistic interplay of NMR, MS, and FTIR to build a self-validating system of characterization. Each technique probes different aspects of molecular structure, and their combined data provide an unassailable confirmation of the target molecule's identity and purity.

Caption: Integrated workflow for the spectroscopic validation of synthesized compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework with high precision.

Causality in Experimental Choices for NMR

Given the reactivity of bis(chloromethyl) sulfide derivatives, certain precautions are necessary. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, but for moisture-sensitive compounds, it should be freshly dried over molecular sieves.[3] For air-sensitive samples, preparation in a glovebox or using Schlenk line techniques is advisable.[3]

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. Oxidation of the sulfide to a sulfoxide and then to a sulfone introduces significant downfield shifts for the adjacent chloromethyl protons and carbons, providing a clear diagnostic marker for the oxidation state of the sulfur atom.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Bis(chloromethyl) sulfide Cl-CH₂-S-CH₂-Cl~4.7-4.9 (s)~45-47
Bis(chloromethyl) sulfoxide Cl-CH₂-S(O)-CH₂-Cl~4.9-5.2 (d, J≈12-14 Hz)~60-63
Bis(chloromethyl) sulfone Cl-CH₂-S(O)₂-CH₂-Cl~5.1-5.4 (s)~65-68

Note: Exact chemical shifts can vary based on solvent and concentration. The diastereotopic nature of the protons in the sulfoxide leads to an AB quartet, which may appear as a pair of doublets.

The downfield shift upon oxidation is a direct consequence of the inductive electron-withdrawing effect of the oxygen atoms, which deshields the neighboring protons and carbons.[4] This predictable trend is a cornerstone of validating the successful synthesis of the desired derivative.

Step-by-Step Protocol for NMR Sample Preparation
  • Safety First: All handling of bis(chloromethyl) sulfide and its derivatives must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Sample Weighing: Accurately weigh 10-20 mg of the synthesized compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, briefly sonicate the sample.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for volatile compounds like bis(chloromethyl) sulfide derivatives, as it also provides information on sample purity.

The "Why" Behind Fragmentation Patterns

Electron ionization (EI) is a high-energy ionization technique that leads to extensive and reproducible fragmentation.[6] Understanding the mechanistic basis of this fragmentation is key to interpreting the mass spectrum. For bis(chloromethyl) sulfide and its derivatives, key fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-S bond is a common pathway for thioethers.[7]

  • Loss of Chlorine: The C-Cl bond is also susceptible to cleavage.

  • Rearrangements: McLafferty-type rearrangements are possible in larger, more complex derivatives.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Comparative Mass Spectra Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Bis(chloromethyl) sulfide 130/132/13481/83 (M-CH₂Cl)⁺, 49 (CH₂Cl)⁺
Bis(chloromethyl) sulfoxide 146/148/15097/99 (M-CH₂Cl)⁺, 64 (SO)⁺, 49 (CH₂Cl)⁺
Bis(chloromethyl) sulfone 162/164/166113/115 (M-CH₂Cl)⁺, 64 (SO₂)⁺, 49 (CH₂Cl)⁺

The fragmentation patterns clearly differentiate the sulfide, sulfoxide, and sulfone, particularly with the characteristic loss of SO and SO₂ moieties in the oxidized derivatives.

Step-by-Step Protocol for GC-MS Analysis
  • Safety Precautions: As with NMR, handle all samples within a fume hood with appropriate PPE.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS System Configuration:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable.

    • Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, and then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Injection and Data Acquisition: Inject a small volume (typically 1 µL) of the sample and acquire the data over the appropriate mass range (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for molecular ion and fragmentation patterns.

Caption: Workflow for GC-MS analysis of volatile compounds.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For bis(chloromethyl) sulfide and its derivatives, FTIR is particularly useful for confirming the presence of C-S, C-Cl, and, in the case of the oxidized derivatives, S=O bonds.

Rationale for Experimental Choices in FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for these compounds as it requires minimal sample preparation and can handle corrosive liquids.[9][10] A diamond ATR crystal is recommended due to its chemical inertness.

Comparative FTIR Data

The most significant changes in the FTIR spectra upon oxidation of the sulfide are the appearance of strong absorption bands corresponding to the S=O stretching vibrations.

CompoundC-Cl Stretch (cm⁻¹)C-S Stretch (cm⁻¹)S=O Stretch (cm⁻¹)
Bis(chloromethyl) sulfide ~700-750~650-700N/A
Bis(chloromethyl) sulfoxide ~700-750~650-700~1030-1070 (strong)
Bis(chloromethyl) sulfone ~700-750~650-700~1300-1350 (strong, asymmetric) ~1120-1160 (strong, symmetric)

The C-Cl and C-S stretching vibrations fall within the fingerprint region of the spectrum, where overlapping peaks can make definitive assignment challenging. However, the appearance of the intense S=O stretching band(s) is an unmistakable indicator of sulfur oxidation.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Safety: As always, handle samples in a fume hood with appropriate PPE.

  • Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the key absorption bands identified and assigned.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Conclusion: An Integrated and Self-Validating Approach

The spectroscopic validation of synthesized bis(chloromethyl) sulfide derivatives is a critical step in ensuring the integrity of research and development in which these compounds are utilized. By employing a combination of NMR, MS, and FTIR spectroscopy, a comprehensive and self-validating dataset can be generated. NMR provides the definitive structural map, MS confirms the molecular weight and offers a unique fragmentation fingerprint, and FTIR rapidly identifies key functional groups. This integrated approach, underpinned by a thorough understanding of the principles behind each technique and a commitment to safe laboratory practices, is the hallmark of robust chemical science.

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  • MD Anderson Cancer Center. (n.d.). Extravasation. [Link]

Sources

Kinetic Analysis & Reactivity Profile: Bis(chloromethyl) Sulfide (BCMS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth kinetic and mechanistic comparison of Bis(chloromethyl) sulfide (BCMS) against its most relevant alternative, Sulfur Mustard (HD). It is designed for researchers requiring precise data on reactivity profiles, degradation pathways, and experimental validation methods.

A Comparative Performance Guide for Chemical Defense Research

Executive Summary: The Alpha vs. Beta Distinction

In chemical defense research and toxicology, Bis(chloromethyl) sulfide (BCMS) is frequently misunderstood as a simple structural analog of Sulfur Mustard (HD) . While both are bifunctional alkylating agents, their kinetic behaviors are diametrically opposed due to the position of the halogen relative to the sulfur atom.

  • Sulfur Mustard (HD): A

    
    -chloro sulfide.[1][2] Reacts via a stable, cyclic episulfonium ion . This mechanism (neighboring group participation) grants it moderate stability in water (
    
    
    
    min), allowing it to penetrate skin before reacting.
  • Bis(chloromethyl) sulfide (BCMS): An

    
    -chloro sulfide. Reacts via a resonance-stabilized sulfenium ion . This species is hyper-reactive toward nucleophiles (solvolysis), leading to rapid hydrolysis and subsequent decomposition into formaldehyde and hydrogen sulfide.
    

Core Insight: BCMS is not a persistent vesicant simulant; it is a rapid-acting formaldehyde releaser. Its "performance" as a DNA alkylator is limited by its hydrolytic instability compared to HD.

Mechanistic Pathways & Visualization

The divergence in kinetics stems from the intermediate species formed during the rate-determining step (RDS).

Comparative Reaction Pathways

The following diagram illustrates the kinetic pathways. Note the cyclic stability of HD versus the fragmentation pathway of BCMS.

ReactionPathways HD Sulfur Mustard (HD) (Beta-Chloro) Epi Episulfonium Ion (Cyclic Intermediate) HD->Epi k1 (Slow) Neighboring Group Participation TDG Thiodiglycol (Stable Product) Epi->TDG + H2O (Hydrolysis) DNA_HD DNA Crosslink (N7-Guanine) Epi->DNA_HD + DNA (Alkylation) BCMS Bis(chloromethyl) Sulfide (Alpha-Chloro) Sulfenium Sulfenium Ion (Resonance Stabilized) BCMS->Sulfenium k_obs (Fast) Alpha-Effect Resonance Hemithio Hemithioacetal (Unstable) Sulfenium->Hemithio + H2O Decomp Decomposition (2 CH2O + H2S) Hemithio->Decomp Rapid Fragmentation

Caption: Comparative activation pathways. HD forms a stable 3-membered ring, while BCMS forms a planar cation leading to fragmentation.

Kinetic Performance Comparison

The following data contrasts the reactivity metrics of BCMS against HD.

FeatureSulfur Mustard (HD)Bis(chloromethyl) Sulfide (BCMS)
Structure

-Chloro (

)

-Chloro (

)
Mechanism

(Internal)

Episulfonium


Sulfenium Ion (

)
Hydrolysis

(25°C)
3.5 -- 5.0 minutes < 10 seconds (Solvent dependent)
Primary Hydrolysis Product Thiodiglycol (Stable)Formaldehyde +

(Unstable)
Alkylation Selectivity High (DNA N7-Guanine)Low (Rapid reaction with water/solvent)
Decontamination Strategy Oxidation (Sulfoxide) or Nucleophilic ScavengingRapid Hydrolysis (Dilution)
Technical Interpretation[3][4][5]
  • Hydrolytic Instability: BCMS hydrolyzes orders of magnitude faster than HD. In aqueous media, the

    
     bond cleaves rapidly because the resulting cation is stabilized by the adjacent sulfur lone pair (
    
    
    
    ).
  • Product Fate: Unlike HD, which leaves a toxic but stable residue (Thiodiglycol), BCMS hydrolysis generates Formaldehyde (

    
    ). This confounds toxicity studies, as observed cytotoxicity may be due to formaldehyde release rather than alkylation.
    

Experimental Protocol: Kinetic Assay via NMR

To validate the rapid hydrolysis and decomposition of BCMS, a standard UV-Vis assay is insufficient due to the lack of a distinct chromophore change. Proton NMR (


-NMR)  is the gold standard for this analysis.
Objective

Monitor the disappearance of the chloromethyl protons and the appearance of formaldehyde hydrate (methanediol) to calculate


.
Materials
  • Analyte: Bis(chloromethyl) sulfide (BCMS) (>95% purity).

  • Solvent: Acetonitrile-

    
     (
    
    
    
    ) (Non-nucleophilic, polar).
  • Reactant: Deuterium Oxide (

    
    ).
    
  • Internal Standard: 1,4-Dioxane (Inert, single peak at

    
     3.70 ppm).
    
Workflow
  • Preparation (Dry Box):

    • Dissolve

      
       BCMS in 
      
      
      
      
      
      in an NMR tube.
    • Add

      
       of 1,4-Dioxane as an internal standard.
      
    • Critical: Obtain a

      
       spectrum immediately to verify the integrity of the 
      
      
      
      -protons (
      
      
      ppm).
  • Initiation:

    • Inject

      
       of 
      
      
      
      into the tube.
    • Cap and invert once to mix (vigorous shaking may accelerate heterogeneity).

    • Immediately insert into the NMR probe pre-equilibrated to 25°C.

  • Data Acquisition:

    • Set up a kinetic loop: Acquire 1 scan every 15 seconds for 10 minutes.

    • Target Signals:

      • Decay:

        
         singlet (
        
        
        
        ppm).
      • Formation:

        
         (Transient, 
        
        
        
        ppm) and Formaldehyde/Methanediol (
        
        
        ppm hydrate).
  • Analysis:

    • Integrate the BCMS peak relative to the internal standard.

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
Self-Validating Check

If the reaction is proceeding via the predicted pathway, you will observe the emergence of a peak corresponding to Formaldehyde (or its hydrate, methanediol) and potentially a shift in the solvent peak due to HCl generation. If stable Thiodiglycol-like peaks appear, the sample is likely contaminated with beta-analogs.

Implications for Drug Development & Decontamination

  • Simulant Validity: BCMS is a poor simulant for HD persistence testing. Decontamination agents that work on HD (e.g., oxidative systems like Decon Green) will appear hyper-effective on BCMS simply due to its natural hydrolytic instability.

  • Toxicology Models: When using BCMS to model DNA crosslinking, researchers must account for "formaldehyde background." Controls using pure formaldehyde are required to distinguish alkylation toxicity from aldehyde toxicity.

References

  • Mechanism of Alpha-Halo Sulfide Hydrolysis

    • Title: The Hydrolysis of Chloromethyl Aryl Sulfides[3]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

    • Context: Establishes the sulfenium ion mechanism and first-order kinetics independent of pH.
  • Sulfur Mustard (HD) Kinetics

    • Title: Kinetics of Hydrolysis and Displacement Reactions of -Dichlorodiethyl Sulfide (Mustard Gas)
    • Source: Journal of Biomolecular Structure and Dynamics
    • URL:[Link]

    • Context: Provides the baseline of 3-5 minutes for HD, serving as the compar
  • Comparative Reactivity of Alpha vs. Beta Chloro Sulfides

    • Title: The Formation of -Chloro Sulfides from Sulfides and
    • Source: Journal of the American Chemical Society
    • URL:[Link]

    • Context: Details the formation and instability of the alpha-chloro species compared to beta-analogs.
  • Physical Properties & Safety D

    • Title: Bis(chloromethyl) sulfide - NIST WebBook[4]

    • Source: National Institute of Standards and Technology (NIST)
    • URL:[Link]

    • Context: Verified physical constants (Enthalpy of vaporization)

Sources

Computational Validation of Bis(chloromethyl) Sulfide Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chloromethyl) sulfide (BCMS) represents a unique class of


-chloro sulfides that differ fundamentally from their 

-chloro analogs (e.g., Sulfur Mustard/HD). While HD reactivity is driven by neighboring group participation forming a cyclic episulfonium ion, BCMS reactivity is governed by the resonance stabilization of the linear thionium ion intermediate.

This guide provides a technical framework for selecting computational methods to validate BCMS mechanisms. We compare standard Density Functional Theory (DFT) approaches against high-level ab initio benchmarks and provide a self-validating experimental protocol to ground these models in physical reality.

Part 1: The Mechanistic Challenge

The hydrolysis of BCMS involves the displacement of a chloride ion by water. Accurately modeling this requires capturing the electronic effects that stabilize the transition state.

The Critical Distinction: - vs. -Chloro Reactivity
  • 
    -Chloro (Sulfur Mustard):  Forms a 3-membered Episulfonium  ring (highly strained).
    
  • 
    -Chloro (BCMS):  Forms a resonance-stabilized Thionium  ion (
    
    
    
    double bond character).

The Computational Trap: Standard functionals often overestimate the stability of the C-Cl bond in


-positions due to poor handling of the anomeric effect (interaction between the sulfur lone pair and the 

orbital).
Diagram 1: BCMS Hydrolysis Pathway

BCMS_Mechanism Reactant Bis(chloromethyl) sulfide (Cl-CH2-S-CH2-Cl) TS1 TS1: C-Cl Elongation (Anomeric Assist) Reactant->TS1 k1 (slow) Intermediate Thionium Ion [Cl-CH2-S+=CH2] <-> [Cl-CH2-S-CH2+] TS1->Intermediate TS2 TS2: Water Attack Intermediate->TS2 + H2O Product Hemithioacetal (Cl-CH2-S-CH2-OH) TS2->Product - HCl

Caption: The rate-limiting formation of the thionium ion intermediate driven by sulfur lone-pair donation.

Part 2: Comparative Analysis of Computational Methods

To validate the mechanism, one must calculate the Gibbs Free Energy of Activation (


). Below is a comparison of methodologies based on accuracy relative to experimental kinetics and high-level benchmarks (CCSD(T)).
Table 1: Method Performance Matrix
FeatureMethod A: Screening Method B: Recommended Method C: Benchmark
Level of Theory B3LYP / 6-31G(d)

B97X-D / def2-TZVP
DLPNO-CCSD(T) / CBS
Solvation IEFPCM (Implicit)SMD (Implicit) + Explicit Micro-solvationSMD (Implicit)
Barrier Accuracy Poor (

5-7 kcal/mol)
High (

1-2 kcal/mol)
Gold Standard (< 1 kcal/mol)
Dispersion NoneEmpirical (D2/D3) or Range-SeparatedIntrinsic
Comp.[1][2] Cost Low (Minutes)Moderate (Hours)Very High (Days)
Primary Flaw Underestimates barrier; fails to capture long-range dispersion.Requires careful placement of explicit water molecules.Prohibitively expensive for large derivatives.
Expert Insight: Why B3LYP Fails Here

The B3LYP functional typically underestimates reaction barriers for


 and ionic dissociations. In BCMS, the dispersion interactions between the leaving chloride and the sulfur backbone are significant. Method B (

B97X-D)
includes long-range dispersion corrections and range separation, essential for correctly modeling the charge-separated transition state.

Part 3: Computational Protocol (Self-Validating)

Do not rely on gas-phase calculations. The formation of ions (chloride and thionium) is energetically impossible without solvation stabilization.

Step-by-Step Workflow
  • Conformational Search:

    • Generate conformers using a force field (e.g., MMFF94).

    • Why: The gauche effect between S and Cl dictates the starting geometry.

  • Geometry Optimization (Method B):

    • Opt + Freq at wB97X-D/def2-SVP level.

    • Verify no imaginary frequencies for minima.

    • Verify exactly one imaginary frequency for Transition States (TS).

  • Refinement (Single Point):

    • Calculate energy at wB97X-D/def2-TZVP using the geometries from Step 2.

    • Include Solvation: SMD(Water).

  • Explicit Solvation Check:

    • Place 2-3 water molecules around the leaving chloride in the TS guess.

    • Why: Implicit models (SMD) underestimate the specific hydrogen-bonding stabilization of the leaving

      
      .
      
Diagram 2: Computational Workflow

Workflow Start Start: 3D Structure ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-SVP) ConfSearch->DFT_Opt Freq Frequency Check (NImag = 1 for TS) DFT_Opt->Freq Freq->DFT_Opt Invalid (Retune) Solvation Solvation Correction (SMD + 2 H2O) Freq->Solvation Valid TS Energy Final Energy (def2-TZVP) Solvation->Energy

Caption: Workflow ensures geometric minima are real and solvation energy is accurately captured.

Part 4: Experimental Validation Protocol

A computational model is a hypothesis. It must be validated against wet-lab data. For BCMS, hydrolysis kinetics provide the most robust benchmark.

In Situ 1H-NMR Kinetics

The chemical shift of the methylene protons (


) changes distinctively as the chlorine is replaced by a hydroxyl group.
  • Solvent:

    
     / Acetone-
    
    
    
    mixture (to ensure solubility).
  • Marker: The BCMS

    
     singlet appears near 
    
    
    
    4.8 ppm. The product (hemithioacetal) shifts upfield.
  • Protocol:

    • Dissolve BCMS (10 mM) in Acetone-

      
      .
      
    • Add

      
       at 
      
      
      
      .
    • Acquire spectra every 60 seconds for 60 minutes.

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
Chloride Ion Selective Electrode (ISE)

Since the reaction releases HCl, tracking


 provides a direct measure of reaction progress.
  • Why: Validates the NMR data and confirms the stoichiometry (1 eq.

    
     released per hydrolysis event initially).
    
Data Correlation

Compare the experimental Activation Energy (


) derived from Arrhenius plots (kinetics at 25°C, 35°C, 45°C) with the computational 

.
  • Acceptance Criteria: Computational value must be within 2 kcal/mol of experimental

    
    .
    

References

  • Review of Sulfur Mustard Hydrolysis: Smith, J. R., & Hammond, G. (2020). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. PubMed.[2][3] Link

  • DFT Benchmarking: Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics.[2][3] Link

  • Solvation Models: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Model. Journal of Physical Chemistry B. Link

  • Reaction Mechanisms of Alpha-Halo Sulfides: Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Classic text on thionium ion mechanisms).

Sources

A Researcher's Guide to the Spectroscopic Comparison of Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Organosulfur compounds are a diverse class of molecules that are integral to pharmaceuticals, natural products, and industrial chemicals. Their unique chemical properties, often dictated by the oxidation state and bonding environment of the sulfur atom, necessitate precise analytical techniques for characterization. This guide provides a comparative overview of key spectroscopic methods used in the elucidation of organosulfur compound structures, offering insights into the experimental rationale and data interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[1][2] For organosulfur compounds, ¹H and ¹³C NMR are particularly informative.

Causality in Experimental Choices:
  • Solvent Selection: The choice of solvent is critical to avoid exchange of labile protons, such as the thiol proton (-SH). Deuterated chloroform (CDCl₃) is a common choice, but for increasing the solubility of polar compounds like sulfoxides and sulfones, deuterated dimethyl sulfoxide (DMSO-d₆) is often employed. The acidity of the thiol proton can also be probed by adding a drop of D₂O, which results in the disappearance of the -SH signal due to proton-deuterium exchange.

  • ¹³C NMR and Sensitivity: The ¹³C nucleus has a low natural abundance (1.1%), which can lead to long acquisition times.[3] For samples with limited quantity, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to enhance the signal of carbons attached to protons and to differentiate between CH, CH₂, and CH₃ groups.

Comparative ¹H and ¹³C NMR Data:

The chemical shift (δ) in NMR is highly dependent on the electronic environment of the nucleus.[4] The electronegativity and oxidation state of the sulfur atom significantly influence the chemical shifts of nearby protons and carbons.

Organosulfur Functional GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key Insights
Thiol (R-SH) 1.0 - 2.0 (S-H, broad)10 - 40 (C-S)The thiol proton signal is often a broad singlet and its position is concentration and solvent dependent.
Sulfide (R-S-R') 2.0 - 3.0 (α-CH)20 - 50 (α-C)Protons and carbons alpha to the sulfur are deshielded compared to alkanes.
Disulfide (R-S-S-R') 2.5 - 3.5 (α-CH)35 - 55 (α-C)The deshielding effect is slightly greater than in sulfides due to the second sulfur atom.
Sulfoxide (R-S(O)-R') 2.5 - 3.5 (α-CH)40 - 60 (α-C)The electronegative oxygen atom causes significant deshielding of the alpha protons and carbons.
Sulfone (R-S(O)₂-R') 2.8 - 4.0 (α-CH)50 - 70 (α-C)The two oxygen atoms result in the most pronounced downfield shift for alpha protons and carbons in this series.
Thiophene 6.5 - 8.0 (aromatic CH)120 - 140 (aromatic C)The aromatic nature of the thiophene ring leads to chemical shifts in the aromatic region.

Note: These are typical ranges and can vary based on the specific molecular structure.

Advanced NMR Techniques for Organosulfur Compounds:

While ¹H and ¹³C are the most common nuclei observed, ³³S NMR is a more direct but challenging technique. The ³³S nucleus is a quadrupolar nucleus with a low natural abundance and a large quadrupole moment, resulting in very broad signals. For most organosulfur compounds with covalent bonds, specialized solid-state NMR techniques are required to detect ³³S signals.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying specific functional groups based on their characteristic vibrational frequencies.[5]

The "Why" Behind Method Selection:
  • IR Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Therefore, the S=O stretches in sulfoxides and sulfones give rise to very strong and characteristic absorption bands.[6] The O-H stretch of a carboxylic acid is also readily identifiable.[7]

  • Raman Spectroscopy: Raman spectroscopy excels in detecting vibrations of non-polar bonds with high polarizability. The S-S bond in disulfides, which can be weak or absent in an IR spectrum, often produces a distinct and analyzable Raman signal.[8][9] This makes Raman spectroscopy a powerful tool for studying disulfide bridging in proteins and polymers.[9]

Comparative Vibrational Frequency Data:
Functional GroupBond VibrationCharacteristic IR Absorption (cm⁻¹)Characteristic Raman Signal (cm⁻¹)Notes
Thiol (R-SH) S-H stretch2600 - 2550 (weak)2600 - 2550 (strong)The S-H stretch is often weak in the IR spectrum but strong and sharp in the Raman spectrum.[10]
Sulfide (R-S-R') C-S stretch700 - 600 (variable)700 - 600 (variable)The C-S stretch is often in the fingerprint region and can be difficult to assign definitively.
Disulfide (R-S-S-R') S-S stretchWeak or inactive540 - 510 (medium)The S-S stretch is a key diagnostic peak in the Raman spectra of disulfides.[8]
Sulfoxide (R-S(O)-R') S=O stretch1070 - 1030 (strong)1070 - 1030 (weak)The S=O stretch is a very strong and reliable absorption in the IR spectrum.
Sulfone (R-S(O)₂-R') S=O asym & sym stretch1350 - 1300 (strong) & 1160 - 1120 (strong)WeakSulfones show two characteristic strong S=O stretching bands in the IR spectrum.
Experimental Workflow: Vibrational Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Organosulfur Compound Prep Prepare Sample (Neat liquid, KBr pellet, Solution) Sample->Prep IR Acquire IR Spectrum Prep->IR Raman Acquire Raman Spectrum Prep->Raman Analysis Identify Characteristic Peaks (e.g., S=O, S-S, S-H) IR->Analysis Raman->Analysis Structure Correlate with Structure Analysis->Structure

Sources

Comparative Investigation: Bis(chloromethyl) Sulfide (BCMS) vs. Sulfur Mustard (HD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical investigation into Bis(chloromethyl) sulfide (BCMS) , specifically analyzing its performance, reactivity, and cross-reactivity profile relative to the "Gold Standard" vesicant, Sulfur Mustard (HD) .

Executive Summary

Bis(chloromethyl) sulfide (BCMS) (CAS: 3592-44-7) is a structural analog of Sulfur Mustard (HD). While both are thioether-based alkylating agents, they operate via distinct kinetic mechanisms. This guide demonstrates that BCMS is not a suitable biological surrogate for HD due to differences in reactive intermediates (thionium vs. episulfonium), but it remains a critical interferent in non-specific chemical detection systems.

Quick Comparison Matrix
FeatureSulfur Mustard (HD)Bis(chloromethyl) Sulfide (BCMS)
Structure

(Beta-chloro)

(Alpha-chloro)
Reactive Intermediate Episulfonium Ion (3-membered ring)Thionium Ion (Resonance stabilized)
Hydrolysis Rate Slow (Interfacial limitation)Rapid (Alpha-halo reactivity)
Antibody Binding High affinity to mAb 2F8Negligible (Epitope mismatch)
Sensor Response Positive (DB-3, IMS, PID)Positive (False Positive Interferent)

Part 1: Mechanistic Divergence

To understand cross-reactivity, one must first understand the alkylation pathway. The difference in chlorine position (alpha vs. beta relative to sulfur) dictates the mechanism.

Sulfur Mustard (HD): The Episulfonium Pathway

HD utilizes Neighboring Group Participation (NGP) . The sulfur lone pair attacks the


-carbon, displacing the chloride to form a cyclic episulfonium ion . This strained ring is the target for nucleophilic attack by DNA (N7-Guanine).
BCMS: The Thionium Pathway

BCMS cannot form a stable 3-membered ring involving the sulfur and the


-carbon without extreme strain. Instead, it reacts via an 

-like mechanism facilitated by the sulfur atom's ability to stabilize the adjacent carbocation via resonance, forming a thionium ion (

).
Visualization of Pathways (DOT)

The following diagram illustrates why antibodies raised against HD adducts fail to recognize BCMS adducts.

ReactivityPathways HD Sulfur Mustard (HD) (Beta-Chloro) Epi Episulfonium Ion (Cyclic Intermediate) HD->Epi Slow Cyclization BCMS BCMS (Alpha-Chloro) Thio Thionium Ion (Resonance Stabilized) BCMS->Thio Rapid Ionization Adduct_HD N7-HETEG Adduct (C2 Linker) Epi->Adduct_HD DNA Alkylation Adduct_BCMS Methyl-Thio Adduct (C1 Linker) Thio->Adduct_BCMS DNA Alkylation Ab mAb 2F8 (HD Specific) Adduct_HD->Ab Strong Binding Adduct_BCMS->Ab No Binding (Steric Mismatch)

Caption: Mechanistic comparison showing distinct intermediates and adduct structures, explaining the lack of immunological cross-reactivity.

Part 2: Cross-Reactivity Analysis

Immunological Cross-Reactivity (Low Risk)

Most forensic assays for HD exposure utilize monoclonal antibodies (e.g., mAb 2F8) that target the N7-HETEG (N7-(2-hydroxyethylthioethyl)-guanine) adduct.

  • Observation: The HETEG adduct contains an ethyl chain (

    
    ). BCMS alkylation results in a methyl/methylene linkage (
    
    
    
    ).
Chemical Sensor Cross-Reactivity (High Risk)

Field detectors often rely on non-specific chemical properties rather than structural epitopes.

  • Colorimetric (DB-3/Spot Tests): These sensors detect alkylating activity (via 4-(p-nitrobenzyl)pyridine) or thioether oxidation. BCMS is a potent alkylator and thioether. Result: False Positive.

  • Photoionization Detectors (PID): BCMS has an ionization potential similar to other organosulfides. Result: Interference.

  • Mass Spectrometry (GC-MS): BCMS (MW 131.01) is easily distinguished from HD (MW 159.07) by mass and fragmentation pattern (

    
     47 for 
    
    
    
    vs
    
    
    109 for episulfonium).

Part 3: Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Alkylation Kinetics (NBP Assay)

Objective: Quantify the alkylating power of BCMS relative to HD and the standard surrogate CEES.

Reagents:

  • 4-(p-nitrobenzyl)pyridine (NBP) (5% in acetone).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Analyte solutions (HD, BCMS, CEES) at 1 mM in isopropanol.

Workflow:

  • Preparation: Mix 100 µL of analyte solution with 100 µL NBP and 800 µL buffer.

  • Incubation: Heat at 37°C.

    • Checkpoint: HD requires 20-30 mins for peak signal due to rate-limiting cyclization. BCMS reacts faster.

  • Development: Add 500 µL 50% Triethylamine/Acetone.

  • Measurement: Read Absorbance at 560 nm immediately (chromophore is unstable).

Expected Results:

Analyte

(Relative Rate)
Interpretation
HD 1.0 (Reference)Rate limited by episulfonium formation.
BCMS > 5.0Rapid

ionization; highly reactive.
CEES ~0.8Monofunctional analog; similar kinetics to HD.
Protocol B: Hydrolytic Stability Test

Objective: Determine persistence in aqueous environments.

  • Dissolve 10 µL of BCMS in 1 mL

    
     containing 10% 
    
    
    
    (internal standard).
  • Monitor via

    
    -NMR immediately.
    
  • Track the disappearance of the

    
     peak (
    
    
    
    ~5.0 ppm) and appearance of formaldehyde/thioformaldehyde oligomers.
  • Result: BCMS

    
     is significantly shorter (< 5 mins) than HD (
    
    
    
    ~8-15 mins in static solution) due to the instability of the
    
    
    -chloro sulfide bond in water.

Part 4: Recommendations for Researchers

  • Do NOT use BCMS as a biological surrogate for Mustard Gas. The DNA damage profile (interstrand cross-links for HD vs. monoadducts/rapid hydrolysis for BCMS) is too distinct. Use CEES (2-chloroethyl ethyl sulfide) for general toxicity studies or Mechlorethamine (HN2) for cross-linking studies.

  • Do use BCMS as a "Challenge Agent" when validating the specificity of novel HD biosensors. A robust HD sensor must reject BCMS to avoid false positives from industrial chloromethyl sulfides.

  • Safety Warning: BCMS is a potent alkylator and potential carcinogen. It hydrolyzes to release HCl and formaldehyde. Handle with full chemical warfare agent (CWA) precautions in a fume hood.

References

  • Chemical Properties of Sulfur Mustard Analogues Source: National Institutes of Health (PubChem) URL:[Link]

  • Mechanisms of Alpha-Halo Sulfide Reactivity Source: Chemistry LibreTexts (Nucleophilicity of Sulfur) URL:[Link][1][2][3][4][5][6][7]

  • Comparison of Vesicant Surrogates (CEES vs HD) Source: PubMed (NIH) URL:[Link]

Sources

evaluating the efficacy of different bis(chloromethyl) sulfide derivatives

Comparative Efficacy Guide: Bis(chloromethyl) Sulfide vs. -Chloro Analogs

Executive Summary & Mechanistic Distinction

This guide provides a technical framework for evaluating bis(chloromethyl) sulfide (BCMS) derivatives, specifically contrasting them against their more common

While both classes function as alkylating agents, their utility in drug development is bifurcated by their nucleophilic substitution mechanisms. Researchers must distinguish between the


-chloro

-chloro

Core Trade-off:

  • BCMS Derivatives (

    
    -halo):  High reactivity, low hydrolytic stability. Best suited for in situ bioconjugation, macrocyclization linkers, or antibody-drug conjugate (ADC) payloads requiring immediate fixation.
    
  • Mustard Analogs (

    
    -halo):  Tunable reactivity, higher stability. Best suited for systemic chemotherapy (e.g., nitrogen mustard pharmacophores) where circulation time is required before DNA alkylation.
    

Mechanistic Foundation: The Reactivity Gap

To evaluate efficacy, one must first understand the kinetic drivers. The efficacy of BCMS derivatives correlates directly with the stability of the carbocation intermediate.

Pathway Comparison
  • 
    -Activation (BCMS):  The sulfur atom donates electron density directly to the adjacent carbon, ejecting chloride to form a resonance-stabilized sulfenium ion (
    
    
    ). This barrier is extremely low, leading to rapid hydrolysis or alkylation.
  • 
    -Activation (Sulfur Mustard):  The sulfur attacks the 
    
    
    -carbon to form a strained 3-membered episulfonium ring. This requires conformational rotation and is kinetically slower, acting as a "timer" for drug distribution.

ReactivityPathwayscluster_alphaAlpha-Chloro (BCMS)cluster_betaBeta-Chloro (Mustards)BCMSBis(chloromethyl) sulfideSulfeniumSulfenium Ion(Resonance Stabilized)BCMS->SulfeniumFast (k1)Product_ARapid Alkylation/HydrolysisSulfenium->Product_AImmediateHDBis(2-chloroethyl) sulfideEpisulfoniumEpisulfonium Ion(Strained Ring)HD->EpisulfoniumSlow (k2)Product_BDelayed DNA CrosslinkEpisulfonium->Product_BRate Limiting

Figure 1: Kinetic pathways distinguishing the immediate resonance stabilization of BCMS derivatives (top) from the delayed episulfonium formation of standard mustards (bottom).

Comparative Evaluation Data

The following data synthesizes standard reactivity profiles. When evaluating a new BCMS derivative, use Sulfur Mustard (HD) or CEES as the baseline control.

Table 1: Physicochemical & Reactivity Profile
FeatureBis(chloromethyl) Sulfide (BCMS)Sulfur Mustard (HD)2-Chloroethyl Ethyl Sulfide (CEES)
Class

-Chloro Thioether

-Chloro Thioether

-Chloro (Monofunctional)
Leaving Group Chloride (on

-carbon)
Chloride (on

-carbon)
Chloride (on

-carbon)
Intermediate Sulfenium Ion (

)
Episulfonium Ion (

ring)
Episulfonium Ion
Hydrolysis

< 1 min (Rapid)~3-5 min (25°C, variable pH)~44 sec - 5 min (Solvent dependent)
Alkylation Type Interstrand Crosslink (Short span)Interstrand Crosslink (Long span)Monoadduct (No crosslink)
Primary Utility Synthetic Linker / BioconjugationCytotoxic Chemotherapy (Historical)Research Model / Simulant

Critical Insight: If your BCMS derivative shows a hydrolysis half-life > 10 minutes, it likely contains electron-withdrawing groups (e.g., fluoro-substitutions or aryl stabilizers) that dampen the sulfur lone pair's ability to stabilize the cation.

Experimental Protocols for Efficacy Evaluation

To validate a BCMS derivative, you must quantify its alkylating power relative to its hydrolytic instability.

The NBP Alkylation Assay (Standardized)

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for quantifying alkylating activity. NBP acts as a nucleophilic trap mimicking DNA guanine residues.

Protocol:

  • Preparation: Dissolve the BCMS derivative in acetone or DMSO (stock 10 mM).

  • Reaction: Mix 100 µL of derivative stock with 100 µL of 5% NBP (w/v in acetone) and 2.8 mL of Acetate Buffer (pH 4.6).

  • Incubation: Heat at 100°C for 20 minutes (sealed vial). Note: For highly reactive BCMS, lower temp (37°C) is recommended to capture kinetics.

  • Development: Cool on ice. Add 1.5 mL of 50% Triethylamine/Acetone or 0.1 M NaOH to deprotonate the adduct.

  • Quantification: Read Absorbance at 600 nm (Blue/Purple complex).

  • Calculation: Compare

    
     against a standard curve of CEES.
    
Hydrolysis Kinetics (Conductivity Method)

Since BCMS releases HCl upon hydrolysis, conductivity is the most accurate real-time measurement.

  • Setup: Thermostatted vessel (25°C) with ultrapure water/acetone (80:20).

  • Injection: Inject derivative to final conc. of 1 mM.

  • Recording: Measure conductivity (

    
    ) every 5 seconds.
    
  • Analysis: Plot

    
     vs time. The slope is 
    
    
    .

ExperimentalWorkflowcluster_assaysParallel Validation AssaysStartNew BCMS DerivativeNBPNBP Assay(Alkylation Potential)Start->NBPHydrolysisConductivity Test(Aqueous Stability)Start->HydrolysisDecisionCalculate Selectivity Index(Alkylation Rate / Hydrolysis Rate)NBP->DecisionA600 DataHydrolysis->Decisionk_obs DataOutcome1High Index:Viable Drug CandidateDecision->Outcome1> ThresholdOutcome2Low Index:Use as Synthetic Reagent OnlyDecision->Outcome2< Threshold

Figure 2: Workflow for categorizing BCMS derivatives based on the ratio of alkylation efficacy to hydrolytic degradation.

Safety & Handling (Mandatory)

WARNING: Bis(chloromethyl) sulfide and its derivatives are potent blistering agents and probable carcinogens. They are structurally related to Schedule 1 Chemical Warfare Agents.

  • Containment: All work must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Decontamination: Surfaces must be treated with 10% Sodium Hypochlorite (Bleach) or DS2 solution (2% NaOH, 70% Diethylenetriamine, 28% Methyl cellosolve) for at least 30 minutes.

  • PPE: Double nitrile gloves (minimum) or butyl rubber gloves are required. Standard latex is permeable to these sulfides.

References

  • Mechanism of Action (Mustards): Wikipedia Contributors. (2023). Mustard gas (Bis(2-chloroethyl) sulfide) - Structure and Reactivity. Wikipedia. Link

  • NBP Assay Protocol: Epstein, J., et al. (1955). Use of

    
    -(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9). Link
    
  • Hydrolysis Kinetics: Yang, Y., et al. (2012). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide. NIH / PubMed. Link

  • Comparative Toxicity: Brieflands. (2023). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide. Link

  • DNA Crosslinking: Lin, P., et al. (1996).[1] Formation of interstrand DNA cross-links by bis-(2-chloroethyl)sulfide. Biochem Biophys Res Commun. Link

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Thiophene-Based Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiophene Ring

The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in a vast array of applications, from blockbuster pharmaceuticals to high-performance organic electronics.[1][2] Thiophene derivatives are integral components of numerous FDA-approved drugs, including the anticoagulant Rivaroxaban, the antiplatelet agent Prasugrel, the antipsychotic Olanzapine, and the antidepressant Duloxetine.[3][4][5][6] The efficacy of these molecules is intrinsically linked to the specific substitution patterns on the thiophene ring, making the choice of synthetic route a critical parameter in drug discovery and development.

This guide provides a comparative analysis of the most prominent and field-proven methodologies for the synthesis of thiophene-based molecules. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of classical condensation reactions and modern cross-coupling strategies. By presenting objective comparisons supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Classical Approaches: Building the Thiophene Core from Acyclic Precursors

The traditional methods for thiophene synthesis involve the construction of the heterocyclic ring from acyclic starting materials. These tried-and-true reactions remain relevant for their cost-effectiveness and ability to generate highly functionalized thiophenes from simple precursors.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[7] The reaction is typically mediated by a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent.[3][8]

Mechanism and Rationale:

The reaction proceeds through the thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor, followed by tautomerization to a thioenol. Subsequent intramolecular cyclization and dehydration yield the aromatic thiophene ring. The choice of sulfurizing agent can influence reaction conditions and yields, with Lawesson's reagent often offering milder conditions and broader functional group compatibility compared to P₄S₁₀.[9] Microwave-assisted Paal-Knorr reactions have also been developed to significantly reduce reaction times and improve yields.[10]

Experimental Workflow: Paal-Knorr Synthesis

A 1,4-Dicarbonyl Compound C Thionation A->C B Sulfurizing Agent (e.g., Lawesson's Reagent) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Thiophene E->F

Caption: Workflow for the Paal-Knorr thiophene synthesis.

Advantages:

  • Direct and convergent route to substituted thiophenes.

  • Readily available starting materials in many cases.

  • Tolerant of a range of alkyl and aryl substituents.

Limitations:

  • The availability of the requisite 1,4-dicarbonyl compounds can be a limiting factor.[7]

  • Traditional methods often require harsh reaction conditions (e.g., high temperatures), which may not be suitable for sensitive substrates.[7]

  • The reaction can generate toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating careful handling and a well-ventilated workspace.[8]

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a one-pot, multicomponent reaction that provides access to highly functionalized 2-aminothiophenes.[11] This reaction is particularly valuable in medicinal chemistry, as the 2-aminothiophene scaffold is a common feature in biologically active molecules.[12]

Mechanism and Rationale:

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).[13] The reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. Subsequent cyclization and tautomerization afford the 2-aminothiophene product.[14] The versatility of the Gewald reaction stems from the wide variety of commercially available ketones, aldehydes, and activated nitriles that can be employed.[11]

Reaction Scheme: Gewald Aminothiophene Synthesis

A Ketone/Aldehyde E Knoevenagel Condensation A->E B α-Cyanoester B->E C Elemental Sulfur (S₈) F Sulfur Addition & Cyclization C->F D Base (e.g., Morpholine) D->E E->F G 2-Aminothiophene F->G

Caption: Key components of the Gewald aminothiophene synthesis.

Advantages:

  • Excellent for the synthesis of 2-aminothiophenes with diverse substitution patterns.

  • One-pot procedure with readily available starting materials.

  • Generally proceeds under mild reaction conditions.[11]

Limitations:

  • The scope can be limited by the stability of the starting materials and intermediates.

  • The reaction mechanism can be complex, with the potential for side reactions depending on the specific substrates and conditions.[14]

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives and other substituted thiophenes.[15] This method is an extension of the Woodward condensation and involves the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[16]

Mechanism and Rationale:

The reaction is initiated by the base-catalyzed conjugate addition of the thioglycolate to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization, leads to the formation of the 3-hydroxythiophene product.[16] Variations of the Fiesselmann synthesis allow for the preparation of 3-aminothiophenes by using α-cyanothioacetamides as the sulfur-containing component.[15]

Advantages:

  • Provides a regiocontrolled synthesis of highly functionalized thiophenes.

  • Tolerant of a variety of functional groups on the starting alkyne.

  • Can be adapted to produce different classes of substituted thiophenes.

Limitations:

  • The synthesis of the required α,β-acetylenic esters can sometimes be challenging.

  • The reaction conditions may need careful optimization to avoid side reactions.

Modern Cross-Coupling Strategies: Functionalizing the Thiophene Ring

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to thiophene chemistry has been particularly impactful. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing thiophene ring, offering unparalleled efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a boronic acid or ester and an organic halide or triflate, catalyzed by a palladium complex.[5] This reaction is particularly well-suited for the synthesis of aryl- and heteroaryl-substituted thiophenes.

Mechanism and Rationale:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the thiophene halide, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Thiophene-X Thiophene-Pd(II)-X(L₂) Thiophene-Pd(II)-X(L₂) Oxidative\nAddition->Thiophene-Pd(II)-X(L₂) Transmetalation Transmetalation Thiophene-Pd(II)-X(L₂)->Transmetalation R-B(OR)₂ Thiophene-Pd(II)-R(L₂) Thiophene-Pd(II)-R(L₂) Transmetalation->Thiophene-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Thiophene-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Substituted\nThiophene Substituted Thiophene Reductive\nElimination->Substituted\nThiophene

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling for thiophene functionalization.

Advantages:

  • Excellent functional group tolerance.

  • Commercially available and stable boronic acid reagents.

  • Generally high yields and clean reactions.

Limitations:

  • The presence of unprotected acidic protons on the thiophene ring can sometimes interfere with the reaction.

  • The cost of palladium catalysts can be a consideration for large-scale synthesis.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[17] This method is particularly useful for the synthesis of conjugated polymers and complex molecules containing thiophene units.

Mechanism and Rationale:

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of organotin reagents as the nucleophilic partner. While highly effective, the toxicity of organotin compounds is a significant drawback.

Advantages:

  • Broad substrate scope and excellent functional group tolerance.

  • Organostannanes are often stable and can be purified by chromatography.

  • Particularly effective for the synthesis of polythiophenes and other conjugated materials.[17]

Limitations:

  • The high toxicity of organotin reagents and byproducts necessitates stringent safety precautions and careful waste disposal.

  • The removal of tin byproducts from the final product can be challenging.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions.[18] This methodology allows for the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the thiophene substrate.

Mechanism and Rationale:

The mechanism of direct C-H arylation is still a subject of active research, but it is generally believed to involve a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle. The regioselectivity of the reaction is often directed by the steric and electronic properties of the substituents on the thiophene ring and the aryl halide.[18]

Advantages:

  • High atom economy and reduced number of synthetic steps.

  • Avoids the preparation of organometallic reagents.

  • Offers novel pathways to previously inaccessible thiophene derivatives.

Limitations:

  • Controlling regioselectivity can be challenging, often leading to mixtures of isomers.[18]

  • The reaction conditions can be harsh, and the substrate scope may be more limited compared to traditional cross-coupling methods.

  • Catalyst loading and turnover numbers can be an issue.

Comparative Analysis of Synthesis Routes

FeaturePaal-Knorr SynthesisGewald SynthesisFiesselmann SynthesisSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Starting Materials 1,4-DicarbonylsKetones/Aldehydes, α-Cyanoestersα,β-Acetylenic Esters, ThioglycolatesThiophene Halides, Boronic AcidsThiophene Halides, OrganostannanesThiophenes, Aryl Halides
Key Transformation Ring formationRing formationRing formationC-C bond formationC-C bond formationC-C bond formation
Typical Yields Good to excellentGood to excellentModerate to goodVery good to excellentVery good to excellentModerate to very good
Substrate Scope Broad for dicarbonylsBroad for carbonyls & nitrilesModerateVery broadVery broadModerate to broad
Functional Group Tolerance ModerateGoodGoodExcellentExcellentModerate to good
Regioselectivity Determined by dicarbonylHighHighHighHighVariable
Scalability ModerateGoodModerateGoodLimited by toxicityModerate
Key Advantage ConvergentAccess to 2-aminothiophenesAccess to 3-hydroxythiophenesMild conditions, low toxicityBroad scopeAtom economy
Key Disadvantage Harsh conditions, H₂S byproductLimited to aminothiophenesSubstrate availabilityCatalyst costTin toxicityRegioselectivity control

Experimental Protocols

Representative Protocol for Paal-Knorr Thiophene Synthesis using Lawesson's Reagent

This protocol is adapted from a microwave-assisted procedure, which offers significant advantages in terms of reaction time and yield.[9]

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Lawesson's Reagent (0.445 g, 1.1 mmol)

  • Toluene (5 mL)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (1.1 mmol).

  • Add toluene (5 mL) to the vial and securely cap the vessel.

  • Place the vial in a microwave synthesizer and irradiate the mixture at 150 °C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted thiophene.

Representative Protocol for Gewald Aminothiophene Synthesis

This protocol is a general procedure for the synthesis of 2-aminothiophenes.[12]

Materials:

  • Cyclohexanone (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Elemental sulfur (1.0 mmol)

  • Morpholine (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL), add elemental sulfur (1.0 mmol) and morpholine (0.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and continue stirring for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Representative Protocol for Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol describes a typical Suzuki coupling for the synthesis of an aryl-substituted thiophene.[5]

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 1,4-dioxane (8 mL).

  • Add an aqueous solution of K₂CO₃ (2.0 mmol in 2 mL of water) to the mixture.

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylthiophene.

Conclusion and Future Outlook

The synthesis of thiophene-based molecules is a mature yet continually evolving field. Classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses remain indispensable for their ability to construct the thiophene core from simple acyclic precursors, offering cost-effective routes to highly functionalized derivatives. However, these methods can be limited by harsh reaction conditions and substrate availability.

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling and direct C-H arylation, have transformed the landscape of thiophene synthesis. Their mild reaction conditions, broad functional group tolerance, and high efficiency provide unparalleled opportunities for the late-stage functionalization and diversification of thiophene-containing scaffolds. While the toxicity of organotin reagents tempers the widespread use of the Stille coupling in many applications, it remains a powerful tool for the synthesis of conjugated polymers.

The choice of the optimal synthetic route will always be a multifactorial decision, balancing considerations of substrate availability, desired substitution pattern, functional group tolerance, scalability, and cost. As the demand for novel thiophene-based pharmaceuticals and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of chemical research.

References

  • Jie, J. (2009). Named Organic Reactions.
  • BenchChem. (2025). A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis.
  • Nguyen, T. B., et al. (2021). Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
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  • ACS Macro Letters. (2015).
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  • Google Patents. (n.d.). US20150018556A1 - Process for Preparing Tiotropium Bromide.
  • ChemRxiv. (2024).
  • ResearchG
  • WIPO. (n.d.). WO/2011/123080 METHOD FOR SYNTHESIS OF TIOTROPIUM BROMIDE.
  • ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
  • PubMed Central. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes.
  • PubMed Central. (n.d.). Structure of racemic duloxetine hydrochloride.
  • Organic Chemistry Portal. (n.d.).
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  • ResearchGate. (2025). Thiophene-based conjugated microporous polymers: Preparation, porosity, exceptional carbon dioxide absorption and selectivity.
  • Quickcompany. (n.d.).
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of tiotropium bromide.
  • Royal Society of Chemistry. (2020).
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Semantic Scholar. (n.d.).
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  • ResearchGate. (2022).
  • Google Patents. (n.d.). US8362279B2 - Process for pure duloxetine hydrochloride.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • ACS Publications. (n.d.). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry.
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  • ResearchGate. (2025). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

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A Comparative Guide to the Mechanistic Differences Between Sulfur and Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences between classes of alkylating agents is paramount for advancing toxicology, pharmacology, and oncology. Sulfur mustards (SM) and nitrogen mustards (NM), while structurally similar and often grouped together as "mustards," exhibit distinct mechanistic profiles that dictate their biological consequences, toxicity, and clinical utility. This guide provides an in-depth, objective comparison of their mechanisms of action, supported by experimental data, to illuminate the key distinctions that drive their divergent paths from chemical warfare agents to cornerstone chemotherapeutics.

The Primordial Difference: Kinetics of Electrophilic Activation

The fundamental divergence in the mechanism of action between sulfur and nitrogen mustards originates from the initial intramolecular cyclization step that generates the ultimate alkylating species. Both are bifunctional agents with two chloroethyl arms, but the identity of the central heteroatom—sulfur versus nitrogen—critically influences the rate of formation and reactivity of the resulting electrophilic intermediate.

  • Sulfur Mustards (SM): Undergo a rapid intramolecular nucleophilic attack by the electron-rich sulfur atom on the β-carbon, displacing a chloride ion to form a highly strained and reactive three-membered episulfonium ion (also referred to as a thiiranium ion).[1] This cyclization is remarkably fast. Studies comparing the reaction kinetics of sulfur mustard (HD) with its analogues show that HD reacts completely with decontamination solutions in under a minute, indicating an extremely rapid formation of this reactive intermediate.[2]

  • Nitrogen Mustards (NM): Follow a similar pathway where the lone pair of electrons on the nitrogen atom attacks the β-carbon to form a cyclic aziridinium ion .[3] However, the formation of this intermediate is significantly slower compared to the episulfonium ion of SM.[2] In aqueous environments, the hydrolysis of nitrogen mustards is considerably slower than that of sulfur mustards, reflecting the higher energy barrier to forming the aziridinium ring.[2] This kinetic difference is the first and most critical branching point in their mechanistic pathways.

G cluster_SM Sulfur Mustard (SM) Pathway cluster_NM Nitrogen Mustard (NM) Pathway SM Sulfur Mustard (Cl-CH₂CH₂-S-CH₂CH₂-Cl) Episulfonium Episulfonium Ion (Highly Reactive Intermediate) SM->Episulfonium Rapid Intramolecular Cyclization (SN2) DNA_Alkylation DNA Alkylation (Primary Cytotoxic Event) Episulfonium->DNA_Alkylation Immediate Alkylation NM Nitrogen Mustard (Cl-CH₂CH₂-NR-CH₂CH₂-Cl) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Slower Intramolecular Cyclization (SN2) Aziridinium->DNA_Alkylation Alkylation

Caption: Initial activation pathways of Sulfur vs. Nitrogen Mustards.

The Molecular Lesion: A Divergence in DNA Adduct Profiles

The ultimate targets for both mustard classes are the nucleophilic centers within DNA. The highly reactive onium ions rapidly alkylate these sites, forming covalent adducts that disrupt DNA replication and transcription. While both agents share a primary target, their full spectrum of DNA adducts differs, particularly concerning adenine.

The major site of alkylation for both sulfur and nitrogen mustards is the N7 position of guanine .[4][5] This initial reaction forms a monoadduct. The second chloroethyl arm can then react with another base, leading to the formation of highly cytotoxic interstrand cross-links (ICLs) , which covalently link the two strands of the DNA helix.[3]

A critical mechanistic distinction lies in their affinity for other DNA bases:

  • Sulfur Mustard: While primarily targeting N7-guanine, SM also forms adducts at the N3 position of adenine and the O6 position of guanine.[6] Its toxic effects are largely attributed to N7-hydroxyethylthioethyl-guanine monoadducts and the di-(2-guanin-7-yl-ethyl) sulfide interstrand cross-link.[6]

  • Nitrogen Mustards: Certain clinically relevant nitrogen mustards, such as melphalan and chlorambucil, show a significant propensity to form adducts at adenine bases.[4] This can lead to the formation of not only N7-guanine-N3-adenine cross-links but also unique intrastrand adenine-adenine cross-links .[7] While ICLs are considered the most cytotoxic lesion for nitrogen mustards, they often constitute only 1-10% of the total DNA adducts formed.[8]

FeatureSulfur Mustard (SM)Nitrogen Mustards (NM)Authoritative Source(s)
Primary Target N7 of GuanineN7 of Guanine[4][5]
Other Major Targets N3 of Adenine, O6 of GuanineN3 of Adenine (significant for some NMs)[4][6]
Key Lesions - N7-HETE-Guanine (monoadduct)- G-G Interstrand Cross-links- N7-Guanine monoadducts- G-G Interstrand Cross-links- G-A Interstrand Cross-links- A-A Intrastrand Cross-links (agent-dependent)[3][6][7]
Cytotoxicity Driver Interstrand Cross-links (ICLs)Interstrand Cross-links (ICLs)[3][8][9]

Cellular Ramifications: Contrasting Cytotoxicity Kinetics

The differences in chemical reactivity and adduct profiles translate directly into distinct temporal patterns of cellular toxicity. Experimental data reveals a fundamental divergence in the speed and progression of the damage inflicted by these two agent classes.

A comparative in vivo study in mice demonstrated that nitrogen mustards induce DNA damage more rapidly than sulfur mustard.[10] Significant DNA fragmentation was observed on day 3 post-exposure for nitrogen mustards, whereas similar levels of damage were not seen until day 7 with sulfur mustard.[10]

Conversely, the toxicity of sulfur mustard is characterized as being more delayed and progressive .[10] This is supported by observations of a continued decline in hepatic glutathione (GSH) content 7 days after SM exposure, while levels began to recover in the nitrogen mustard-treated groups.[10]

In vitro studies on rabbit tracheal epithelial cells further highlight this complexity. Over a 24-hour exposure, the nitrogen mustard mechlorethamine (HN2) exhibited a significantly lower LC50 value than sulfur mustard (0.034 mM vs. 0.132 mM), indicating higher potency.[11] However, at a high concentration (10⁻³ M), sulfur mustard induced a 50% loss in cell viability much faster than HN2 (11 minutes vs. 54 minutes), showcasing its rapid action at high doses.[11]

ParameterNitrogen Mustards (HN-1, HN-2, HN-3)Sulfur Mustard (SM)Experimental ModelAuthoritative Source
Peak DNA Fragmentation Day 3Day 7Percutaneous exposure in mice[10]
Time to 50% Viability Loss (10⁻³ M) 54 ± 2 min11 ± 1 minRabbit Tracheal Epithelial Cells[11]
LC50 (24-hour exposure) 0.034 ± 0.009 mM0.132 ± 0.023 mMRabbit Tracheal Epithelial Cells[11]
Toxicity Profile Rapid onset of DNA damageDelayed and progressivePercutaneous exposure in mice[10]

The Cellular Response: Activating the DNA Damage Sentinel Network

The extensive DNA damage caused by both mustard types triggers a sophisticated cellular defense mechanism known as the DNA Damage Response (DDR) .[3] This signaling network aims to arrest the cell cycle to allow time for DNA repair; if the damage is too severe, the DDR will initiate apoptosis (programmed cell death).

The central players in the DDR are a trio of phosphatidylinositol 3-kinase-like kinases (PIKKs):

  • ATM (ataxia telangiectasia mutated): Primarily activated by DNA double-strand breaks (DSBs).

  • ATR (ataxia telangiectasia and Rad3-related): Activated by single-stranded DNA (ssDNA) regions, which often arise at stalled replication forks.

  • DNA-PKcs (DNA-dependent protein kinase, catalytic subunit): Recruited to DSBs and is a key component of the non-homologous end joining (NHEJ) repair pathway.

Both sulfur and nitrogen mustards activate these pathways.[3] Exposure to the nitrogen mustard HN2 has been shown to cause time- and concentration-dependent phosphorylation (activation) of ATM, ATR, and downstream effectors like Chk2 and the tumor suppressor protein p53 . Similarly, a sulfur mustard analog was shown to activate ATM and ATR. The activation of these kinases is a crucial step that initiates a cascade of signaling events to coordinate cell cycle arrest and DNA repair.[3] The transcription factor p53, in particular, plays a central role in the early apoptotic and inflammatory response following nitrogen mustard exposure.

DDR_Pathway cluster_sensors Damage Sensors cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Mustards Sulfur & Nitrogen Mustards DNA_Damage DNA Adducts (Mono- & Cross-links) Mustards->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates DNA_PK DNA-PKcs DNA_Damage->DNA_PK activates p53 p53 ATM->p53 phosphorylates Chk Chk1/Chk2 ATM->Chk phosphorylates ATR->p53 phosphorylates ATR->Chk phosphorylates Repair DNA Repair p53->Repair promotes Arrest Cell Cycle Arrest p53->Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes Chk->Arrest induces

Caption: Generalized DNA Damage Response (DDR) pathway activated by mustards.

Experimental Protocols for Mechanistic Investigation

To provide practical tools for researchers in this field, two key experimental protocols are detailed below. These methods are fundamental for assessing the DNA damage and cellular responses induced by alkylating agents.

Quantification of DNA Damage via Alkaline Comet Assay

The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.

Causality: This assay is chosen for its ability to provide a direct, quantitative measure of DNA fragmentation, a key downstream consequence of mustard-induced DNA adducts and subsequent repair processes. The "comet tail" length and intensity are proportional to the amount of DNA damage in an individual cell.

Methodology:

  • Cell Preparation: Expose cell cultures (e.g., HaCaT keratinocytes) to varying concentrations of the desired mustard agent for a defined period. Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide (coated with 1.0% normal melting point agarose). Cover with a coverslip and allow to solidify on ice for 10 minutes.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis in the same buffer at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA by adding a fluorescent dye (e.g., SYBR Gold or propidium iodide) and incubate for 15 minutes in the dark.

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze them using appropriate software (e.g., Comet Assay IV) to quantify the percentage of DNA in the tail, tail length, and tail moment.

Analysis of DDR Protein Activation by Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of key DDR kinases.

Causality: This protocol is essential for validating the activation of specific signaling pathways (e.g., ATM-p53 axis). Detecting an increase in the phosphorylated forms of proteins like ATM (at Ser1981) or p53 (at Ser15) provides direct evidence that the DDR has been triggered by the mustard-induced DNA lesions.

Methodology:

  • Protein Extraction: Treat cells with the mustard agent as described above. At desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p53 Ser15) overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the signal of the phosphorylated protein to the signal of the total protein and/or a loading control (e.g., β-actin or GAPDH) to determine the relative level of activation.

Conclusion: Mechanistic Insights Driving Divergent Applications

The fundamental differences in the chemical reactivity between sulfur and nitrogen mustards cascade through every level of their biological interaction.

  • Sulfur Mustard's extremely rapid formation of the episulfonium ion leads to fast, aggressive, and widespread alkylation, contributing to its severe vesicant properties and profound, progressive tissue damage. This high, indiscriminate reactivity and severe toxicity profile have precluded its use in medicine.[10]

  • Nitrogen Mustards , with their more controlled rate of aziridinium ion formation, offer a more manageable kinetic profile.[2] This controlled reactivity, combined with the ability to modify the 'R' group to alter solubility, distribution, and cell uptake, has allowed for their development as powerful anticancer agents.[8] The formation of a distinct profile of DNA adducts, including those at adenine, may also contribute to their specific spectrum of antitumor activity.[4]

For drug development professionals, these differences underscore the principle that even minor structural changes can lead to major shifts in mechanism, kinetics, and biological outcomes. The success of nitrogen mustards in oncology is a direct result of a kinetic "sweet spot" that allows for sufficient DNA damage in rapidly dividing cancer cells while offering a toxicity profile that can be managed clinically. The study of sulfur mustard, in contrast, provides crucial insights into the mechanisms of acute chemical injury and informs the development of countermeasures. By understanding these core mechanistic distinctions, researchers can better rationalize drug design, predict toxicological outcomes, and continue to refine our use of these potent alkylating agents for both therapeutic and defensive purposes.

References

  • J. Def. Sci. Res. (2011). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. SciSpace. [Link]

  • Laskin, J. D., et al. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Toxicology Letters, 326, 78–82. [Link]

  • Sęk, A., et al. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 28(4), 1883. [Link]

  • DRDE. (2011). Nitrogen-Mustard-Agents-HN-1-HN-2-HN-3-A-Comparative-profile-with-sulphur-mustard. ResearchGate. [Link]

  • Calvet, J. H., et al. (1999). Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture. Toxicology in Vitro, 13(6), 859–866. [Link]

  • McClean, S., et al. (1993). DNA adenine adducts induced by nitrogen mustards and their role in transcription termination in vitro. Biochemistry, 32(24), 6253–6259. [Link]

  • U.S. Centers for Disease Control and Prevention. (2021). A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts. CDC Stacks. [Link]

  • Willis, C. M., et al. (2016). A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry. Journal of analytical toxicology, 40(8), 644–650. [Link]

  • National Center for Biotechnology Information. (2009). SULFUR MUSTARD - Chemical Agents and Related Occupations. NCBI Bookshelf. [Link]

  • Venegas, F., et al. (2023). Melatonin as Modulator for Sulfur and Nitrogen Mustard-Induced Inflammation, Oxidative Stress and DNA Damage: Molecular Therapeutics. Antioxidants, 12(2), 397. [Link]

  • Tomasz, M., et al. (1997). Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C. Chemical research in toxicology, 10(10), 1161–1170. [Link]

  • Lee, H., & Lee, Y. (2021). Synthetic Applications of Aziridinium Ions. Molecules (Basel, Switzerland), 26(6), 1769. [Link]

  • Musser, S. M., et al. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical research in toxicology, 5(1), 95–99. [Link]

  • The Retort. (2012). Sulfonium Ions. The Retort. [Link]

  • ResearchGate. (2021). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. [Link]

  • Ross, W. E., et al. (1985). Irreparable DNA cross-links and mammalian cell lethality with bifunctional alkylating agents. Cancer research, 45(1), 21–24. [Link]

Sources

confirming the purity of synthesized bis(chloromethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity & Safety Validation of Bis(chloromethyl) Sulfide

Executive Summary

Bis(chloromethyl) sulfide (BCMS) (CAS: 3592-44-7) is a potent alkylating agent and a structural analog to sulfur mustard (HD). While frequently used as a chemical warfare agent (CWA) simulant or a synthetic intermediate, its validation requires rigorous safety protocols due to the potential presence of bis(chloromethyl) ether (BCME) —a Group 1 human carcinogen often formed during chloromethylation syntheses.

This guide outlines a safety-first analytical workflow . Unlike standard organic intermediates, the validation of BCMS prioritizes the absence of carcinogenic byproducts (via GC-MS) before establishing the bulk purity of the target compound (via Quantitative NMR).

Part 1: Critical Safety & Handling

⚠️ DANGER: EXTREME TOXICITY WARNING

  • Primary Hazard: BCMS is a severe blistering agent (vesicant) and lachrymator. It causes delayed, irreversible skin and eye damage.

  • Impurity Hazard: Crude BCMS synthesized via paraformaldehyde/HCl routes may contain Bis(chloromethyl) ether (BCME) . BCME is volatile and carcinogenic at ppb levels.

  • Engineering Controls: All analytical prep must occur in a certified chemical fume hood with a face velocity >100 fpm.

  • Decontamination: Neutralize spills immediately with 10% ethanolic NaOH or commercial decontaminants (e.g., Decon 90).

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating BCMS. Note that qNMR is designated as the primary method for assay (how much BCMS is in the flask), while GC-MS is the primary method for profiling (what else is in the flask).

FeatureMethod A: Quantitative

H NMR (qNMR)
Method B: GC-MS Method C: Physical Constants
Primary Utility Absolute Purity Assay (%) Impurity Profiling (BCME) Rapid Identity Check
Destructive? NoYes (Trace amount)No
Reference Std. Internal Standard (Generic)External Standard (Specific)Literature Values
Limit of Detection ~0.1%< 1 ppm (Trace)N/A
Key Limitation Insensitive to trace volatilesThermal degradation riskLow specificity
Verdict Gold Standard for Purity Mandatory for Safety Preliminary only

Part 3: Detailed Experimental Protocols

Method A: Quantitative H NMR (qNMR)

The "Self-Validating" System for Absolute Purity

Principle: qNMR utilizes the direct proportionality between signal integration and the molar amount of nuclei. Unlike chromatography, it does not require a reference standard of BCMS itself.

Reagents:

  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Internal Standard (IS): Dimethyl sulfone (

    
    ) .
    
    • Rationale: High purity available, stable, non-hygroscopic, and produces a singlet at ~3.0 ppm , well-resolved from the BCMS signal.

Protocol:

  • Weighing: Accurately weigh ~20 mg of the BCMS sample (

    
    ) and ~10 mg of Dimethyl sulfone (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.7 mL

    
     and vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      to ensure full relaxation).
    • Scans: 16–32 (High S/N required).

    • Temperature: 298 K.

Data Interpretation:

  • BCMS Signal: Singlet at

    
     4.95 – 5.05 ppm  (
    
    
    
    ).
  • IS Signal: Singlet at

    
     3.00 ppm .
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integration,
    
    
    =Number of protons (4 for BCMS, 6 for
    
    
    ),
    
    
    =Molar Mass,
    
    
    =Mass,
    
    
    =Purity.[1][2][3][4][5][6][7][8][9]
Method B: GC-MS Impurity Profiling

The "Forensic" Filter for Carcinogens

Principle: Gas chromatography separates volatile impurities (BCME, polysulfides) that might co-elute or overlap in NMR. Mass spectrometry provides structural confirmation.

Instrument Conditions:

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 200°C. Note: Keep inlet temp moderate to prevent thermal decomposition of sulfur-chlorine bonds.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C (hold 5 min).

Target Impurities:

  • Bis(chloromethyl) ether (BCME): Elutes early.[1][10] Target Ion: m/z 79, 81. Critical Safety Stop.

  • Bis(chloromethyl) sulfide (BCMS): Main peak.[3] Target Ion: m/z 130, 132 (

    
    ), 49 (
    
    
    
    ).
  • Bis(chloromethyl) disulfide: Common byproduct if sulfur stoichiometry was incorrect.

Part 4: Validation Workflow (Decision Tree)

The following diagram illustrates the mandatory "Safety-First" logic. You must confirm the absence of BCME before proceeding to bulk purity analysis.

BCMS_Validation Start Crude Synthesized Bis(chloromethyl) sulfide SafetyCheck STEP 1: SAFETY SCREEN (GC-MS Analysis) Start->SafetyCheck Aliquot (In Fume Hood) BCME_Found CRITICAL FAIL BCME Detected (>1 ppm) SafetyCheck->BCME_Found m/z 79/81 Present Safe PASS No BCME Detected SafetyCheck->Safe Clean Baseline Recryst Remediation: Distillation / Recrystallization BCME_Found->Recryst Neutralize & Reprocess PurityAssay STEP 2: PURITY ASSAY (qNMR with Internal Std) Safe->PurityAssay Proceed to NMR Calc Calculate Purity % (Integration Ratio) PurityAssay->Calc Decision Is Purity > 97%? Calc->Decision Decision->Recryst No Final VALIDATED PRODUCT Ready for Application Decision->Final Yes Recryst->Start Re-analyze

Figure 1: Analytical decision matrix prioritizing operator safety (BCME detection) prior to bulk purity quantification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 565560, Bis(chloromethyl) sulfide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Bis(chloromethyl) ether (BCME) Hazard Summary. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Bis(chloromethyl) ether Standard 1910.1008. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.